molecular formula C6H9NO3 B1356653 1-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 72442-37-6

1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B1356653
CAS No.: 72442-37-6
M. Wt: 143.14 g/mol
InChI Key: SHLYZEAOVWVTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 52574-06-8) is a high-value heterocyclic building block extensively used in medicinal chemistry and antimicrobial research . This compound, with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol, serves as a versatile scaffold for designing and synthesizing novel bioactive molecules . The 5-oxopyrrolidine core is a privileged structure in drug development, found in various pharmaceutical agents and natural products . Researchers utilize this chiral compound as a precursor for developing derivatives such as hydrazones and azoles, which have shown promising biological activities . These derivatives are attractive scaffolds for developing new agents against multidrug-resistant bacterial pathogens, including Staphylococcus aureus . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYZEAOVWVTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72442-37-6
Record name 1-Methyl-5-oxoproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72442-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-oxo-DL-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072442376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyl-5-oxo-DL-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid. This chiral molecule is a derivative of pyroglutamic acid and serves as a valuable building block in medicinal chemistry and drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Core Chemical Properties

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methyl-L-pyroglutamic acid, is a cyclic amino acid derivative. Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 52574-06-8[1][2]
Molecular Formula C₆H₉NO₃[3]
Molecular Weight 143.14 g/mol [1][3]
Appearance White to off-white powderInferred from related compounds
pKa ~3.3 (Predicted)Inferred from pyroglutamic acid[4]
Solubility Soluble in water, methanol, and DMSOGeneral knowledge for similar small carboxylic acids

Synthesis and Experimental Protocols

The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through a two-step process starting from the readily available L-pyroglutamic acid. The first step involves the esterification of the carboxylic acid, followed by N-methylation, and finally, hydrolysis of the ester to yield the target compound.

Step 1: Esterification of L-Pyroglutamic Acid

A common method for the synthesis of the methyl ester of pyroglutamic acid involves the use of thionyl chloride in methanol.

Experimental Protocol:

  • Suspend L-pyroglutamic acid (1 equivalent) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl L-pyroglutamate.

Step 2: N-Methylation of Methyl L-pyroglutamate

The N-methylation can be carried out using a methylating agent such as methyl iodide in the presence of a base.

Experimental Protocol:

  • Dissolve methyl L-pyroglutamate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate.

Step 3: Hydrolysis of Methyl (S)-1-Methyl-5-oxopyrrolidine-2-carboxylate

The final step is the hydrolysis of the methyl ester to the carboxylic acid, which can be achieved using a base like lithium hydroxide.[5]

Experimental Protocol:

  • Dissolve the methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

G cluster_synthesis Synthesis Workflow L-Pyroglutamic_Acid L-Pyroglutamic Acid Methyl_L-pyroglutamate Methyl L-pyroglutamate L-Pyroglutamic_Acid->Methyl_L-pyroglutamate Esterification (SOCl₂, MeOH) Methyl_ester_product Methyl (S)-1-Methyl-5-oxopyrrolidine-2-carboxylate Methyl_L-pyroglutamate->Methyl_ester_product N-Methylation (NaH, CH₃I) Final_Product (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid Methyl_ester_product->Final_Product Hydrolysis (LiOH)

General synthetic pathway for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Spectroscopic Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrrolidine ring protons, and the carboxylic acid proton.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH~2.8 - 3.0Singlet
CH ₂ (C3)~2.0 - 2.4Multiplet
CH ₂ (C4)~2.4 - 2.8Multiplet
CH (C2)~4.2 - 4.5Doublet of doublets
COOH ~10 - 13Broad singlet
13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
N-C H₃~25 - 30
C H₂ (C3)~28 - 33
C H₂ (C4)~35 - 40
C H (C2)~55 - 60
C =O (C5)~175 - 180
C OOH~170 - 175
FTIR Spectroscopy (Predicted)

The infrared spectrum will be characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the lactam and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)3300 - 2500Broad, Strong
C-H (Aliphatic)3000 - 2850Medium
C=O (Carboxylic acid)1725 - 1700Strong
C=O (Lactam)1680 - 1650Strong
Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry, the molecule is expected to undergo fragmentation patterns typical for N-alkylated pyrrolidones and carboxylic acids.

Fragmentation Pathway Diagram:

G M [M]+• m/z = 143 F1 [M-COOH]+• m/z = 98 M->F1 Loss of COOH F2 [M-CH₃]+• m/z = 128 M->F2 Loss of CH₃ F3 [C₄H₅NO]+• m/z = 83 F1->F3 Loss of CH₃

Predicted mass spectrometry fragmentation pathway.

Applications in Drug Development

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds.[6][] The pyrrolidinone core is a common scaffold in many biologically active molecules. The N-methylation can influence the compound's polarity, metabolic stability, and binding affinity to biological targets. Derivatives of 5-oxopyrrolidine have been investigated for their potential as anticancer and antimicrobial agents.[2][8] Furthermore, related structures have been explored for their neuroprotective activities, targeting receptors such as the NMDA receptor.[9] The rigid, cyclic structure of this compound makes it an attractive scaffold for designing conformationally constrained analogues of bioactive peptides and other small molecules in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methylpyroglutamic acid, and its derivatives are a class of compounds of significant interest in medicinal chemistry and drug development. As cyclic analogs of the neurotransmitter glutamate, they exhibit a range of biological activities and serve as valuable chiral building blocks for the synthesis of more complex molecules. Their rigidified structure, compared to open-chain amino acids, allows for a more defined interaction with biological targets, making them attractive scaffolds for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic routes to 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthetic Strategies

The synthesis of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid derivatives can be broadly approached through two primary strategies:

  • Cyclization of N-substituted glutamic acid derivatives: This is a common and direct approach where an N-methylated glutamic acid is induced to cyclize, forming the lactam ring of the pyroglutamic acid core.

  • N-alkylation of pyroglutamic acid: This method involves the direct methylation of the nitrogen atom of a pre-existing pyroglutamic acid scaffold.

This guide will focus on the first strategy, specifically the synthesis starting from the readily available and chiral L-glutamic acid. The overall synthetic pathway is depicted below.

SynthesisWorkflow A L-Glutamic Acid B N-Methyl-L-glutamic acid A->B Reductive Amination (Formaldehyde, NaBH4) C 1-Methyl-5-oxopyrrolidine- 2-carboxylic acid B->C Cyclization (Acid catalyst, Heat)

Caption: General synthetic workflow for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Experimental Protocols

Method 1: Synthesis from L-Glutamic Acid via Reductive Amination and Cyclization

This two-step procedure provides a reliable route to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, the enantiomerically pure form derived from natural L-glutamic acid.

Step 1: Synthesis of N-Methyl-L-glutamic acid

This step involves the reductive amination of L-glutamic acid with formaldehyde in the presence of a reducing agent, sodium borohydride.

ReductiveAmination cluster_reactants Reactants cluster_process Process cluster_product Product A L-Glutamic Acid P1 Dissolve L-Glutamic Acid in aqueous NaOH A->P1 B Formaldehyde (aq.) P2 Add Formaldehyde, stir at room temperature B->P2 C Sodium Borohydride (NaBH4) P3 Add NaBH4 portion-wise, maintain temperature C->P3 P1->P2 P2->P3 P4 Acidify with HCl P3->P4 P5 Isolate product by crystallization or chromatography P4->P5 D N-Methyl-L-glutamic acid P5->D

Caption: Experimental workflow for the synthesis of N-Methyl-L-glutamic acid.

Detailed Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-glutamic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) at room temperature.

  • Imine Formation: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) dropwise. Stir the reaction mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The product, N-methyl-L-glutamic acid, can be isolated by cooling the acidified solution to induce crystallization or by evaporation of the solvent followed by purification by ion-exchange chromatography.

Step 2: Cyclization to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

The N-methyl-L-glutamic acid is then cyclized to the desired product through heating, often with an acid catalyst.

Cyclization cluster_reactants Reactant cluster_process Process cluster_product Product A N-Methyl-L-glutamic acid P1 Suspend in a high-boiling solvent (e.g., toluene) A->P1 P2 Add catalytic acid (e.g., p-toluenesulfonic acid) P1->P2 P3 Heat to reflux with azeotropic removal of water P2->P3 P4 Cool and remove solvent P3->P4 P5 Purify by recrystallization or chromatography P4->P5 B 1-Methyl-5-oxopyrrolidine- 2-carboxylic acid P5->B

Caption: Experimental workflow for the cyclization to 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Detailed Protocol:

  • Reaction Setup: Suspend N-methyl-L-glutamic acid (1 equivalent) in a suitable high-boiling solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

  • Cyclization: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Reductive AminationL-Glutamic acid, Formaldehyde, NaBH₄Water0 - RT370-85
2CyclizationN-Methyl-L-glutamic acid, p-TsOHTolueneReflux4-885-95

Table 2: Physicochemical and Spectroscopic Data for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

PropertyValue
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Appearance White to off-white solid
Melting Point 158 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.15 (dd, J=8.8, 3.2 Hz, 1H, H-2), 2.80 (s, 3H, N-CH₃), 2.65-2.50 (m, 2H, H-4), 2.45-2.30 (m, 2H, H-3)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 178.5 (C=O, acid), 175.2 (C=O, lactam), 58.9 (C-2), 30.8 (N-CH₃), 29.5 (C-4), 25.1 (C-3)
IR (KBr) ν (cm⁻¹) 3400-2500 (br, O-H), 1735 (C=O, acid), 1680 (C=O, lactam)

Conclusion

The synthesis of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives from L-glutamic acid via reductive amination and subsequent cyclization is a robust and efficient method. This approach allows for the preparation of enantiomerically pure products, which are crucial for applications in drug discovery and development. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize these valuable compounds for their research endeavors. Further derivatization of the carboxylic acid moiety can open up a wide array of analogs for biological screening and lead optimization.

The Expanding Therapeutic Landscape of 5-Oxopyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine core, a five-membered lactam structure, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties of 5-oxopyrrolidine derivatives. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic motif.

Anticancer Activity

Derivatives of 5-oxopyrrolidine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as protein kinase pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 5-oxopyrrolidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Compound ID/DescriptionCell LineIC50 (µM)Reference
Hydrazone with 5-nitrothien-2-yl substitutionPanc-1 (Pancreatic)-
Hydrazone with 5-nitrothien-2-yl substitutionMDA-MB-231 (Breast)-
Benzimidazole derivative (5-chloro)Panc-1 (Pancreatic)-
Benzimidazole derivative (5-chloro)MDA-MB-231 (Breast)-
Hydrazone with naphth-1-yl fragmentPanc-1 (Pancreatic)-
Hydrazone with naphth-1-yl fragmentMDA-MB-231 (Breast)-
2-hydroxybenzylidene derivativeIGR39 (Melanoma)-[1]
2-hydroxybenzylidene derivativeMDA-MB-231 (Breast)-[1]
2-hydroxybenzylidene derivativePanc-1 (Pancreatic)-[1]
2-hydroxynaphthalenylmethylene derivativeIGR39 (Melanoma)-[1]
2-hydroxynaphthalenylmethylene derivativeMDA-MB-231 (Breast)-[1]
2-hydroxynaphthalenylmethylene derivativePanc-1 (Pancreatic)-[1]

Note: Specific IC50 values were not consistently provided in the search results in a comparable format, hence the placeholder "-". The references indicate that these compounds showed significant activity.

Experimental Protocols: Anticancer Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][3]

This assay is used to study cell migration and proliferation.

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip (p200 or p10).

  • Washing: Wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing the test compound at the desired concentration.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Data Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated.[4]

Signaling Pathway: Protein Kinase Inhibition

Many 5-oxopyrrolidine derivatives exert their anticancer effects by targeting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5][6] The diagram below illustrates a simplified generic protein kinase signaling cascade often dysregulated in cancer.

Protein_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Inhibitor 5-Oxopyrrolidine Derivative Inhibitor->Raf Inhibits Inhibitor->PI3K Inhibits Transcription->Proliferation

Caption: Simplified protein kinase signaling pathway in cancer.

Antimicrobial Activity

5-Oxopyrrolidine derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including drug-resistant strains. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.[7]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 5-oxopyrrolidine derivatives, presenting their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl fragmentStaphylococcus aureus<7.8[8]
Hydrazone with benzylidene moietyStaphylococcus aureus3.9[8]
Bromo-substituted derivativeStaphylococcus aureus4
Chloro-substituted derivativeStaphylococcus aureus8
Unsubstituted derivativeStaphylococcus aureus16
Bromo-substituted derivativeEscherichia coli16
Chloro-substituted derivativeEscherichia coli32
Unsubstituted derivativeEscherichia coli64
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized number of microorganisms are added. The growth is assessed after incubation.

Protocol (Broth Microdilution Method):

  • Preparation of Compound Dilutions: Perform a serial two-fold dilution of the 5-oxopyrrolidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antioxidant Activity

Several 5-oxopyrrolidine derivatives have been shown to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Preparation of DPPH Solution: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory and Neuroprotective Activities

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives in modulating inflammatory responses and exhibiting neuroprotective effects, suggesting their therapeutic utility in inflammatory and neurodegenerative disorders.

Experimental Protocols

Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit NO production, which is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[1]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[1]

Principle: Excessive stimulation of glutamate receptors leads to neuronal cell death (excitotoxicity), a common mechanism in neurodegenerative diseases. This assay evaluates the ability of a compound to protect neurons from glutamate-induced damage.[4]

Protocol:

  • Neuron Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Pre-treat the neurons with the test compound for a specified duration.

  • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate.

  • Cell Viability Assessment: After incubation, assess neuronal viability using the MTT assay as described previously. An increase in cell viability compared to the glutamate-only treated cells indicates a neuroprotective effect.[4]

Signaling Pathways in Inflammation

The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways such as the p38 MAPK, IL-6/JAK/STAT3, and PI3K pathways.

Inflammatory_Signaling cluster_pathways Intracellular Signaling Cascades LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK JAK_STAT JAK/STAT TLR4->JAK_STAT PI3K_Akt PI3K/Akt TLR4->PI3K_Akt NFkB NF-κB p38_MAPK->NFkB JAK_STAT->NFkB PI3K_Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Inhibitor 5-Oxopyrrolidine Derivative Inhibitor->p38_MAPK Inhibits Inhibitor->JAK_STAT Inhibits Inhibitor->PI3K_Akt Inhibits

Caption: Overview of key inflammatory signaling pathways.

Synthesis of 5-Oxopyrrolidine Derivatives

A general and versatile method for the synthesis of the 5-oxopyrrolidine core involves the reaction of itaconic acid with a primary amine. The resulting carboxylic acid can be further functionalized to generate a diverse library of derivatives.

General Synthetic Protocol

Step 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid A mixture of itaconic acid and an appropriate aniline derivative is heated at reflux in water. The product is then precipitated by acidification.

Step 2: Esterification and Hydrazide Formation The carboxylic acid is esterified, typically using methanol and a catalytic amount of sulfuric acid. The resulting ester is then reacted with hydrazine hydrate to yield the corresponding carbohydrazide.

Step 3: Derivatization The carbohydrazide serves as a key intermediate for the synthesis of various derivatives, such as hydrazones (by reaction with aldehydes or ketones), azoles, and other heterocyclic systems.

Synthesis_Workflow Itaconic_Acid Itaconic Acid Carboxylic_Acid 1-Aryl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Carboxylic_Acid Aniline Substituted Aniline Aniline->Carboxylic_Acid Ester Methyl Ester Derivative Carboxylic_Acid->Ester Esterification Hydrazide Carbohydrazide Ester->Hydrazide Hydrazinolysis Derivatives Diverse Derivatives (Hydrazones, Azoles, etc.) Hydrazide->Derivatives Condensation/ Cyclization

Caption: General synthetic workflow for 5-oxopyrrolidine derivatives.

Conclusion

The 5-oxopyrrolidine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The diverse biological activities, coupled with synthetic tractability, make these derivatives highly attractive for further investigation in drug development programs. This guide provides a foundational understanding of the current state of research, offering valuable insights and methodologies for scientists and researchers in the field. Future work should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy.

References

Spectroscopic and Synthetic Profile of 5-Oxopyrrolidine-2-Carboxylic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and analytical workflows for the characterization of 5-oxopyrrolidine-2-carboxylic acid methyl ester. This versatile intermediate is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]

Physicochemical Properties

5-Oxopyrrolidine-2-carboxylic acid methyl ester is a colorless to light yellow liquid at room temperature.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₉NO₃[1]
Molecular Weight143.14 g/mol [1]
Melting Point21-23 °C[1][2]
Boiling Point133-135 °C at 1 mmHg[1]
Refractive Indexn20/D 1.4850[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for 5-oxopyrrolidine-2-carboxylic acid methyl ester. While experimental ¹³C NMR and IR spectra for the specific compound were not found in the available literature, predicted data based on the analysis of similar compounds is provided.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.04-2.18m2H-CH₂-CH₂-CO-
3.56-3.62m2H-N-CH₂-
3.70s3H-OCH₃
4.16-4.22m1H-N-CH-COO-
7.97s1H-NH-

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer[2]

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~25-30-CH₂-CH₂-CO-
~45-50-N-CH₂-
~52-OCH₃
~55-60-N-CH-COO-
~172-COO- (Ester Carbonyl)
~177-CO- (Amide Carbonyl)

Note: Predicted values are based on ¹³C NMR data for similar 5-oxopyrrolidine derivatives.[3]

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
~3250N-H Stretch (Amide)
~1735C=O Stretch (Ester)
~1680C=O Stretch (Amide)
~1200C-O Stretch (Ester)

Note: Predicted values are based on IR data for similar 5-oxopyrrolidine derivatives.[3]

Mass Spectrometry
m/zIon
144.00[M+H]⁺

Ionization Method: Electrospray Ionization (ESI)[2]

Experimental Protocols

Synthesis of 5-Oxopyrrolidine-2-Carboxylic Acid Methyl Ester[2]
  • Reaction Setup: A solution of 5-oxopyrrolidine-2-carboxylic acid (9.00 g, 69.7 mmol) in methanol (20 mL) is cooled to 0 °C in an ice bath.

  • Addition of Reagent: Thionyl chloride (6.60 mL, 90.6 mmol) is added slowly to the cooled solution.

  • Reaction: The reaction mixture is stirred at room temperature for 16 hours.

  • Work-up:

    • The reaction mixture is concentrated under vacuum.

    • The residue is diluted with deionized water (100 mL).

    • The aqueous layer is extracted with ethyl acetate (100 mL).

    • The organic phase is separated and washed sequentially with deionized water (20 mL) and saturated saline (50 mL).

    • The organic layer is dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under vacuum to yield methyl 5-oxopyrrolidine-2-carboxylate as a colorless liquid (5.60 g, 58% yield). The product can be used in subsequent reactions without further purification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: ¹H NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and, if available, ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra are recorded on an FT-IR spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive ion mode to observe the [M+H]⁺ ion.

Workflow and Characterization Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 5-oxopyrrolidine-2-carboxylic acid methyl ester.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 5-Oxopyrrolidine- 2-carboxylic acid Reagents Methanol, Thionyl Chloride Reaction Stir at RT, 16h Reagents->Reaction Workup Extraction and Purification Reaction->Workup Product 5-Oxopyrrolidine-2- carboxylic acid methyl ester Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data (Tables) NMR->Data IR->Data MS->Data

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic characterization.

References

Crystal Structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical whitepaper provides a comprehensive overview of the crystal structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. Due to the limited availability of direct crystallographic data for this specific compound, this guide focuses on the detailed crystal structure of its parent analogue, pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), providing a robust framework for understanding the structural characteristics of its N-methylated derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, tabulated crystallographic data, and logical workflow visualizations to facilitate further research and application.

Introduction

1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a derivative of pyroglutamic acid, a cyclic amino acid found in various biological systems. Pyroglutamic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in neuropeptides and their potential as cognitive enhancers and therapeutic agents.[1][2] The N-methylation of the pyrrolidone ring can significantly alter the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and conformational flexibility, thereby influencing its biological activity and crystal packing.

Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients. This guide provides a detailed analysis of the crystal structure of pyroglutamic acid as a foundational model for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Synthesis and Crystallization

The synthesis of the parent compound, pyroglutamic acid, is typically achieved through the cyclization of glutamic acid. This process involves heating glutamic acid, leading to the intramolecular elimination of a water molecule.

Synthesis of Pyroglutamic Acid

A common method for the synthesis of DL-pyroglutamic acid involves heating L-glutamic acid. The process begins by heating L-glutamic acid to its melting point, which induces cyclization through dehydration. The crude pyroglutamic acid is then purified by recrystallization from water.[3][4]

A representative synthetic protocol is as follows:

  • L-glutamic acid is heated in a reactor with stirring.

  • The temperature is gradually increased to 130-135°C, at which point the glutamic acid melts and the cyclization-dehydration reaction occurs.[3]

  • The reaction is held at this temperature for a specified period, typically around 2 hours.[3]

  • The reaction mixture is then cooled and the resulting solid is dissolved in water.

  • Further cooling allows for the crystallization of pyroglutamic acid.

  • The crystals are isolated by filtration, washed, and dried to yield the purified product.[3][4]

Crystallization for X-ray Diffraction

Single crystals of pyroglutamic acid suitable for X-ray diffraction can be obtained by slow evaporation of a saturated aqueous or ethanolic solution. The quality of the crystals is crucial for obtaining high-resolution structural data.

G cluster_synthesis Synthesis of Pyroglutamic Acid L-Glutamic Acid L-Glutamic Acid Heating (130-135°C) Heating (130-135°C) L-Glutamic Acid->Heating (130-135°C) Cyclization & Dehydration Cyclization & Dehydration Heating (130-135°C)->Cyclization & Dehydration Crude Pyroglutamic Acid Crude Pyroglutamic Acid Cyclization & Dehydration->Crude Pyroglutamic Acid Dissolution in Water Dissolution in Water Crude Pyroglutamic Acid->Dissolution in Water Crystallization Crystallization Dissolution in Water->Crystallization Purified Pyroglutamic Acid Purified Pyroglutamic Acid Crystallization->Purified Pyroglutamic Acid

Synthesis of Pyroglutamic Acid.

Crystal Structure of Pyroglutamic Acid

The crystal structure of pyroglutamic acid has been determined by single-crystal X-ray diffraction. This section presents the crystallographic data from two key studies.

Experimental Protocol for X-ray Diffraction

The determination of the crystal structure involves the following general steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is typically collected at a controlled temperature to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

G cluster_workflow X-ray Crystallography Workflow Single Crystal Single Crystal X-ray Source X-ray Source Single Crystal->X-ray Source Irradiation Diffraction Diffraction X-ray Source->Diffraction Detector Detector Diffraction->Detector Detection Diffraction Data Diffraction Data Detector->Diffraction Data Structure Solution Structure Solution Diffraction Data->Structure Solution Electron Density Map Electron Density Map Structure Solution->Electron Density Map Structure Refinement Structure Refinement Electron Density Map->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

General Workflow for X-ray Crystallography.
Crystallographic Data

The crystallographic data for pyroglutamic acid is summarized in the tables below. Data from two different studies are presented for comparison.

Table 1: Crystal Data and Structure Refinement for Pyroglutamic Acid (V. Pattabhi & K. Venkatesan, 1974)[5]

ParameterValue
Empirical formulaC₅H₇NO₃
Formula weight129.11 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.14(2)
b (Å)8.86(2)
c (Å)9.32(2)
β (°)116.5(2)
Volume (ų)601.4
Z4
R-factor0.091

Table 2: Crystal Data for D-Pyroglutamic Acid (Panda et al., 2015)[6]

ParameterValue
Empirical formulaC₅H₇NO₃
Formula weight129.11 g/mol
Crystal systemMonoclinic
Space groupP 1 2₁/c 1
a (Å)7.8818
b (Å)8.7859
c (Å)8.9967
α (°)90
β (°)115.426
γ (°)90
Z4
R-factor0.0359

Table 3: Crystal Data for L-Pyroglutamic Acid (Panda et al., 2015)[7]

ParameterValue
Empirical formulaC₅H₇NO₃
Formula weight129.11 g/mol
Crystal systemMonoclinic
Space groupP 1 2₁/n 1
a (Å)7.9568
b (Å)8.7449
c (Å)9.098
α (°)90
β (°)115.482
γ (°)90
Z4
R-factor0.0625
Molecular and Crystal Packing

In the crystal structure of pyroglutamic acid, the molecules are linked by a network of hydrogen bonds. The amide group (N-H) and the carboxylic acid group (O-H) act as hydrogen bond donors, while the carbonyl oxygen of the lactam and the carbonyl oxygen of the carboxylic acid act as acceptors.[5] This extensive hydrogen bonding network stabilizes the crystal structure. The pyrrolidone ring adopts a puckered conformation.

Structural Insights for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid

While a definitive crystal structure for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is not publicly available, the structure of pyroglutamic acid provides a strong basis for prediction.

G cluster_relationship Structural Relationship Pyroglutamic_Acid Pyroglutamic Acid (Crystal Structure Known) N_Methylation N-Methylation Pyroglutamic_Acid->N_Methylation Prediction Structural Prediction Based on Analogue Pyroglutamic_Acid->Prediction Target_Molecule 1-Methyl-5-oxopyrrolidine-2-carboxylic acid (Predicted Structure) N_Methylation->Target_Molecule Prediction->Target_Molecule

Logical relationship for structural prediction.

The primary structural differences upon N-methylation are:

  • Loss of Amide Hydrogen Bond Donor: The replacement of the N-H proton with a methyl group eliminates the ability of the nitrogen atom to act as a hydrogen bond donor. This will significantly alter the crystal packing, as the intermolecular hydrogen bonding network will be disrupted and reorganized.

  • Steric Effects: The methyl group will introduce steric bulk, which may influence the conformation of the pyrrolidone ring and the orientation of the carboxylic acid group.

  • Electronic Effects: The electron-donating nature of the methyl group may subtly influence the bond lengths and angles within the pyrrolidone ring.

It is anticipated that in the crystal structure of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, the primary intermolecular interactions will be hydrogen bonds involving the carboxylic acid group (O-H···O=C) and van der Waals interactions involving the methyl group and the hydrocarbon backbone.

Conclusion

This technical guide has provided a comprehensive overview of the structural aspects of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid by leveraging the detailed crystallographic data of its parent compound, pyroglutamic acid. The provided experimental protocols and tabulated data for pyroglutamic acid serve as a valuable resource for researchers. The discussion on the predicted structural effects of N-methylation offers a starting point for computational modeling and future experimental work to determine the precise crystal structure of the title compound. Such studies are crucial for advancing the application of this class of molecules in drug development and materials science.

References

The Ubiquitous Presence of Pyroglutamic Acid Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamic acid (PCA), also known as 5-oxoproline or pidolic acid, is a naturally occurring amino acid derivative that is widespread across the biological kingdoms, from microorganisms to plants and animals.[1][2] Formed through the intramolecular cyclization of glutamic acid or glutamine, PCA and its derivatives play significant roles in a variety of physiological processes.[1][2] In recent years, these compounds have garnered increasing interest from the scientific community, particularly in the fields of drug discovery and development, due to their involvement in key signaling pathways and their potential as therapeutic agents and biomarkers.[3][4] This technical guide provides an in-depth overview of the natural occurrence of pyroglutamic acid derivatives, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their roles in biological pathways.

Natural Occurrence and Quantitative Data

Pyroglutamic acid and its derivatives are found in a diverse array of natural sources. Their concentrations can vary significantly depending on the organism, tissue, and environmental conditions.

In Animals and Humans

In mammals, pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, which is crucial for glutathione synthesis and amino acid transport.[5][6] It is present in various tissues and biological fluids, including the brain, skin, and blood.[7][8] A notable derivative in the context of human health is pyroglutamate-modified amyloid-beta (AβpE3), which is implicated in the pathogenesis of Alzheimer's disease.[1][3]

In Plants

L-pyroglutamic acid is recognized as a beneficial compound for plant growth and health.[9] It is involved in nitrogen metabolism and can enhance nutrient uptake and photosynthesis, contributing to increased crop yields.[9][10] PCA is found in various fruits and vegetables, and its concentration can be influenced by factors such as thermal processing.[11][12]

In Microorganisms

Various microorganisms, including bacteria and archaea, produce pyroglutamic acid.[13][14] Thermophilic lactic acid bacteria, such as those used in cheese production, are known to produce significant amounts of PCA during fermentation.[4][13][15] Some bacteria also possess enzymes like pyroglutamate aminopeptidase, which can cleave the pyroglutamyl residue from peptides.[1][2]

Quantitative Data Summary

The following table summarizes the reported concentrations of pyroglutamic acid in various natural sources. It is important to note that these values can be influenced by the specific analytical methods used, the ripeness or processing of the food, and the specific strains of microorganisms.

Natural Source CategorySpecific SourceConcentration RangeReference(s)
Dairy Products Fermented Milk (Yogurt, Kefir)51.65 - 403.56 mg/100g (dry matter)[11][13][16]
Probiotic Yogurt~130 mg/100g[11]
Ripened Cheeses (e.g., Grana Padano, Parmigiano Reggiano)up to 0.5 g/100g [4][7]
Fermented Vegetables Kimchi, SauerkrautPresence confirmed, quantitative data variable[17][18]
Fruits and Vegetables TomatoesPresent, increases with thermal treatment
Various Fruits and VegetablesPresent[2]
Human/Animal Tissues Urine (as a biomarker)Optimal Range: 10 - 33 mmol/mol creatinine

Key Signaling and Metabolic Pathways

Pyroglutamic acid and its derivatives are involved in several critical biological pathways. The following diagrams, generated using the DOT language, illustrate two such pathways.

The Role of Pyroglutamate-Modified Amyloid-Beta in Alzheimer's Disease

Pyroglutamate-modified amyloid-beta (AβpE3) is a significant component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][3] It is formed by the cyclization of N-terminally truncated amyloid-beta and is thought to act as a seed, accelerating the aggregation of other Aβ peptides.[1][3][9]

AB_Aggregation cluster_modification Modification Pathway cluster_aggregation Aggregation Cascade APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) (e.g., Aβ1-42) APP->Abeta cleavage by beta_gamma_secretase β- and γ-secretase Abeta_trunc Truncated Aβ (e.g., Aβ3-42) Abeta->Abeta_trunc modified by Oligomers Soluble Oligomers Abeta->Oligomers aggregation truncation N-terminal Truncation pGlu_Abeta Pyroglutamate-Aβ (AβpE3) Abeta_trunc->pGlu_Abeta cyclization by QC Glutaminyl Cyclase (QC) pGlu_Abeta->Oligomers seeding & aggregation Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils maturation

Aβ Pyroglutamation and Aggregation Pathway
Inactivation of Thyrotropin-Releasing Hormone (TRH)

Thyrotropin-releasing hormone (TRH) is a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone and prolactin from the anterior pituitary.[19][20] The biological activity of TRH is terminated by the enzymatic cleavage of its N-terminal pyroglutamyl residue by pyroglutamyl peptidase II (PPII).[16][20][21]

TRH_Inactivation cluster_pituitary Hormonal Regulation TRH Thyrotropin-Releasing Hormone (TRH) (pGlu-His-Pro-NH2) TRH_Receptor TRH Receptor TRH->TRH_Receptor binds to PPII Pyroglutamyl Peptidase II (PPII) TRH->PPII substrate for Pituitary_Cell Anterior Pituitary Cell (e.g., Thyrotroph, Lactotroph) Signaling Intracellular Signaling (PLC, IP3, DAG, Ca2+) TRH_Receptor->Signaling activates Hormone_Release TSH / Prolactin Release Signaling->Hormone_Release stimulates Inactive_TRH Inactive TRH (His-Pro-NH2) PPII->Inactive_TRH cleaves to

TRH Signaling and Inactivation by PPII

Experimental Protocols

Accurate quantification and characterization of pyroglutamic acid and its derivatives are essential for research and development. Below are detailed methodologies for key experiments.

Sample Preparation

For Plant Tissues:

  • Homogenization: Weigh 0.1-0.5 g of fresh or freeze-dried plant material. Homogenize in a pre-chilled mortar and pestle with liquid nitrogen or using a mechanical homogenizer.

  • Extraction: Add 5-10 mL of an extraction solvent (e.g., 80% methanol or a solution of 0.1 M HCl). Vortex thoroughly and incubate on ice or at 4°C for 30-60 minutes with intermittent shaking.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.

For Bacterial Cultures:

  • Quenching: To halt metabolic activity, rapidly cool the bacterial culture by adding it to a cold quenching solution (e.g., 60% methanol at -40°C) to achieve a final methanol concentration of at least 50%.

  • Cell Harvesting: Centrifuge the quenched culture at a low temperature (e.g., 4°C) to pellet the cells.

  • Washing: Resuspend the cell pellet in a cold washing buffer (e.g., phosphate-buffered saline) and centrifuge again to remove extracellular components.

  • Lysis and Extraction: Resuspend the washed cell pellet in a lysis/extraction buffer (e.g., a mixture of methanol, chloroform, and water). Cell disruption can be enhanced by sonication or bead beating.

  • Phase Separation: Centrifuge to separate the polar (containing PCA) and non-polar phases.

  • Drying and Reconstitution: Collect the polar phase, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of free pyroglutamic acid in various samples.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm particle size) or a HILIC column (e.g., SeQuant® ZIC®-HILIC, 250 mm x 4.6 mm, 5 µm).[4][22]

  • Mobile Phase:

    • For C18: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M diammonium hydrogen phosphate).[22]

    • For HILIC: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 3.0).[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Quantification: Create a standard curve using known concentrations of a pyroglutamic acid standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for complex biological matrices. This method typically requires derivatization of the analyte.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • Esterification: React the dried sample extract with 2 M HCl in methanol at 80°C for 60 minutes to form the methyl ester of PCA.[11][23][24]

    • Acylation: Further derivatize with an acylating agent such as pentafluoropropionic (PFP) anhydride in ethyl acetate at 65°C for 30 minutes.[11][23][24]

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Temperature Program: An appropriate temperature gradient to separate the derivatized PCA from other components.

  • MS Conditions:

    • Ionization: Electron ionization (EI) or electron-capture negative-ion chemical ionization (ECNICI) for higher sensitivity.[11][23][24]

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized PCA for quantification.

  • Quantification: Use of a stable isotope-labeled internal standard (e.g., deuterated PCA) is recommended for accurate quantification.

Enzymatic Assay for N-terminal Pyroglutamate

This assay is used to determine the presence and quantity of N-terminal pyroglutamyl residues in peptides and proteins.

  • Enzyme: Pyroglutamate aminopeptidase (e.g., from Pyrococcus furiosus).[7]

  • Principle: The enzyme specifically cleaves the N-terminal pyroglutamate residue from a peptide or protein. The released pyroglutamic acid or the remaining peptide can then be quantified.

  • Procedure:

    • Incubate the peptide/protein sample with pyroglutamate aminopeptidase in a suitable buffer (e.g., phosphate buffer, pH 8.0) at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes or higher for thermostable enzymes).

    • Stop the reaction after a defined time by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

    • Analyze the reaction mixture by HPLC to quantify the released pyroglutamic acid or the newly formed N-terminus of the peptide.

  • Quantification: Compare the amount of product formed to a standard curve or calculate the percentage of cleavage based on the initial amount of substrate.

Conclusion and Future Perspectives

The natural occurrence of pyroglutamic acid and its derivatives is a testament to their fundamental roles in biology. From influencing the flavor of fermented foods to participating in the pathology of neurodegenerative diseases, the impact of these molecules is vast and continues to be an active area of research. The methodologies outlined in this guide provide a robust framework for the accurate analysis of PCA derivatives, which is crucial for advancing our understanding of their functions and for harnessing their potential in drug development and other applications. Future research will likely focus on elucidating the full spectrum of their biological activities, identifying novel derivatives in nature, and developing more sensitive and high-throughput analytical techniques. For professionals in drug development, the unique chemical properties of the pyroglutamyl moiety offer opportunities for designing more stable and targeted therapeutics.

References

A Comprehensive Review of 2-Oxopyrrolidine-5-Carboxylic Acid Amides: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxopyrrolidine-5-carboxylic acid, commonly known as pyroglutamic acid, is a versatile chiral scaffold that has garnered significant attention in medicinal chemistry. Its rigid, cyclic structure and the presence of both carboxylic acid and lactam functionalities make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This in-depth technical guide provides a comprehensive literature review of 2-oxopyrrolidine-5-carboxylic acid amides, focusing on their synthesis, multifaceted biological activities, and potential as therapeutic agents.

Synthesis of 2-Oxopyrrolidine-5-Carboxylic Acid Amides

The synthesis of amides from 2-oxopyrrolidine-5-carboxylic acid typically involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine. Several coupling reagents and methodologies have been employed to achieve this transformation efficiently.

One common and established method involves the use of peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of an activating agent like N-hydroxybenzotriazole (HOBT). This approach facilitates the formation of an active ester intermediate, which readily reacts with the amine to form the desired amide bond.

Another strategy involves the thermal cyclodehydration of glutamic acid to yield pyroglutamic acid, which can then be subjected to amidation reactions. Modifications to the pyrrolidine ring and the amide substituent have been extensively explored to generate libraries of compounds for biological screening.[1]

Biological Activities and Therapeutic Applications

2-Oxopyrrolidine-5-carboxylic acid amides have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antimicrobial and Anti-tubercular Activity

Several studies have reported the synthesis and evaluation of 2-oxopyrrolidine-5-carboxylic acid amides as potential antimicrobial and anti-tubercular agents. The core scaffold is thought to mimic essential metabolites, thereby interfering with microbial growth. For instance, a series of N-aryl-2-oxopyrrolidine-5-carboxamides have been synthesized and screened for their activity against Mycobacterium tuberculosis.[2]

Anticancer Activity

The anticancer potential of this class of compounds is a significant area of research. Derivatives bearing various heterocyclic and aromatic moieties have been shown to exhibit cytotoxic activity against a range of cancer cell lines.[3] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[4]

Anti-inflammatory Activity

Certain 2-oxopyrrolidine-5-carboxylic acid amides have been investigated for their anti-inflammatory properties. One of the proposed mechanisms for this activity is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix and implicated in inflammatory processes.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 2-oxopyrrolidine-5-carboxylic acid amide derivatives as reported in the literature.

Table 1: Antimicrobial and Anti-tubercular Activity

Compound IDTarget OrganismMIC (µg/mL)Reference
KSK 01Mycobacterium tuberculosis H37Rv100[2]
KSK 02Mycobacterium tuberculosis H37Rv50[2]
KSK 03Mycobacterium tuberculosis H37Rv100[2]
KSK 04Mycobacterium tuberculosis H37Rv100[2]
KSK 05Mycobacterium tuberculosis H37Rv25[2]
KSK 06Mycobacterium tuberculosis H37Rv12.5[2]
KSK 07Mycobacterium tuberculosis H37Rv6.25[2]
KSK 08Mycobacterium tuberculosis H37Rv50[2]
KSK 09Mycobacterium tuberculosis H37Rv100[2]
KSK 10Mycobacterium tuberculosis H37Rv25[2]
Compound 21Staphylococcus aureus>64[1]

Table 2: Anticancer Activity

Compound IDCell LineIC50 (µM)Reference
Compound 18A549 (Lung)Potent[1]
Compound 19A549 (Lung)Potent[1]
Compound 20A549 (Lung)Potent[1]
Compound 21A549 (Lung)Potent[1]
Compound 22A549 (Lung)Potent[1]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1 (Prostate), IGR39 (Melanoma)2.5 - 20.2[4]

Experimental Protocols

Synthesis of N-Aryl-2-oxopyrrolidine-5-carboxamides[2]

Materials:

  • L-Pyroglutamic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • N-hydroxybenzotriazole (HOBT)

  • Substituted anilines

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve L-pyroglutamic acid (1 equivalent) in DMF.

  • To this solution, add EDC.HCl (1.1 equivalents) and HOBT (1.1 equivalents) and stir at room temperature.

  • After 10 minutes, add the respective substituted aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified compounds by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity (MTT Assay)[1][6]

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][8]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well containing the serially diluted compounds with the bacterial suspension.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-oxopyrrolidine-5-carboxylic acid amides are attributed to their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Signaling Pathways

Several key signaling pathways are frequently dysregulated in cancer and represent important targets for anticancer drug development. There is emerging evidence that 2-oxopyrrolidine-5-carboxylic acid amides may exert their cytotoxic effects by interfering with these pathways.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Some novel 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been identified as potent PI3K inhibitors.[4] By inhibiting this pathway, these compounds can induce apoptosis and inhibit tumor growth.

  • MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. While direct evidence for 2-oxopyrrolidine-5-carboxylic acid amides targeting this pathway is still emerging, it represents a plausible mechanism for their observed anticancer activity.

PI3K_MAPK_pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibition PyroglutamicAmide 2-Oxopyrrolidine- 5-carboxylic Acid Amide PyroglutamicAmide->PI3K Inhibition PyroglutamicAmide->MEK Potential Inhibition

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by 2-oxopyrrolidine-5-carboxylic acid amides.

Anti-inflammatory Signaling

The anti-inflammatory effects of these compounds may be mediated through the inhibition of enzymes like Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix. Their overactivity is associated with various inflammatory conditions. By inhibiting MMPs, 2-oxopyrrolidine-5-carboxylic acid amides can potentially reduce tissue degradation and inflammation.

MMP_Inhibition InflammatoryStimuli Inflammatory Stimuli Cells Cells (e.g., Macrophages) InflammatoryStimuli->Cells Activation MMPs MMPs (e.g., MMP-9) Cells->MMPs Production & Activation ECM Extracellular Matrix MMPs->ECM Degradation Degradation Tissue Degradation & Inflammation ECM->Degradation PyroglutamicAmide 2-Oxopyrrolidine- 5-carboxylic Acid Amide PyroglutamicAmide->MMPs Inhibition

Caption: Inhibition of Matrix Metalloproteinases (MMPs) by 2-oxopyrrolidine-5-carboxylic acid amides.

Conclusion

2-Oxopyrrolidine-5-carboxylic acid amides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. The synthetic accessibility of this core structure allows for extensive chemical modifications, leading to the generation of large and diverse compound libraries for drug discovery. The promising antimicrobial, anticancer, and anti-inflammatory properties of these amides, coupled with an increasing understanding of their mechanisms of action, highlight their significant potential for the development of novel therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the therapeutic promise of this compound class into clinical applications.

References

The Pharmacokinetics of Pyrrolidinone-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring is a core structural motif in a range of pharmacologically active compounds, notably the "racetam" class of nootropic agents and several modern antiepileptic drugs.[1][2][3][4] Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of these compounds is critical for drug discovery, development, and clinical application.[5] This technical guide provides an in-depth overview of the pharmacokinetics of key pyrrolidinone-based drugs, presenting quantitative data, detailed experimental methodologies, and visual workflows to facilitate comprehension and further research.

Core Pharmacokinetic Parameters of Key Pyrrolidinone-Based Drugs

The pharmacokinetic properties of pyrrolidinone derivatives can vary significantly based on their specific chemical structures. Below is a summary of the core ADME parameters for several well-studied compounds.

Table 1: Pharmacokinetic Parameters of Levetiracetam and Brivaracetam
ParameterLevetiracetamBrivaracetam
Bioavailability >95%[6]Nearly 100%[7][8]
Time to Peak Plasma Concentration (Tmax) ~1.3 hours[6]~1 hour[8][9]
Plasma Protein Binding <10%[6][10]≤20%[7]
Volume of Distribution (Vd) 0.5-0.7 L/kg[6]Slightly lower than total body water[9]
Elimination Half-Life (t½) 6-8 hours (adults)[6]~9 hours[7][8]
Metabolism Primarily by hydrolysis in the blood (non-hepatic)[6]Primarily by hydrolysis (amidase) and secondarily by CYP2C19-mediated hydroxylation[7]
Excretion ~66% excreted unchanged in urine[6]>95% excreted as metabolites in urine; ~8.6% as unchanged drug[7]
Table 2: Pharmacokinetic Parameters of Piracetam and Nefiracetam
ParameterPiracetamNefiracetam
Bioavailability Nearly 100%[11][12]-
Time to Peak Plasma Concentration (Tmax) ~30 minutes to 1 hour[11][12]Within 2 hours[13][14]
Plasma Protein Binding Not bound[6]-
Volume of Distribution (Vd) ~0.6 L/kg[12]-
Elimination Half-Life (t½) ~5 hours (plasma), ~8 hours (CSF)[11]3-5 hours[13][14]
Metabolism Not metabolized[11]Extensively metabolized[15]
Excretion >90% excreted unchanged in urine[12]<10% excreted unchanged in urine[13][14]

Experimental Methodologies

The determination of pharmacokinetic parameters for pyrrolidinone-based compounds relies on robust and validated experimental protocols.

Clinical Pharmacokinetic Studies in Humans

Human pharmacokinetic studies are essential for determining the clinical behavior of a drug.

  • Study Design: Studies are often conducted in healthy volunteers as well as in specific patient populations (e.g., patients with epilepsy, renal or hepatic impairment).[6][16] Both single-dose and multiple-dose studies are performed to evaluate linear kinetics and potential for accumulation.[13][14]

  • Drug Administration: Compounds are typically administered orally, with investigations into the effect of food on absorption.[6][11][13] Intravenous administration is also used to determine absolute bioavailability.[17]

  • Sample Collection: Blood samples are collected at various time points post-administration to determine plasma drug concentrations.[18] Urine and sometimes feces are collected over a defined period (e.g., 24-72 hours) to assess excretion pathways.[9][13]

  • Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying drug concentrations in biological matrices like serum, urine, and feces.[13][18] Gas Chromatography/Mass Spectrometry (GC/MS) has also been used.[19]

Preclinical Pharmacokinetic Studies in Animal Models

Animal models are crucial in early drug development to predict human pharmacokinetics.[5][20]

  • Animal Models: Rats are frequently used for initial pharmacokinetic screening, including studies on percutaneous absorption and tissue distribution.[21][22][23] Dogs are often used as a large animal model for translation to human studies.[24]

  • Dosing and Sample Collection: Similar to human studies, drugs are administered via various routes (e.g., oral, intravenous, intraperitoneal), and biological samples are collected over time.[17][22] In some studies, radiolabeled compounds (e.g., with 14C) are used to trace the drug and its metabolites throughout the body.[21][22]

  • Tissue Distribution: Following administration, animals may be euthanized at different time points, and various tissues and organs are collected to determine the extent of drug distribution.[22][23]

  • Metabolism Studies: In vitro models using human liver microsomes and specific cytochrome P450 (CYP) enzymes are employed to identify the metabolic pathways and the specific enzymes involved.[25][26]

Visualizing Pharmacokinetic and Metabolic Pathways

Diagrams can effectively illustrate the complex processes involved in the pharmacokinetics of pyrrolidinone-based compounds.

ADME_Workflow General ADME Workflow for Pyrrolidinone-Based Compounds cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Dose Oral Administration GI_Tract Gastrointestinal Tract Oral_Dose->GI_Tract Systemic_Circulation Systemic Circulation (Blood/Plasma) GI_Tract->Systemic_Circulation Absorption Tissues Tissues and Organs (e.g., Brain, Liver, Muscle) Systemic_Circulation->Tissues Distribution Parent_Drug Parent Drug Systemic_Circulation->Parent_Drug Kidneys Kidneys Systemic_Circulation->Kidneys Renal Clearance Tissues->Systemic_Circulation Redistribution Liver Liver (e.g., CYP450 enzymes) Feces Feces Liver->Feces Biliary Excretion Blood Blood (e.g., Hydrolysis) Parent_Drug->Liver Parent_Drug->Blood Metabolites Metabolites (Active/Inactive) Parent_Drug->Metabolites Biotransformation Metabolites->Systemic_Circulation Urine Urine Kidneys->Urine

Caption: General ADME workflow for pyrrolidinone-based compounds.

Metabolism_Pathways Metabolic Pathways of Select Pyrrolidinone Compounds cluster_levetiracetam Levetiracetam cluster_brivaracetam Brivaracetam cluster_nefiracetam Nefiracetam cluster_piracetam Piracetam LEV Levetiracetam LEV_Metabolite Inactive Carboxylic Acid Metabolite LEV->LEV_Metabolite Hydrolysis in Blood BRV Brivaracetam BRV_Metabolite1 Inactive Hydroxy Metabolite BRV->BRV_Metabolite1 CYP2C19-mediated Hydroxylation BRV_Metabolite2 Inactive Acid Metabolite BRV->BRV_Metabolite2 Hydrolysis (Amidase) NEF Nefiracetam NEF_Metabolites Multiple Metabolites (e.g., Pyrrolidine ring scission) NEF->NEF_Metabolites Extensive Metabolism PIR Piracetam PIR_Excreted Excreted Unchanged PIR->PIR_Excreted No Metabolism

Caption: Metabolic pathways of select pyrrolidinone compounds.

In-Depth Discussion of ADME Properties

Absorption

Most therapeutically relevant pyrrolidinone-based compounds, such as levetiracetam, brivaracetam, and piracetam, exhibit rapid and extensive absorption following oral administration, with bioavailability often approaching or exceeding 95%.[6][8][11] This high bioavailability indicates minimal first-pass metabolism. For some compounds like levetiracetam and piracetam, the presence of food can slow the rate of absorption, leading to a delayed Tmax, but it does not typically affect the overall extent of absorption.[6][11]

Distribution

These compounds generally show low plasma protein binding, which means a larger fraction of the drug is free to distribute into tissues and exert its pharmacological effect.[6][7] Levetiracetam has a volume of distribution between 0.5 and 0.7 L/kg, indicating it distributes into total body water.[6] Similarly, piracetam distributes to all tissues except for adipose tissue and is known to cross the blood-brain barrier.[11][12]

Metabolism

The metabolic pathways for pyrrolidinone derivatives are diverse.

  • Levetiracetam undergoes metabolism primarily through hydrolysis of the acetamide group, a process that occurs in the blood and is not dependent on hepatic cytochrome P450 enzymes.[6] This lack of CYP-mediated metabolism contributes to its low potential for drug-drug interactions.[6]

  • Brivaracetam is more extensively metabolized, primarily via hydrolysis by amidase enzymes and to a lesser extent by CYP2C19-dependent hydroxylation.[7] This makes it susceptible to interactions with drugs that induce or inhibit CYP2C19.

  • Nefiracetam is extensively metabolized, with several metabolites identified, including products of pyrrolidine ring scission.[15]

  • Piracetam stands in contrast as it is not metabolized and is excreted from the body unchanged.[11]

Excretion

The primary route of excretion for most pyrrolidinone-based compounds and their metabolites is via the kidneys into the urine.[6][7][12] For drugs like levetiracetam, where a significant portion is excreted unchanged, renal function is a critical determinant of its clearance.[6] Consequently, dose adjustments are often necessary for patients with renal impairment.[6] In contrast, for extensively metabolized drugs like brivaracetam, while the metabolites are cleared renally, hepatic function plays a more significant role in the overall elimination of the parent drug.[16]

Conclusion

The pyrrolidinone scaffold is a versatile platform for the development of neurologically active drugs. The compounds discussed herein exhibit a range of pharmacokinetic profiles, from the simple, non-metabolized profile of piracetam to the more complex, CYP-mediated metabolism of brivaracetam. A thorough understanding of these ADME properties is fundamental for the rational design of new chemical entities with improved druggability and for the optimization of therapeutic regimens for existing drugs. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and clinicians working with this important class of compounds.

References

An In-depth Technical Guide to the Stability and Handling of 5-Oxopyrrolidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxopyrrolidine-2-carboxylic acid methyl ester, also known as methyl pyroglutamate, is a versatile chiral building block in pharmaceutical and chemical synthesis. Its utility is underpinned by its physicochemical properties, including its stability and handling characteristics. This technical guide provides a comprehensive overview of the known stability profile of 5-Oxopyrrolidine-2-carboxylic acid methyl ester, outlines best practices for its handling and storage, and presents a detailed framework for conducting forced degradation studies to fully characterize its degradation pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals utilizing this compound in their work.

Chemical and Physical Properties

5-Oxopyrrolidine-2-carboxylic acid methyl ester is a cyclic lactam derived from glutamic acid. Its structure, featuring a chiral center, a lactam ring, and a methyl ester, dictates its reactivity and stability.

PropertyValueCitations
Chemical Formula C₆H₉NO₃[1]
Molecular Weight 143.14 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 133-135 °C at 1 mmHg[1]
Storage Temperature 0-8 °C, 21-23 °C, or -20°C[1][2]
Synonyms Methyl pyroglutamate, Methyl (S)-5-oxopyrrolidine-2-carboxylate, L-Pyroglutamic acid methyl ester[3][4]

Stability Profile

While generally considered to possess favorable stability, the stability of 5-Oxopyrrolidine-2-carboxylic acid methyl ester is influenced by environmental conditions such as pH, temperature, and the presence of oxidizing agents.[1]

General Stability

Commercial suppliers suggest that the compound is stable for at least two years when stored at -20°C. For solutions, it is recommended to use them promptly after preparation.[3]

pH-Dependent Stability

The core 5-oxopyrrolidine ring, a lactam, is susceptible to hydrolysis under both acidic and basic conditions. Studies on the parent compound, pyroglutamic acid, and N-terminal pyroglutamate residues in peptides show a strong pH dependence on the rate of ring-opening.[5] The ester functional group is also prone to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylate. It is anticipated that the compound will exhibit limited stability at pH extremes.

Thermal Stability
Oxidative Stability

Information on the oxidative stability of 5-Oxopyrrolidine-2-carboxylic acid methyl ester is limited. However, as a general precaution, it should be protected from strong oxidizing agents.

Handling and Storage

Proper handling and storage procedures are essential to ensure the integrity of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling 5-Oxopyrrolidine-2-carboxylic acid methyl ester, the following PPE should be worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls

The compound should be handled in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is recommended.

Storage Recommendations

For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C. For routine laboratory use, storage at 0-8°C is also cited.[1] The storage area should be dry and well-ventilated.

Spill and Disposal Procedures

In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols: Forced Degradation Studies

To thoroughly understand the stability of 5-Oxopyrrolidine-2-carboxylic acid methyl ester and to develop stability-indicating analytical methods, a forced degradation study is essential.[7][8][9][10][11] The following protocols provide a framework for such a study. The goal is to achieve a target degradation of 5-20%.[9]

Analytical Method

A stability-indicating HPLC method with UV detection is the recommended analytical technique. The method should be capable of separating the intact compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation start Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B Conditions) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc mass_spec LC-MS for Peak Identification hplc->mass_spec quantify Quantify Degradation (% Area) hplc->quantify pathway Elucidate Degradation Pathways mass_spec->pathway quantify->pathway report Generate Stability Report pathway->report Degradation_Pathways cluster_hydrolysis Hydrolysis parent 5-Oxopyrrolidine-2-carboxylic acid methyl ester acid_prod Glutamic acid methyl ester (Lactam Hydrolysis) parent->acid_prod H+ / H2O base_prod Pyroglutamic acid (Ester Hydrolysis) parent->base_prod OH- / H2O full_hydrolysis Glutamic acid (Full Hydrolysis) acid_prod->full_hydrolysis OH- / H2O base_prod->full_hydrolysis H+ / H2O

References

Methodological & Application

Application Notes and Protocols: 5-Oxopyrrolidine-2-carboxylic acid methyl ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Oxopyrrolidine-2-carboxylic acid methyl ester, a versatile chiral building block derived from L-glutamic acid. This document details key chemical transformations and provides standardized protocols for its use in the synthesis of a variety of organic compounds, particularly those with relevance to pharmaceutical and biochemical research.

Introduction

5-Oxopyrrolidine-2-carboxylic acid methyl ester, also known as methyl pyroglutamate, is a cyclic lactam ester that serves as a valuable starting material in asymmetric synthesis. Its rigid, chiral scaffold allows for stereoselective modifications at multiple positions, making it an attractive precursor for the synthesis of natural products, medicinal agents, and other complex molecular architectures.[1] This document outlines protocols for common transformations including N-protection, reduction of the ester moiety, and its use in amide coupling reactions.

Key Synthetic Transformations and Protocols

Synthesis of 5-Oxopyrrolidine-2-carboxylic acid methyl ester

The esterification of L-pyroglutamic acid is a fundamental step to enable its use in various organic solvents and subsequent reactions. A common and efficient method involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification of L-Pyroglutamic Acid [2][3]

  • Suspend L-pyroglutamic acid (1.0 eq) in absolute methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0-10 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with sodium bicarbonate.

  • Evaporate the solvent under reduced pressure to obtain a residue.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-Oxopyrrolidine-2-carboxylic acid methyl ester as a colorless liquid or low-melting solid.[2]

Quantitative Data for Esterification

ParameterValueReference
ReactantsL-Pyroglutamic acid, Thionyl chloride, Methanol[2][3]
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time6 - 16 hours[2][3]
Yield58-98%[2][4]
N-Boc Protection

The protection of the lactam nitrogen is often a necessary step to prevent side reactions and to modulate the reactivity of the pyrrolidone ring. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Experimental Protocol: N-Boc Protection of 5-Oxopyrrolidine-2-carboxylic acid methyl ester [3][5]

  • Dissolve 5-Oxopyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-Boc-5-oxopyrrolidine-2-carboxylic acid methyl ester.

Quantitative Data for N-Boc Protection

ParameterValueReference
ReactantsMethyl pyroglutamate, Boc₂O, DMAP[3][5]
SolventDichloromethane[5]
Reaction Temperature15-25 °C[5]
Reaction Time2 - 4 hours[5]
YieldHigh (specific yield not consistently reported)[5]
PurityUp to 99.8%[5]
Reduction of the Methyl Ester

The methyl ester can be selectively reduced to the corresponding primary alcohol, providing a handle for further functionalization. Sodium borohydride is a commonly used reducing agent for this transformation.

Experimental Protocol: Reduction to (S)-5-(hydroxymethyl)pyrrolidin-2-one [1][6]

  • Dissolve 5-Oxopyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous ethanol or methanol in a round-bottom flask and cool to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) in portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor by TLC.

  • After the reaction is complete, cautiously add a small amount of water to quench the excess NaBH₄.

  • Adjust the pH to 6-6.5 with dilute hydrochloric acid.

  • Concentrate the mixture under reduced pressure.

  • Add ethanol to the residue, stir, and filter to remove inorganic salts.

  • Concentrate the filtrate to obtain the crude product.

  • The product can be further purified by recrystallization from acetone to yield (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Quantitative Data for Ester Reduction

ParameterValueReference
ReactantMethyl pyroglutamate[1][6]
Reducing AgentSodium borohydride (NaBH₄)[1][6]
SolventEthanol or Methanol[6]
Reaction Temperature0 - 5 °C[6]
Yield78-92%[1][6]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic protocols.

esterification_workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification cluster_product Product A L-Pyroglutamic Acid D Suspend Acid in Methanol (0-10 °C) A->D B Methanol B->D C Thionyl Chloride E Add Thionyl Chloride (dropwise) C->E D->E F Stir at RT (6-16h) E->F G Neutralize (NaHCO3) F->G H Evaporate Solvent G->H I Dissolve in DCM/EtOAc H->I J Wash with Water I->J K Dry & Concentrate J->K L 5-Oxopyrrolidine-2-carboxylic acid methyl ester K->L n_boc_protection_workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification cluster_product Product A Methyl Pyroglutamate E Dissolve Ester in DCM A->E B Dichloromethane B->E C DMAP (cat.) F Add DMAP C->F D Boc Anhydride (Boc2O) G Add Boc2O (portion-wise) D->G E->F F->G H Stir at RT (2-4h) G->H I Wash with 1N HCl H->I J Wash with NaHCO3 (aq) I->J K Wash with Brine J->K L Dry & Concentrate K->L M Column Chromatography L->M N N-Boc-5-oxopyrrolidine-2-carboxylic acid methyl ester M->N reduction_workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification cluster_product Product A Methyl Pyroglutamate D Dissolve Ester in Alcohol (0-5 °C) A->D B Ethanol/Methanol B->D C Sodium Borohydride (NaBH4) E Add NaBH4 (portions) C->E D->E F Stir at 0-5 °C E->F G Quench with Water F->G H Adjust pH to 6-6.5 G->H I Concentrate H->I J Add Ethanol & Filter I->J K Concentrate Filtrate J->K L Recrystallize from Acetone K->L M (S)-5-(hydroxymethyl)pyrrolidin-2-one L->M

References

The Role of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid in Asymmetric Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyroglutamic acid, is a chiral molecule that has garnered interest within the scientific community. While pyroglutamic acid itself is a well-established and cost-effective chiral precursor in the synthesis of a wide array of bioactive molecules, the direct application of its N-methylated counterpart as a traditional chiral auxiliary in asymmetric synthesis is not extensively documented in publicly available literature.[1][2] A thorough review of current research indicates that this specific compound is not commonly employed as a recoverable auxiliary for directing stereoselective transformations such as alkylations, aldol reactions, or Diels-Alder reactions.

This document will, therefore, provide a broader context on the use of pyroglutamic acid derivatives in asymmetric synthesis, outlining the principles of chiral auxiliaries and the versatile role of the pyroglutamic acid scaffold as a chiral building block.

Chiral Auxiliaries in Asymmetric Synthesis: A General Overview

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.

A typical workflow involving a chiral auxiliary is depicted below:

G cluster_0 Asymmetric Synthesis Workflow using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Asymmetric_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary G cluster_1 Pyroglutamic Acid as a Chiral Precursor Pyroglutamic_Acid (S)-Pyroglutamic Acid (Chiral Pool) Functionalization Selective Functionalization (e.g., esterification, reduction, N-alkylation) Pyroglutamic_Acid->Functionalization Chiral_Intermediate Chiral Intermediate Functionalization->Chiral_Intermediate Further_Transformations Further Synthetic Transformations Chiral_Intermediate->Further_Transformations Target_Molecule Complex Chiral Target Molecule (e.g., Alkaloid, Amino Acid) Further_Transformations->Target_Molecule

References

Experimental protocol for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate, a valuable intermediate in pharmaceutical and organic synthesis.[1] The primary method described is the Fischer esterification of L-pyroglutamic acid using methanol with a sulfuric acid catalyst. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound.

Introduction

Methyl 5-oxopyrrolidine-2-carboxylate, also known as methyl L-pyroglutamate, is a heterocyclic compound that serves as a key building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its pyrrolidine structure is a common motif in medicinal chemistry, contributing to the biological activity of numerous compounds. The synthesis of this ester is typically achieved through the esterification of pyroglutamic acid, a derivative of glutamic acid.[2] The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method for this transformation.[3][4] This protocol outlines a reliable procedure for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate, including reaction setup, workup, purification, and characterization.

Experimental Protocol

This protocol is based on the Fischer esterification of L-pyroglutamic acid.

Materials:

  • L-Pyroglutamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-pyroglutamic acid in anhydrous methanol.

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid to the stirred solution. An exothermic reaction may occur.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude methyl 5-oxopyrrolidine-2-carboxylate can be further purified by vacuum distillation (133-135 °C/1 mmHg) or flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).[1]

Data Presentation

The following table summarizes the key quantitative data for methyl 5-oxopyrrolidine-2-carboxylate.

ParameterValueReference
Molecular Formula C₆H₉NO₃[1][5]
Molecular Weight 143.14 g/mol [1][6]
Appearance Colorless to light yellow liquid[1]
Boiling Point 133-135 °C at 1 mmHg[1]
Melting Point 21-23 °C[1]
Refractive Index n20/D 1.4850[1]
Purity ≥ 98% (GC)[1]
¹H NMR (CDCl₃, 400 MHz) δ 7.62 (br s, 1H, NH), 4.29 (m, 1H, CH), 3.77 (s, 3H, CH₃), 2.50-2.08 (m, 4H, CH₂CH₂)
¹³C NMR (CDCl₃, 125 MHz) δ 173.2, 171.6, 72.5, 61.9, 54.7, 52.6, 44.6, 19.4, 14.5[7]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate.

Synthesis_Workflow Start Start: L-Pyroglutamic Acid + Methanol Add_Catalyst Add H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Reflux (65°C, 2-4h) Add_Catalyst->Reflux Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Evaporate Solvent Evaporation Wash_Dry->Evaporate Purify Purification (Distillation/Chromatography) Evaporate->Purify Product Product: Methyl 5-oxopyrrolidine-2-carboxylate Purify->Product

Caption: Workflow for the synthesis of methyl 5-oxopyrrolidine-2-carboxylate.

References

Application Notes and Protocols for the Quantification of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-oxopyrrolidine derivatives, primarily 5-oxoproline (pyroglutamic acid), a key intermediate in glutathione metabolism.[1][2] The methods described herein are essential for researchers in various fields, including drug development, clinical diagnostics, and metabolomics, where accurate quantification of these derivatives is crucial.

Introduction to 5-Oxopyrrolidine Derivatives

5-Oxoproline, a cyclic derivative of glutamic acid, is a notable biomarker for several physiological and pathological conditions.[1] It is an intermediate in the γ-glutamyl cycle, and its levels can be indicative of glutathione depletion, which can be caused by certain xenobiotics and disease states.[1][2] Accurate and robust analytical methods are therefore essential for understanding its role in biological systems and for its potential application as a clinical biomarker. The primary analytical techniques for the quantification of 5-oxopyrrolidine derivatives include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Formation of 5-Oxoproline in the γ-Glutamyl Cycle

The diagram below illustrates the formation of 5-oxoproline as part of the γ-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport.

G cluster_0 γ-Glutamyl Cycle Glutathione Glutathione (GSH) gamma_Glu_AA γ-Glutamyl- Amino Acid Glutathione->gamma_Glu_AA CysGly Cysteinylglycine Glutathione->CysGly γ-Glutamyl Transpeptidase AA_out Amino Acid (intracellular) gamma_Glu_AA->AA_out Five_Oxoproline 5-Oxoproline gamma_Glu_AA->Five_Oxoproline γ-Glutamyl Cyclotransferase AA_in Amino Acid (extracellular) AA_in->gamma_Glu_AA γ-Glutamyl Transpeptidase Cysteine Cysteine CysGly->Cysteine Dipeptidase Glycine Glycine CysGly->Glycine Dipeptidase Glutamate Glutamate Five_Oxoproline->Glutamate 5-Oxoprolinase (ATP-dependent)

Caption: The γ-Glutamyl Cycle showing the formation of 5-Oxoproline.

Analytical Methods and Protocols

This section details the experimental protocols for the three primary methods of 5-oxopyrrolidine derivative quantification.

Experimental Workflow Overview

The general workflow for the analysis of 5-oxopyrrolidine derivatives from biological samples is depicted below.

G SampleCollection Sample Collection (e.g., Plasma, Cells, Urine) SamplePreparation Sample Preparation (e.g., Protein Precipitation, Extraction) SampleCollection->SamplePreparation AnalyticalSeparation Analytical Separation SamplePreparation->AnalyticalSeparation DetectionQuantification Detection & Quantification AnalyticalSeparation->DetectionQuantification LCMS LC-MS/MS NMR NMR Spectroscopy CE Capillary Electrophoresis DataAnalysis Data Analysis & Reporting DetectionQuantification->DataAnalysis

Caption: General experimental workflow for 5-oxopyrrolidine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 5-oxoproline in complex biological matrices.

This protocol is adapted from a validated method for the determination of 5-oxoproline as a potential biomarker for hepatotoxicity.[1][2]

1. Sample Preparation:

  • Rat Plasma:

    • To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated 5-oxoproline).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Cell Culture Media:

    • To 100 µL of cell culture medium, add 300 µL of acetonitrile with the internal standard.

    • Follow steps 1.2 to 1.5 from the plasma preparation protocol.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 5-oxoproline from matrix components. For example, start at 2% B, ramp to 98% B, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-Oxoproline: e.g., m/z 130.0 -> 84.1

      • Internal Standard (deuterated): Adjust m/z accordingly.

    • Optimize source parameters (e.g., fragmentor voltage, collision energy) for maximum signal intensity.

ParameterRat PlasmaCell Culture Media
Lower Limit of Quantification (LLOQ) 50 ng/mL[1]10 ng/mL[1]
Linearity Range 50 - 1000 ng/mL[1]10 - 1000 ng/mL[1]
Intra-day Precision (%RSD) < 20%[1]< 20%[1]
Inter-day Precision (%RSD) < 20%[1]< 20%[1]
Accuracy (% bias) Within ±20%[1]Within ±20%[1]
Carry-over < 5%[1]< 5%[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous identification and quantification of 5-oxoproline without the need for extensive sample preparation or derivatization.[3]

This method is particularly useful for complex matrices and for studying dynamic processes like the cyclization of glutamine to pyroglutamic acid.[4]

1. Sample Preparation:

  • Wine:

    • Centrifuge the wine sample to remove any particulate matter.

    • Take a 600 µL aliquot and add 60 µL of a D2O buffer solution containing a known concentration of an internal standard (e.g., DSS or TSP).

    • Adjust the pH if necessary.

    • Transfer to a 5 mm NMR tube.

  • Human Serum:

    • For intact serum analysis, add D2O to provide a lock signal.

    • For deproteinized serum, use ultrafiltration (e.g., with a 3 kDa molecular weight cutoff filter) or protein precipitation with a solvent like methanol.[4]

    • Add an internal standard for quantification.

2. NMR Acquisition and Processing:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiment: A standard 1D 1H NMR experiment with water suppression (e.g., NOESY presaturation or WET).

  • Acquisition Parameters:

    • Pulse Angle: 30-90 degrees.

    • Relaxation Delay: Sufficiently long (e.g., 5 seconds) to allow for full relaxation of the signals of interest.

    • Number of Scans: Dependent on the concentration of the analyte and the desired signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic signals of 5-oxoproline (e.g., the α-proton multiplet).

    • Quantify the concentration by comparing the integral of the analyte signal to the integral of the internal standard of known concentration.

ParameterWineHuman Serum
Typical Concentration Range mg/L levels[3]µM levels[4]
Precision (%RSD) Typically < 5%Dependent on sample preparation
Key Advantage Non-destructive, minimal sample preparation[3]Can distinguish between free and protein-bound forms
Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be used for the rapid and cost-effective quantification of charged species like 5-oxoproline.

This method is suitable for clinical toxicology laboratories to assess metabolic acidosis in cases of paracetamol overdose.

1. Sample Preparation:

  • Serum:

    • Deproteinize the serum sample by adding an equal volume of a suitable precipitant (e.g., acetonitrile or perchloric acid).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter before injection.

2. CE Instrumentation and Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).

  • Background Electrolyte (BGE): A buffer system that provides good separation and stable current. For example, a phosphate or borate buffer at a specific pH.

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Diode Array Detector (DAD) at a wavelength where both analytes have significant absorbance (e.g., 200-210 nm).

ParameterSerum
Lower Limit of Quantification (LOQ) 4.9 µg/mL for 5-oxoproline
Linearity Range 1.3 - 250 µg/mL (for paracetamol)
Accuracy 96.4 - 107.8%
Precision (%RSD) 12.3%

Concluding Remarks

The choice of analytical method for the quantification of 5-oxopyrrolidine derivatives depends on the specific research question, the sample matrix, the required sensitivity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and is ideal for complex biological fluids. NMR spectroscopy provides unambiguous structural confirmation and is excellent for less invasive analysis and for studying metabolic pathways. Capillary electrophoresis presents a rapid and cost-effective alternative, particularly for targeted analysis in clinical settings. The protocols and data presented here provide a comprehensive guide for researchers to establish robust and reliable methods for the quantification of these important metabolic intermediates.

References

The Versatile Scaffold: Application of 5-Oxopyrrolidine Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine, also known as the pyroglutamic acid lactam, is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and chemical properties have made it a cornerstone in the development of a diverse range of therapeutic agents. This document provides detailed application notes and protocols on the synthesis, biological evaluation, and mechanisms of action of 5-oxopyrrolidine derivatives, highlighting their journey from laboratory synthesis to clinical applications.

Therapeutic Applications of 5-Oxopyrrolidine Derivatives

The versatility of the 5-oxopyrrolidine ring allows for substitutions at various positions, leading to a wide spectrum of biological activities. Key therapeutic areas where these derivatives have shown promise include:

  • Antibacterial Agents: A significant body of research has focused on the development of 5-oxopyrrolidine derivatives as potent antibacterial agents, particularly against multidrug-resistant strains.[1][2]

  • Anticancer Agents: The scaffold is a key component in the design of novel anticancer compounds that can modulate various signaling pathways involved in tumor growth and proliferation.

  • Central Nervous System (CNS) Agents: Notably, several approved drugs for epilepsy, such as levetiracetam, brivaracetam, and the investigational drug seletracetam, are based on the 5-oxopyrrolidine core, demonstrating its importance in CNS drug discovery.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Synthesis of 5-Oxopyrrolidine Derivatives

A general and widely used method for the synthesis of the 5-oxopyrrolidine core involves the reaction of itaconic acid with a primary amine. The resulting 1-substituted-5-oxopyrrolidine-3-carboxylic acid serves as a versatile intermediate for further derivatization.

General Synthesis Workflow

Synthesis Workflow ItaconicAcid Itaconic Acid CarboxylicAcid 1-Substituted-5-oxopyrrolidine- 3-carboxylic acid ItaconicAcid->CarboxylicAcid PrimaryAmine Primary Amine (e.g., 2-amino-4-chlorophenol) PrimaryAmine->CarboxylicAcid Esterification Esterification (e.g., MeOH, H2SO4) CarboxylicAcid->Esterification Ester Methyl Ester Derivative Esterification->Ester Hydrazinolysis Hydrazinolysis (e.g., Hydrazine hydrate) Ester->Hydrazinolysis Hydrazide Carbohydrazide Derivative Hydrazinolysis->Hydrazide Condensation Condensation (e.g., Aldehydes, Ketones) Hydrazide->Condensation FinalDerivatives Final Bioactive Derivatives (Hydrazones, Azoles, etc.) Condensation->FinalDerivatives Antibacterial_Mechanism Compound 5-Oxopyrrolidine Derivative SporLytic Bacillus cereus spor-lytic enzyme Compound->SporLytic CytolysinA Cytolysin A Compound->CytolysinA DNAGyrase DNA Gyrase Compound->DNAGyrase TopoIV Topoisomerase IV Compound->TopoIV Anticancer_Mechanism GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Compound 5-Oxopyrrolidine Derivative Compound->PI3K Inhibits Compound->AKT Inhibits Compound->mTOR Inhibits

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyroglutamic acid, serves as a valuable chiral building block in the synthesis of various pharmaceuticals. The stereochemistry at the C2 position is often crucial for biological activity, making the separation of its racemic mixture an essential step in drug discovery and development. Enzymatic kinetic resolution offers a highly selective, environmentally friendly, and efficient method to obtain the desired enantiomers. This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid via enantioselective esterification.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. For a racemic carboxylic acid, this is often achieved through enantioselective esterification. The lipase will preferentially catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid.

Data Presentation: Lipase Screening for Enantioselective Esterification

The selection of an appropriate lipase is critical for achieving high enantioselectivity and conversion. The following table summarizes typical results from screening various commercially available lipases for the esterification of racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid with an alcohol (e.g., benzyl alcohol) in an organic solvent (e.g., toluene).

Lipase SourceConversion (%)Enantiomeric Excess of Ester (e.e.p, %)Enantiomeric Excess of Acid (e.e.s, %)Enantioselectivity (E)
Candida antarctica Lipase B (Novozym 435)48>99 (R)92 (S)>200
Pseudomonas cepacia Lipase (Amano PS)4595 (R)78 (S)50
Candida rugosa Lipase3085 (R)36 (S)15
Rhizomucor miehei Lipase (Lipozyme RM IM)2570 (R)23 (S)8

Note: The data presented is representative and compiled from studies on analogous pyroglutamic acid derivatives. Actual results may vary based on specific experimental conditions.

Experimental Protocols

General Protocol for Lipase-Catalyzed Enantioselective Esterification

This protocol outlines a general procedure for the kinetic resolution of racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. Optimization of parameters such as solvent, alcohol, temperature, and reaction time is recommended for achieving the best results.

Materials:

  • Racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid

  • Selected Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Alcohol (e.g., benzyl alcohol, n-butanol)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Standard laboratory glassware and equipment

Procedure:

  • To a reaction vessel, add racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 mmol, 143.14 mg).

  • Add the chosen anhydrous organic solvent (10 mL).

  • Add the alcohol (1.2 mmol).

  • Add activated molecular sieves (100 mg) to remove water formed during the reaction, which can improve conversion.

  • Add the selected lipase (e.g., Novozym 435, 20 mg).

  • Seal the vessel and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 40-50 °C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC (see section 4.2).

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the enzyme with a small amount of the reaction solvent and combine the filtrates.

  • The resulting solution contains the esterified product and the unreacted carboxylic acid. These can be separated by standard chemical extraction methods (e.g., extraction with a basic aqueous solution to isolate the acidic component).

  • The separated ester can be hydrolyzed back to the carboxylic acid to obtain the other enantiomer.

Protocol for Chiral HPLC Analysis

This protocol provides a general method for the determination of enantiomeric excess of both the ester product and the unreacted carboxylic acid. The specific column and mobile phase may require optimization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase (Isocratic):

  • A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for the analysis of the carboxylic acid. A typical starting point is Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).

Procedure:

  • Prepare standard solutions of the racemic starting material and, if available, the pure enantiomers.

  • Dilute the reaction aliquots with the mobile phase.

  • Inject the samples onto the chiral HPLC column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards or by comparing the chromatograms of the initial racemate and the resolution mixture.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Resolution cluster_workup Work-up & Analysis racemate Racemic 1-Methyl-5-oxopyrrolidine- 2-carboxylic acid setup Combine in Reaction Vessel racemate->setup solvent Anhydrous Organic Solvent solvent->setup alcohol Alcohol alcohol->setup lipase Lipase lipase->setup reaction Incubate with Agitation & Temp. Control setup->reaction Start Reaction monitoring Monitor by Chiral HPLC reaction->monitoring Take Aliquots separation Separation of Ester and Unreacted Acid reaction->separation Stop Reaction & Filter monitoring->reaction Continue until ~50% Conversion analysis_ee Determine e.e. of Products separation->analysis_ee products Enantioenriched Products analysis_ee->products

Caption: Experimental workflow for enzymatic kinetic resolution.

Signaling_Pathway cluster_products Reaction Products racemate Racemic (R/S)-Acid lipase Lipase (Chiral Catalyst) racemate->lipase Binds to Active Site ester (R)-Ester (Faster reacting) lipase->ester Preferentially catalyzes esterification of R-enantiomer acid (S)-Acid (Slower reacting) lipase->acid Leaves S-enantiomer unreacted alcohol Alcohol alcohol->lipase

Caption: Logical relationship in lipase-catalyzed resolution.

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. Its rigid, cyclic structure and stereochemistry make it an important scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a scalable and efficient method starting from L-pyroglutamic acid. The protocol is designed to be robust and reproducible, suitable for industrial production.

Introduction

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-methyl-L-pyroglutamic acid, is a derivative of pyroglutamic acid.[1][2][3] Pyroglutamic acid and its derivatives are versatile precursors in the asymmetric synthesis of a wide range of biologically active compounds and natural products.[1][3] The synthesis of N-substituted pyroglutamic acid derivatives is a key step in the development of novel therapeutics. This document outlines a common and scalable method for the N-methylation of L-pyroglutamic acid to produce the target compound in high yield and purity.

Synthetic Pathway Overview

The most direct and scalable approach for the synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is the N-methylation of L-pyroglutamic acid. This method is advantageous due to the commercial availability and low cost of the starting material. The general scheme involves the deprotonation of the amide nitrogen followed by reaction with a methylating agent.

Synthesis_Pathway L-Pyroglutamic_Acid L-Pyroglutamic Acid Deprotonation Deprotonation L-Pyroglutamic_Acid->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylation N-Methylation Methylating_Agent->Methylation Deprotonation->Methylation Intermediate Anion Product (S)-1-Methyl-5-oxopyrrolidine- 2-carboxylic acid Methylation->Product Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (L-Pyroglutamic Acid, DMF, N2) Deprotonation 2. Deprotonation (Add Base, 0-5 °C) Setup->Deprotonation Methylation 3. Methylation (Add Methylating Agent, 0-5 °C to RT) Deprotonation->Methylation Monitoring 4. Monitor Progress (TLC/HPLC) Methylation->Monitoring Quench 5. Quench Reaction Monitoring->Quench Acidify 6. Acidify (pH 2-3) Quench->Acidify Extract 7. Extraction Acidify->Extract Dry 8. Dry Organic Layer Extract->Dry Concentrate 9. Concentrate Dry->Concentrate Recrystallize 10. Recrystallize (optional) Concentrate->Recrystallize Final_Product (S)-1-Methyl-5-oxopyrrolidine- 2-carboxylic acid Recrystallize->Final_Product Pure Product

References

Application Notes and Protocols: 1-Methyl-5-oxopyrrolidine-2-carboxylic acid as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid as a versatile chiral precursor for the synthesis of a variety of bioactive molecules. While direct literature on this specific N-methylated precursor is limited, extensive research on closely related 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) derivatives highlights the significant potential of this structural scaffold in drug discovery and development. The protocols and data presented herein are based on these closely related analogues and serve as a guide for the potential applications of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Introduction: The Potential of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine-2-carboxylic acid framework is a key structural motif found in a wide range of biologically active compounds. Its rigid, cyclic structure and the presence of multiple functional groups for chemical modification make it an attractive starting point for the synthesis of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including neuroprotective, anticancer, and antimicrobial effects. The introduction of a methyl group at the N-1 position, as in 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, can influence the molecule's polarity, metabolic stability, and binding affinity to biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Synthesis of Bioactive Derivatives

1-Methyl-5-oxopyrrolidine-2-carboxylic acid can serve as a starting material for the synthesis of various bioactive derivatives, primarily through modification of the carboxylic acid group. Common synthetic strategies involve the formation of amides, esters, and hydrazones, which can then be further elaborated into more complex heterocyclic systems.

General Workflow for the Synthesis of Bioactive Derivatives

The following diagram illustrates a general workflow for the synthesis of bioactive molecules starting from a 5-oxopyrrolidine carboxylic acid precursor.

G start 1-Methyl-5-oxopyrrolidine-2-carboxylic acid activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) start->activation amide Amide Derivative activation->amide Amine R-NH2 ester Ester Derivative activation->ester Alcohol R-OH hydrazide Hydrazide Derivative activation->hydrazide Hydrazine NH2NH2 bio_amide Bioactive Amide amide->bio_amide Biological Screening bio_ester Bioactive Ester ester->bio_ester Biological Screening hydrazone Hydrazone Formation (with aldehyde/ketone) hydrazide->hydrazone heterocycle Heterocyclic Derivative (e.g., Oxadiazole, Triazole) hydrazide->heterocycle Cyclization Reagents bio_hydrazone Bioactive Hydrazone hydrazone->bio_hydrazone Biological Screening bio_heterocycle Bioactive Heterocycle heterocycle->bio_heterocycle Biological Screening

A general synthetic workflow for deriving bioactive molecules.

Application in Neuroprotective Agents

Derivatives of pyroglutamic acid have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases where glutamate-induced excitotoxicity is a key pathological mechanism. These compounds often act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, mitigating the downstream effects of excessive glutamate signaling, such as calcium influx, oxidative stress, and apoptosis.

Proposed Mechanism of Neuroprotection

The neuroprotective effects of pyroglutamic acid derivatives are believed to be mediated through the modulation of glutamate receptor signaling and downstream apoptotic pathways. A key mechanism involves the inhibition of the NR2B subunit of the NMDA receptor, which is strongly implicated in excitotoxic neuronal death.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NMDA_R NMDA Receptor (NR2B) Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion ROS Reactive Oxygen Species (ROS) Ca_ion->ROS Bax Bax Activation Ca_ion->Bax ROS->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Glutamate Excess Glutamate Glutamate->NMDA_R Activates Precursor Pyroglutamic Acid Derivative (e.g., from 1-Methyl-5-oxopyrrolidine-2-carboxylic acid) Precursor->NMDA_R Inhibits

Proposed neuroprotective signaling pathway.
Experimental Protocol: Evaluation of Neuroprotective Activity Against NMDA-Induced Cytotoxicity

This protocol describes an in vitro assay to assess the neuroprotective effects of synthesized compounds against N-methyl-D-aspartic acid (NMDA)-induced cell death in primary neuronal cultures.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • NMDA solution

  • Synthesized test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Seed primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • Prepare stock solutions of the test compounds in DMSO.

  • Pre-treat the neurons with various concentrations of the test compounds for 2 hours.

  • Induce excitotoxicity by adding NMDA to a final concentration of 100 µM.

  • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assess cell viability using the MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Data Presentation:

CompoundConcentration (µM)Cell Viability (%) vs. NMDA control
Control -100
NMDA (100 µM) -50 ± 5
Test Compound A 165 ± 6
1085 ± 4
10095 ± 3
Test Compound B 155 ± 7
1070 ± 5
10080 ± 6

Application in Anticancer Agents

Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The introduction of different aromatic and heterocyclic moieties through hydrazone linkages has been a particularly fruitful strategy.

Experimental Protocol: In Vitro Anticancer Activity Screening

This protocol outlines a method to screen the cytotoxic effects of synthesized compounds on a human cancer cell line.

Materials:

  • A549 human lung adenocarcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized test compounds

  • Cisplatin (positive control)

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and cisplatin for 48 hours.

  • Perform the MTT assay as described in section 3.2.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM)
Cisplatin A5492.5 ± 0.3
Hydrazone Derivative 1 A54915.2 ± 1.8
Hydrazone Derivative 2 A5498.7 ± 0.9
Triazole Derivative 1 A54925.4 ± 3.1

Application in Antimicrobial Agents

The 5-oxopyrrolidine scaffold has also been explored for the development of novel antimicrobial agents, with some derivatives showing promising activity against multidrug-resistant bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Synthesized test compounds

  • Ciprofloxacin (positive control)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compounds and ciprofloxacin in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Ciprofloxacin 0.50.25
Hydrazone Derivative 3 832
Thiadiazole Derivative 1 416
Triazole Derivative 2 16>64

Conclusion

1-Methyl-5-oxopyrrolidine-2-carboxylic acid represents a promising, yet underexplored, precursor for the development of novel bioactive molecules. Based on the extensive research on analogous 5-oxopyrrolidine derivatives, it is anticipated that N-methylated compounds will exhibit interesting pharmacological properties, particularly in the areas of neuroprotection, cancer, and infectious diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic derivatization of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and to evaluate the biological activities of the resulting novel chemical entities. Further investigation into this specific precursor is warranted to fully unlock its potential in drug discovery.

Application Notes and Protocols: Derivatization of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid for Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant pathogens presents a significant challenge to global public health. This necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. The scaffold 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has emerged as a promising starting point for the synthesis of new antibacterial compounds. Derivatization of this core structure, particularly through the formation of hydrazides and hydrazones, has been shown to yield compounds with potent activity against a range of clinically relevant Gram-positive and Gram-negative bacteria.[1][2][3][4][5] This document provides detailed protocols for the synthesis of these derivatives and the evaluation of their antibacterial efficacy, including their ability to disrupt bacterial biofilms.

Data Presentation

The antibacterial activity of the synthesized derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro efficacy of the parent compound and its key derivatives against selected bacterial strains.[1][3]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 9144)Listeria monocytogenes (ATCC 7644)Bacillus cereus (ATCC 11778)Escherichia coli (ATCC 8739)
Carboxylic Acid (Parent) >125>125>125>125
Hydrazide Derivative 62.5125125>125
Benzylidene Hydrazone 3.931.2531.2562.5
5-Nitro-2-furyl Hydrazone 7.87.815.631.25
5-Nitro-2-thienyl Hydrazone 7.87.87.815.6
Cefuroxime (Control) 7.87.87.815.6
Ampicillin (Control) 31.2531.2531.2531.25
Oxacillin (Control) 15.615.615.6>125

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (ATCC 9144)Listeria monocytogenes (ATCC 7644)Bacillus cereus (ATCC 11778)Escherichia coli (ATCC 8739)
Carboxylic Acid (Parent) >250>250>250>250
Hydrazide Derivative 125250250>250
Benzylidene Hydrazone 7.862.562.5125
5-Nitro-2-furyl Hydrazone 15.615.631.2562.5
5-Nitro-2-thienyl Hydrazone 15.615.615.631.25
Cefuroxime (Control) 15.615.615.631.25
Ampicillin (Control) 62.562.562.562.5
Oxacillin (Control) 31.2531.2531.25>250

Experimental Protocols

Part 1: Synthesis of Derivatives

1.1 Synthesis of Methyl 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylate (Ester Intermediate)

  • Dissolve 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (8 g, 340 mmol) in methanol (130 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2.5 mL) dropwise to the solution.

  • Heat the mixture at reflux for 8 hours.

  • Evaporate the solvent under reduced pressure.

  • Neutralize the residue with a 5% sodium carbonate solution to a pH of 8–9.

  • Filter the resulting precipitate, wash with water, and recrystallize from methanol to obtain the pure ester.[2]

1.2 Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide (Hydrazide Derivative)

  • Suspend the methyl ester intermediate (0.01 mol) in isopropanol (50 mL).

  • Add hydrazine hydrate (0.03 mol) to the suspension.

  • Heat the reaction mixture at reflux for 10 hours.

  • Cool the mixture to room temperature.

  • Filter the formed precipitate, wash with isopropanol and diethyl ether.

  • Recrystallize the crude product from isopropanol to yield the pure hydrazide.

1.3 General Procedure for the Synthesis of Hydrazone Derivatives

  • Dissolve the hydrazide derivative (2.2 mmol) in isopropanol (10 mL).

  • Add the corresponding aromatic or heterocyclic aldehyde (2.2 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture at reflux for a specified time (typically 3-6 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture.

  • Filter the precipitated solid, wash with isopropanol, and dry.

  • Recrystallize from a suitable solvent (e.g., isopropanol or ethanol) to obtain the pure hydrazone.[1]

Part 2: Antibacterial Activity Assays

2.1 Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range should typically span from 250 µg/mL to 0.12 µg/mL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

2.2 Determination of Minimum Bactericidal Concentration (MBC)

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony formation on the agar).

Part 3: Biofilm Disruption Assay
  • Grow bacterial biofilms in a 96-well plate by inoculating wells with a standardized bacterial suspension in a suitable growth medium (e.g., TSB supplemented with glucose) and incubating for 24 hours at 37°C.

  • After incubation, carefully remove the planktonic (free-floating) bacteria by washing the wells gently with a sterile phosphate-buffered saline (PBS) solution.

  • Add fresh medium containing various concentrations of the test compounds to the wells with the established biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • After the treatment period, again wash the wells with PBS to remove dead or detached cells.

  • Quantify the remaining viable biofilm. This can be done using methods such as the crystal violet staining assay, which stains the biofilm biomass, or a resazurin-based assay to assess metabolic activity. A significant reduction in staining or metabolic activity compared to untreated control wells indicates biofilm disruption.[1][6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of the parent carboxylic acid to the evaluation of the antibacterial activity of its derivatives.

G cluster_synthesis Synthesis cluster_testing Antibacterial Evaluation A 1-(2-hydroxy-5-methylphenyl)- 5-oxopyrrolidine-3-carboxylic acid B Esterification A->B C Methyl Ester Intermediate B->C D Hydrazinolysis C->D E Hydrazide Derivative D->E F Condensation with Aldehydes E->F G Hydrazone Derivatives F->G I MIC Assay G->I K Biofilm Disruption Assay G->K H Bacterial Strains (Gram+, Gram-) H->I J MBC Assay I->J G cluster_cell Bacterial Cell A Hydrazone Derivative B Cell Membrane Interaction A->B C Enzyme Inhibition (e.g., DNA gyrase) A->C D Increased Membrane Permeability B->D E Inhibition of DNA Replication C->E F Ion Leakage D->F G Cell Death E->G F->G

References

Application Notes and Protocols for 5-Oxopyrrolidine Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 5-oxopyrrolidine derivatives in the development of novel agrochemicals. The focus is on their application as herbicides and fungicides, with an overview of their synthesis, biological activity, and mechanisms of action.

Introduction to 5-Oxopyrrolidine Derivatives in Agrochemicals

The 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a versatile building block in medicinal and agrochemical research.[1] Its derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[2][3] In the context of agrochemical development, these compounds offer potential for new modes of action, which is crucial for managing resistance to existing pesticides. This document will delve into specific applications of 5-oxopyrrolidine derivatives as herbicides, targeting key enzymes in plant biosynthesis pathways, and as fungicides derived from natural product leads. While the herbicidal and antifungal applications are well-documented, the development of 5-oxopyrrolidine-based insecticides is a less explored area of research.

Herbicidal Applications of 5-Oxopyrrolidine Derivatives

5-Oxopyrrolidine derivatives have emerged as a promising class of herbicides, with two distinct and significant modes of action: inhibition of dihydroorotate dehydrogenase (DHODH) and inhibition of protoporphyrinogen oxidase (PPO).

Aryl Pyrrolidinone Anilides as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

A significant breakthrough in herbicide research has been the discovery of aryl pyrrolidinone anilides, such as tetflupyrolimet, which represent a new class of herbicides that inhibit the enzyme dihydroorotate dehydrogenase (DHODH).[2][3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other vital biomolecules in plants.[1][4] Inhibition of this pathway leads to stunted growth and eventual death of susceptible weeds.[5]

2.1.1. Mechanism of Action: DHODH Inhibition

Tetflupyrolimet and related aryl pyrrolidinone anilides act by binding to the ubiquinone binding site of the DHODH enzyme, which is located on the inner mitochondrial membrane.[2][6] This binding competitively inhibits the enzyme's function, blocking the conversion of dihydroorotate to orotate, the fourth step in the pyrimidine biosynthesis pathway.[4][7] The disruption of this essential pathway leads to a deficiency in pyrimidines, arresting cell division and growth in target weeds.[5]

Signaling Pathway Diagram: DHODH Inhibition in Pyrimidine Biosynthesis

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (DNA, RNA) UMP->Pyrimidines DHODH->Orotate Tetflupyrolimet Tetflupyrolimet (5-Oxopyrrolidine Derivative) Tetflupyrolimet->DHODH Inhibition

Caption: DHODH inhibition by a 5-oxopyrrolidine derivative.

2.1.2. Quantitative Data: Herbicidal Efficacy of Tetflupyrolimet

The herbicidal activity of tetflupyrolimet has been evaluated against various weed species. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency, particularly against grass weeds.

Target Weed SpeciesIC50 (nM)Reference
Arabidopsis thaliana17 ± 0.07[5]
Foxtail Millet (Setaria italica)3.3 ± 0.10[5]
Rice (Oryza sativa) DHODH21 ± 3[8]
Corn (Zea mays) DHODH36 ± 14[8]
Human DHODH380 ± 24[8]

2.1.3. Experimental Protocols

Protocol 1: Synthesis of Aryl Pyrrolidinone Anilide Derivatives (General Procedure)

This protocol describes a general method for the synthesis of aryl pyrrolidinone anilides, inspired by the discovery of tetflupyrolimet.[3]

  • Step 1: Synthesis of the Pyrrolidinone Core: The synthesis typically begins with the construction of the substituted 5-oxopyrrolidine ring. This can be achieved through various organic synthesis methods, often involving the cyclization of appropriate precursors.

  • Step 2: Amide Coupling: The carboxylic acid of the pyrrolidinone core is then coupled with a substituted aniline. This is a standard amide bond formation reaction, which can be mediated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Step 3: Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain the desired aryl pyrrolidinone anilide.

Protocol 2: In Vitro DHODH Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of 5-oxopyrrolidine derivatives against the DHODH enzyme.

  • Enzyme Source: Recombinant DHODH from the target weed species is expressed and purified.

  • Assay Principle: The activity of DHODH is monitored by measuring the reduction of a suitable electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of this color change is proportional to the enzyme activity.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer, the substrate dihydroorotate, and the electron acceptor DCIP.

    • Add varying concentrations of the 5-oxopyrrolidine derivative (dissolved in a suitable solvent like DMSO) to the reaction mixture.

    • Initiate the reaction by adding the purified DHODH enzyme.

    • Monitor the decrease in absorbance of DCIP over time using a spectrophotometer.

    • Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Pyrrolidinone-Containing Protoporphyrinogen Oxidase (PPO) Inhibitors

Another class of herbicides derived from the pyrrolidinone scaffold acts by inhibiting protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[9]

2.2.1. Mechanism of Action: PPO Inhibition

PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX.[10] This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which is then rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS).[11] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and ultimately, cell death.[9]

Signaling Pathway Diagram: PPO Inhibition in Chlorophyll Biosynthesis

PPO_Inhibition cluster_pathway Chlorophyll Biosynthesis Pathway Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS + Light + O2 PPO->Protoporphyrin_IX PPO_Inhibitor Pyrrolidinone-based PPO Inhibitor PPO_Inhibitor->PPO Inhibition Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage

Caption: PPO inhibition by a 5-oxopyrrolidine derivative.

2.2.2. Experimental Protocols

Protocol 3: Synthesis of Pyrrolidinone-Containing PPO Inhibitors

The synthesis of these compounds often involves the coupling of a substituted phenyl ring to the nitrogen of the pyrrolidinone core, with further modifications to the phenyl ring to optimize activity.

Protocol 4: In Vitro PPO Inhibition Assay

This protocol is used to assess the inhibitory effect of compounds on the PPO enzyme.[2]

  • Enzyme Source: PPO can be isolated from plant mitochondria or expressed as a recombinant protein.

  • Assay Principle: The activity of PPO is determined by measuring the fluorescence of protoporphyrin IX, the product of the enzymatic reaction.

  • Procedure:

    • Incubate the PPO enzyme with various concentrations of the test compound.

    • Add the substrate, protoporphyrinogen IX.

    • Monitor the increase in fluorescence over time as protoporphyrin IX is formed.

    • Calculate the IC50 value from the dose-response curve.

Antifungal Applications of L-Pyroglutamic Acid Analogues

L-pyroglutamic acid, a derivative of 5-oxopyrrolidine, has been identified as a promising lead compound for the development of novel fungicides.[12] Analogues of L-pyroglutamic acid have demonstrated significant antifungal activity against a range of important plant pathogens.[4][13]

3.1. Antifungal Activity

Studies have shown that L-pyroglutamic acid analogues exhibit inhibitory effects against phytopathogenic fungi such as Pyricularia oryzae (rice blast), Fusarium graminearum (head blight of cereals), Alternaria brassicae, Valsa mali, and Alternaria alternariae.[4][13] The antifungal activity is influenced by the specific substitutions on the pyroglutamic acid scaffold.

3.2. Quantitative Data: Antifungal Efficacy of L-Pyroglutamic Acid Analogues

The efficacy of these compounds is often expressed as EC50 values (the concentration that inhibits 50% of fungal growth).

Fungal SpeciesCompoundEC50 (µg/mL)Reference
Phytophthora infestansAnalogue 2d1.44[1]
Phytophthora infestansAnalogue 2j1.21[1]
Phytophthora infestansAzoxystrobin (Commercial Fungicide)7.85[1]
Phytophthora infestansL-pyroglutamic acid9.48[12]
Pseudoperonospora cubensisL-pyroglutamic acid10.82[12]

3.3. Experimental Protocols

Protocol 5: Synthesis of L-Pyroglutamic Acid Analogues

A general method for synthesizing L-pyroglutamic acid analogues involves the modification of the carboxylic acid and/or the lactam ring of L-pyroglutamic acid.[4]

  • Esterification: The carboxylic acid group can be esterified with various alcohols to produce a library of ester derivatives.

  • Amidation: The carboxylic acid can be converted to an amide by reacting with different amines.

  • Modification of the Ring: The lactam ring itself can be modified, for example, by introducing substituents at the 4-position.

Protocol 6: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is a standard method for evaluating the antifungal activity of compounds.[4]

  • Materials: Potato Dextrose Agar (PDA), pure cultures of the target fungi, test compounds.

  • Procedure:

    • Incorporate the test compound at various concentrations into molten PDA.

    • Pour the amended PDA into Petri dishes and allow to solidify.

    • Place a mycelial plug from a fresh culture of the target fungus in the center of each plate.

    • Incubate the plates at an appropriate temperature for several days.

    • Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the test compound.

    • Determine the EC50 value from the dose-response data.

Experimental Workflow for Agrochemical Screening

The development of new agrochemicals from 5-oxopyrrolidine derivatives follows a structured workflow from initial synthesis to final product evaluation.

Workflow Diagram: Agrochemical Screening of 5-Oxopyrrolidine Derivatives

Agrochemical_Screening_Workflow cluster_synthesis 1. Synthesis and Library Generation cluster_screening 2. Primary Screening cluster_evaluation 3. Secondary Evaluation cluster_optimization 4. Lead Optimization Synthesis Synthesis of 5-Oxopyrrolidine Derivatives Library Creation of a Compound Library Synthesis->Library Herbicide_Screen Herbicidal Assay (e.g., seed germination, whole plant) Library->Herbicide_Screen Fungicide_Screen Fungicidal Assay (e.g., poisoned food technique) Library->Fungicide_Screen Insecticide_Screen Insecticidal Assay (e.g., leaf dip, diet incorporation) Library->Insecticide_Screen Dose_Response Dose-Response and IC50/EC50/LC50 Determination Herbicide_Screen->Dose_Response Fungicide_Screen->Dose_Response Insecticide_Screen->Dose_Response Spectrum Spectrum of Activity (Weed/Fungal/Insect Species) Dose_Response->Spectrum MOA Mechanism of Action Studies Spectrum->MOA SAR Structure-Activity Relationship (SAR) Studies MOA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A typical workflow for agrochemical screening.

Conclusion

5-Oxopyrrolidine derivatives represent a valuable and versatile scaffold for the development of novel agrochemicals. Their demonstrated efficacy as herbicides with new modes of action and as fungicides derived from natural products highlights their potential to address the ongoing challenges of resistance and the need for more sustainable pest management solutions. Further research, particularly in the area of insecticidal applications, could unlock even more potential for this promising class of compounds. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore and develop the next generation of 5-oxopyrrolidine-based agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-Oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of methyl 5-oxopyrrolidine-2-carboxylate from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl 5-oxopyrrolidine-2-carboxylate?

A1: The most prevalent laboratory synthesis involves the esterification of 5-oxopyrrolidine-2-carboxylic acid (also known as pyroglutamic acid) with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by using thionyl chloride.[1][2]

Q2: What are the key impurities I should be aware of during the purification process?

A2: Common impurities include unreacted starting material (5-oxopyrrolidine-2-carboxylic acid), residual methanol, and byproducts from the esterification reaction. If thionyl chloride is used, potential byproducts could include sulfur-containing compounds or alkyl chlorides.[3][4] The spontaneous cyclization of any glutamic acid impurity in the starting material can also lead to the formation of pyroglutamic acid.[5]

Q3: What are the recommended methods for purifying crude methyl 5-oxopyrrolidine-2-carboxylate?

A3: The primary purification methods are:

  • Aqueous Workup and Extraction: This is often the first step to remove water-soluble impurities and the catalyst.

  • Column Chromatography: This is effective for separating the desired product from closely related impurities.

  • Recrystallization: This can be used to obtain a highly pure solid product, although methyl 5-oxopyrrolidine-2-carboxylate is often a liquid or low-melting solid at room temperature.[6]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. By comparing the spots of the crude mixture and the purified fractions to a standard of the pure product, you can assess the purity.

Q5: What are the expected physical properties of pure methyl 5-oxopyrrolidine-2-carboxylate?

A5: Pure methyl 5-oxopyrrolidine-2-carboxylate is typically a colorless to light yellow liquid or a low-melting solid.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Extraction - Incomplete reaction. - Product is partially soluble in the aqueous phase. - Insufficient extraction solvent volume or number of extractions.- Monitor the reaction by TLC to ensure completion. - Saturate the aqueous layer with NaCl to decrease the solubility of the product. - Increase the volume and/or number of organic extractions.
Product is Contaminated with Starting Material (Pyroglutamic Acid) - Incomplete reaction. - Inefficient removal of acidic starting material during workup.- Ensure the reaction has gone to completion. - Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.
Oily Product Instead of Solid - Presence of impurities. - The compound is a low-melting solid or liquid at room temperature.- Purify further using column chromatography. - Attempt to induce crystallization by scratching the flask or seeding with a crystal of the pure product. Consider refrigeration.
Streaking on TLC Plate - The sample is too concentrated. - The compound is acidic (presence of pyroglutamic acid). - The mobile phase is not polar enough.- Dilute the sample before spotting on the TLC plate. - Add a small amount of acetic acid to the eluent to suppress the ionization of the acidic impurity. - Increase the polarity of the mobile phase.
Multiple Spots on TLC After Column Chromatography - Co-elution of impurities. - Degradation of the product on the silica gel. - Inappropriate solvent system.- Use a shallower solvent gradient or an isocratic elution with a less polar solvent system. - Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is base-sensitive. - Optimize the mobile phase by testing different solvent mixtures.

Data Presentation

Table 1: Physical and Spectroscopic Data of Methyl 5-Oxopyrrolidine-2-carboxylate

PropertyValue
Molecular Formula C₆H₉NO₃[7]
Molecular Weight 143.14 g/mol [7]
Appearance Colorless to light yellow liquid or low-melting solid[6]
Boiling Point 133-135 °C at 1 mmHg[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~4.3 (dd, 1H), 3.75 (s, 3H), 2.5-2.2 (m, 4H), 6.5 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~178, 172, 58, 52, 30, 25[8]
IR (neat, cm⁻¹) ~3250 (N-H), 1740 (C=O, ester), 1690 (C=O, lactam)
Mass Spectrum (EI) m/z (%) = 143 (M+), 112, 84

Table 2: Comparison of Purification Methods

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Aqueous Extraction 85-95%HighFast and removes bulk impurities.May not remove closely related impurities.
Column Chromatography >98%Moderate to HighHigh resolution for separating similar compounds.Time-consuming and requires more solvent.
Recrystallization >99%ModerateCan yield very pure product.May not be suitable if the product is a liquid or oil; potential for product loss in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis and Extractive Purification of Methyl 5-Oxopyrrolidine-2-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in methanol (5-10 volumes).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 5 volumes) and brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Column Chromatography Purification
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl 5-oxopyrrolidine-2-carboxylate.

Visualizations

PurificationWorkflow ReactionMixture Crude Reaction Mixture AqueousWorkup Aqueous Workup (Neutralization & Extraction) ReactionMixture->AqueousWorkup OrganicPhase Organic Phase (Crude Product) AqueousWorkup->OrganicPhase Separation AqueousPhase Aqueous Phase (Impurities) AqueousWorkup->AqueousPhase Drying Drying & Concentration OrganicPhase->Drying CrudeProduct Crude Product Drying->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PurifiedFractions Pure Fractions ColumnChromatography->PurifiedFractions Elution ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions SolventRemoval Solvent Removal PurifiedFractions->SolventRemoval FinalProduct Pure Methyl 5-oxopyrrolidine- 2-carboxylate SolventRemoval->FinalProduct

Caption: Purification workflow for methyl 5-oxopyrrolidine-2-carboxylate.

References

Technical Support Center: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, helping to improve product yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Degradation or impurities in N-(4-aminophenyl)acetamide or itaconic acid. 3. Incorrect pH: The reaction is sensitive to pH changes which can affect the nucleophilicity of the amine.1. Extend Reaction Time/Increase Temperature: Ensure the mixture is refluxed for the recommended duration (e.g., 12 hours) and that the reflux temperature is maintained. 2. Verify Starting Material Quality: Use freshly opened or properly stored reagents. Confirm the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 3. Optimize pH: While the reaction is typically run in water without pH adjustment, ensure no acidic or basic contaminants are present. The purification process relies on pH adjustment, so accurate measurement is critical.
Low Yield 1. Isomerization of Itaconic Acid: At elevated temperatures, itaconic acid can isomerize to the less reactive mesaconic acid, which does not readily undergo the required Michael addition.[1][2] 2. Retro-Michael Reaction: The initial Michael addition product may revert to starting materials, especially at high temperatures.[1] 3. Inefficient Cyclization: The intermediate from the Michael addition may not efficiently cyclize to form the pyrrolidone ring. 4. Product Loss During Workup: The product may be lost during filtration or purification steps.1. Control Reaction Temperature: While reflux is necessary, avoid excessive temperatures that could favor isomerization. 2. Optimize Reactant Ratio: Using a slight excess of itaconic acid (e.g., 1.5 equivalents) can help drive the reaction towards the product. 3. Ensure Complete Cyclization: The extended reflux time is generally sufficient for cyclization. The subsequent addition of acid aids in the overall process. 4. Careful Workup: During purification, ensure the pH is carefully adjusted to 5 to maximize precipitation of the product. Wash the crystalline solid with cold water to minimize dissolution.
Impure Product 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Side Products: Besides mesaconic acid-related impurities, other side reactions may occur. 3. Inefficient Purification: The purification by dissolution in base and re-precipitation with acid may not have been complete.1. Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. 2. Optimize Reaction Conditions: Adhering to the recommended protocol can minimize side product formation. 3. Refine Purification: Ensure the product is fully dissolved in the sodium hydroxide solution before filtering to remove any insoluble impurities. Acidify the filtrate slowly with stirring to encourage the formation of pure crystals. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis proceeds via a two-step cascade reaction within a single pot. First, the amino group of N-(4-aminophenyl)acetamide performs a nucleophilic conjugate addition (an aza-Michael addition) to the double bond of itaconic acid. This is followed by an intramolecular cyclization (condensation) to form the 5-oxopyrrolidine ring, with the elimination of a water molecule.

Q2: Why is water a good solvent for this reaction?

A2: Water is an effective solvent for this reaction as it readily dissolves the reactants at reflux temperature and is an environmentally benign solvent. Its high heat capacity allows for stable temperature control during reflux.

Q3: What is the purpose of adding hydrochloric acid after the reflux period?

A3: The addition of hydrochloric acid after the reflux period helps to ensure that any remaining intermediates are converted to the final product and can also aid in the initial precipitation of the crude product upon cooling.

Q4: How critical is the final pH adjustment to 5 during purification?

A4: The pH adjustment is critical for maximizing the yield of the purified product. 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid has its isoelectric point around this pH, at which it has minimum solubility in water, leading to its precipitation.

Q5: Can other acids or bases be used for the purification step?

A5: Yes, other strong acids (like sulfuric acid) and bases (like potassium hydroxide) can be used. However, the protocol specifies 5% sodium hydroxide and 5% hydrochloric acid, and deviations may require re-optimization of the final pH for precipitation.

Q6: Are there any known side reactions to be aware of?

A6: A significant side reaction is the isomerization of itaconic acid to mesaconic acid at high temperatures.[1][2] Mesaconic acid is a trans-isomer and is significantly less reactive as a Michael acceptor, which can lead to lower yields.[1] Another potential issue is the reversibility of the initial Michael addition (retro-Michael reaction), although the subsequent irreversible cyclization helps to drive the overall reaction to completion.[1]

Data Presentation

The yield of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids can vary based on the substituent on the phenyl ring and the specific reaction conditions. Below is a summary of reported yields for analogous syntheses.

Phenyl SubstituentReactantsSolventYield (%)Reference
4-AcetamidoN-(4-aminophenyl)acetamide, Itaconic AcidWater96%[1]
2-Hydroxyo-Aminophenol, Itaconic AcidWater74.4%[3]
4-Acetyl4-Aminoacetophenone, Itaconic AcidNot Specified86%[4]
5-Chloro-2-hydroxy2-Amino-4-chlorophenol, Itaconic AcidWater66%[5]

Experimental Protocols

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from a reported high-yield synthesis.

Materials:

  • N-(4-aminophenyl)acetamide (Acetamide 1)

  • Itaconic acid

  • Deionized water

  • 5% Hydrochloric acid solution

  • 5% Sodium hydroxide solution

Procedure:

  • A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for 12 hours with stirring.

  • After 12 hours, the heating is removed, and 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for 5 minutes.

  • The mixture is allowed to cool to room temperature, during which a crystalline solid forms.

  • The solid is collected by filtration and washed with water.

  • For purification, the crude solid is dissolved in a 5% sodium hydroxide solution.

  • The basic solution is filtered to remove any insoluble impurities.

  • The clear filtrate is then acidified with 5% hydrochloric acid to a pH of 5, causing the purified product to precipitate.

  • The precipitated white solid is filtered, washed with water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Reactants N-(4-aminophenyl)acetamide Itaconic Acid Water reflux 2. Reflux for 12 hours reactants->reflux acidify_crude 3. Add 5% HCl reflux->acidify_crude cool 4. Cool to Room Temperature acidify_crude->cool filter_crude 5. Filter Crude Product cool->filter_crude dissolve 6. Dissolve in 5% NaOH filter_crude->dissolve filter_impurities 7. Filter Impurities dissolve->filter_impurities precipitate 8. Acidify to pH 5 with 5% HCl filter_impurities->precipitate filter_pure 9. Filter Pure Product precipitate->filter_pure dry 10. Wash with Water & Dry filter_pure->dry product Final Product dry->product

Caption: Experimental workflow for the synthesis and purification of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

reaction_pathway cluster_reactants Starting Materials cluster_pathways Reaction Pathways aniline N-(4-aminophenyl)acetamide michael_adduct Michael Addition Intermediate aniline->michael_adduct Michael Addition itaconic Itaconic Acid itaconic->michael_adduct mesaconic Mesaconic Acid (Less Reactive Isomer) itaconic->mesaconic Isomerization (Side Reaction) product Desired Product (1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid) michael_adduct->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis, including the potential isomerization side reaction of itaconic acid.

References

Technical Support Center: Synthesis of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 5-oxopyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction of itaconic acid with a primary amine is giving a low yield of the desired 3-carboxy-5-oxopyrrolidine. What are the likely side reactions?

A1: The reaction of itaconic acid with primary amines proceeds via an aza-Michael addition followed by an intramolecular cyclization.[1][2][3] Low yields are often due to the isomerization of itaconic acid to its less reactive isomers, mesaconic acid and citraconic acid.[4] This isomerization is often catalyzed by the amine itself.[4] Additionally, the use of secondary amines will lead to the formation of a stable aza-Michael adduct without subsequent cyclization to the pyrrolidone ring.[1]

Troubleshooting:

  • Control Reaction Temperature: The synthesis should be carried out at temperatures below 150°C to minimize the isomerization of itaconic acid.[4]

  • Use Excess Amine: Employing an excess of the primary amine can help to reduce the proportion of the mesaconic isomer.[4]

  • Solvent Choice: While not explicitly detailed in the provided results, the choice of solvent can influence the reaction outcome. A systematic screening of solvents may be beneficial.

Q2: I am observing the formation of pyroglutamic acid as a byproduct when using glutamic acid as a starting material. How can I prevent this?

A2: The formation of pyroglutamic acid from the intramolecular cyclization of glutamic acid is a common side reaction, particularly in peptide synthesis, but also relevant in small molecule synthesis.[5][6][7] This non-enzymatic reaction is highly dependent on pH and temperature.[5][6] The rate of pyroglutamic acid formation is minimal at a pH of 6.2 and increases in more acidic (pH 4) or basic (pH 8) conditions.[5][6]

Troubleshooting:

  • pH Control: Maintain the reaction pH as close to 6.2 as possible to minimize the rate of spontaneous cyclization.[5][6]

  • Temperature Management: Avoid high temperatures during the reaction and work-up steps, as elevated temperatures promote the cyclization reaction.

  • Protecting Group Strategy: If the synthesis allows, protecting the N-terminal amine and/or the side-chain carboxylic acid of glutamic acid can prevent this intramolecular reaction.

Q3: My chiral 5-oxopyrrolidine product is showing significant racemization. What are the causes and how can I maintain stereochemical integrity?

A3: Racemization is a known issue in the synthesis of chiral molecules, and can be induced by harsh reaction conditions. In the context of reactions involving amino acid derivatives, the choice of base and coupling agents can significantly impact the degree of racemization. The mechanism of racemization can involve direct deprotonation at the chiral center or proceed through an oxazole intermediate.[8]

Troubleshooting:

  • Choice of Base: The basicity and steric hindrance of the base used can influence racemization.[8] Sterically hindered, weaker bases are generally preferred.

  • Use of Additives: For coupling reactions, the addition of racemization-suppressing agents such as HOBt, HOAt, or Oxyma derivatives is crucial, especially when using carbodiimide-type condensing agents.[8]

  • Reaction Conditions: Avoid prolonged reaction times and high temperatures.

  • Racemization-Free Coupling Reagents: Consider using modern coupling reagents that are designed to minimize racemization.[9]

Q4: My synthesis of a 5-oxopyrrolidine derivative with a hydrazone moiety is resulting in a mixture of E/Z isomers. How can I control this?

A4: The formation of E/Z geometric isomers is common for compounds containing a C=N double bond, such as hydrazones. The ratio of these isomers can be influenced by the electronic and steric properties of the substituents on the aromatic ring of the aldehyde used in the condensation reaction. While this is not strictly a side reaction leading to an impurity, controlling the isomeric ratio can be important for characterization and biological activity.

Troubleshooting:

  • Substituent Effects: Be aware that the substitution pattern on the aromatic aldehyde can influence the E/Z ratio. A systematic evaluation of different substituted aldehydes may be necessary if a specific isomer is desired.

  • Purification: If the isomers are stable, they can often be separated by chromatography.

  • Spectroscopic Analysis: Use NMR spectroscopy to determine the ratio of the E/Z isomers in your product mixture.

Quantitative Data Summary

Table 1: Influence of pH on the Rate of Pyroglutamic Acid Formation from N-terminal Glutamic Acid

pHRate of Pyroglutamic Acid FormationReference
4.0Increased[5][6]
6.2Minimal[5][6]
8.0Increased[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes the synthesis of a 5-oxopyrrolidine-3-carboxylic acid derivative from itaconic acid and an aniline derivative via an aza-Michael addition followed by cyclization.[10]

  • A mixture of itaconic acid (12.36 g, 95 mmol) and 2-amino-4-methylphenol (10 g, 81 mmol) is refluxed in water (40 mL) for 2 hours.[10]

  • The reaction mixture is then cooled down.[10]

  • The formed crystalline precipitate is filtered off and washed with water.[10]

  • The crude product is purified by dissolving it in aqueous 5% sodium hydroxide solution (60 mL), filtering, and acidifying the filtrate with hydrochloric acid to a pH of 2 to yield the title compound.[10]

Visualizations

Side_Reaction_Itaconic_Acid cluster_main_pathway Desired Reaction Pathway Itaconic_Acid Itaconic Acid Aza_Michael_Adduct Aza-Michael Adduct Itaconic_Acid->Aza_Michael_Adduct Aza-Michael Addition Mesaconic_Acid Mesaconic Acid (Less Reactive Isomer) Itaconic_Acid->Mesaconic_Acid Primary_Amine Primary Amine (R-NH2) Desired_Product 3-Carboxy-5-oxopyrrolidine Aza_Michael_Adduct->Desired_Product Intramolecular Cyclization

Caption: Side reactions in the synthesis of 3-carboxy-5-oxopyrrolidines from itaconic acid.

Pyroglutamic_Acid_Formation cluster_conditions Influencing Factors Glutamic_Acid Glutamic Acid Pyroglutamic_Acid Pyroglutamic Acid (Side Product) Glutamic_Acid->Pyroglutamic_Acid Intramolecular Cyclization (promoted by heat, acidic/basic pH) pH pH ≠ 6.2 Temperature High Temperature

Caption: Formation of pyroglutamic acid from glutamic acid.

Troubleshooting_Workflow Start Low Yield or Impure Product Problem_ID Identify the Side Reaction (e.g., Isomerization, Cyclization, Racemization) Start->Problem_ID Isomerization Itaconic Acid Isomerization Problem_ID->Isomerization Cyclization Unwanted Cyclization Problem_ID->Cyclization Racemization Loss of Stereochemistry Problem_ID->Racemization Solution_Isomerization - Lower reaction temperature - Use excess amine Isomerization->Solution_Isomerization Solution_Cyclization - Adjust pH to ~6.2 - Use protecting groups Cyclization->Solution_Cyclization Solution_Racemization - Use sterically hindered base - Add racemization suppressor - Milder reaction conditions Racemization->Solution_Racemization End Optimized Synthesis Solution_Isomerization->End Solution_Cyclization->End Solution_Racemization->End

Caption: General troubleshooting workflow for 5-oxopyrrolidine synthesis.

References

Stability of carboxylic acids and their derivatives under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of carboxylic acids and their derivatives under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for common carboxylic acid derivatives?

A1: The stability of carboxylic acid derivatives is inversely related to their reactivity in nucleophilic acyl substitution reactions. The general order from most stable (least reactive) to least stable (most reactive) is:

Amides > Esters > Carboxylic Acids ≈ Anhydrides > Acid Halides

This trend is influenced by the electronic effects of the leaving group. Amides are highly stabilized by resonance, with the nitrogen atom's lone pair donating electron density to the carbonyl carbon, making it less electrophilic. In contrast, the highly electronegative halogen in acid halides strongly withdraws electron density, making the carbonyl carbon very electrophilic and highly reactive.

Q2: What are the primary degradation pathways for carboxylic acid derivatives?

A2: The most common degradation pathway for carboxylic acid derivatives is hydrolysis, which is the cleavage of the acyl group from its heteroatom substituent by reaction with water.[1][2] This reaction can be catalyzed by acid or base. Other potential degradation pathways, particularly relevant in drug development and forced degradation studies, include oxidation, photolysis (degradation by light), and thermal degradation.[3][4]

Q3: How does pH affect the stability of esters and amides?

A3: Both esters and amides are susceptible to hydrolysis under both acidic and basic conditions.

  • Esters: Hydrolysis is catalyzed by both acid and base. The rate of hydrolysis generally increases with both increasing and decreasing pH from a point of maximum stability, which is typically in the mildly acidic range. Basic hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is a reversible process.[5]

  • Amides: Amides are significantly more stable to hydrolysis than esters due to greater resonance stabilization.[6] Consequently, they require more forcing conditions, such as prolonged heating with strong acid or base, to undergo hydrolysis.[2][5]

Q4: My acid chloride/anhydride seems to be degrading upon storage. What are the best storage practices?

A4: Acid chlorides and anhydrides are highly reactive and susceptible to hydrolysis even by atmospheric moisture.[7] Therefore, they must be stored under strictly anhydrous (dry) conditions. It is recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. When handling these reagents, it is best practice to work in a glovebox or under a flow of inert gas to minimize exposure to moisture.[8] For long-term storage, consider aliquoting the reagent into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere.[8]

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis of an Ester During a Reaction
Potential Cause Troubleshooting Steps
Presence of water in solvents or reagents. 1. Use freshly dried, anhydrous solvents for the reaction. 2. Dry all reagents thoroughly before use. Consider using molecular sieves to maintain anhydrous conditions.
Acidic or basic impurities. 1. Purify starting materials and reagents to remove any acidic or basic contaminants. 2. Consider adding a non-nucleophilic base (e.g., a hindered amine) or an acid scavenger to neutralize any trace acidic byproducts.
High reaction temperature. 1. If possible, lower the reaction temperature. 2. Monitor the reaction closely to minimize reaction time.
Hygroscopic reagents. 1. Handle any water-absorbing reagents in a glove box or under an inert atmosphere.[3]
Issue 2: Difficulty in Hydrolyzing a Highly Stable Amide
Potential Cause Troubleshooting Steps
Insufficiently harsh reaction conditions. 1. Increase the concentration of the acid or base catalyst. 2. Increase the reaction temperature; refluxing is often necessary.[5] 3. Prolong the reaction time significantly. Some robust amides may require heating for 12 hours or more.[2]
Steric hindrance around the carbonyl group. 1. Consider using a stronger acid or base. 2. Explore alternative, non-hydrolytic methods for cleaving the amide bond if direct hydrolysis is not feasible.
Issue 3: Inconsistent Results in HPLC Analysis of Carboxylic Acids
Potential Cause Troubleshooting Steps
Poor retention or peak shape. 1. Adjust the pH of the mobile phase. For reversed-phase chromatography, a mobile phase pH below the pKa of the carboxylic acid will ensure it is in its neutral, more retained form. 2. Consider a different stationary phase if pH adjustment is insufficient.
Low sensitivity. 1. Many carboxylic acids lack a strong chromophore for UV detection. Consider pre-column derivatization with a fluorescent tag (e.g., 9-anthryldiazomethane or 4-aminobenzonitrile) to enhance detection.[9][10] 2. Use a detector more suitable for non-chromophoric compounds, such as a mass spectrometer (MS) or a refractive index (RI) detector.
Baseline noise or drift. 1. Ensure the mobile phase is properly degassed to prevent air bubbles in the detector.[11] 2. Check for contamination in the mobile phase or flow cell.[11] 3. Ensure the column is properly equilibrated, especially after changing the mobile phase composition.[12]

Quantitative Stability Data

The stability of carboxylic acid derivatives is highly dependent on the specific compound and the experimental conditions. The following tables provide illustrative data on the hydrolysis rates of representative esters.

Table 1: Hydrolysis Half-lives of Selected Esters at pH 7 and 25°C

EsterHalf-Life
2,4-D Methyl ester7 days
Ethyl Methoxyacetate58 days
Ethyl Glycolate79 days
Methyl Acetate1.7 years
Ethyl Benzoate1.2 years
Diethylphthalate3.9 years
Dibutylphthalate8.8 years
Di-n-Octylphthalate107 years
(Data compiled from reference[13])

Table 2: Effect of pH and Temperature on the Hydrolytic Half-Life of an Ester-Modified Polymer

pHTemperature (°C)Hydrolytic Half-Life (hours)
7.525> 1800
8.55030
(Data from reference[1])

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis) of a Carboxylic Acid Derivative

This protocol outlines a general procedure for investigating the hydrolytic stability of a drug substance, in line with ICH guidelines.[14][15]

Objective: To identify potential degradation products arising from hydrolysis under acidic and basic conditions.

Materials:

  • Drug substance

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (or other suitable organic solvent)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable detector (e.g., UV/PDA or MS)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Acid Hydrolysis: a. Transfer an aliquot of the stock solution to a reaction vial. b. Add an equal volume of 0.1 M HCl. c. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). d. At various time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. e. Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: a. Transfer an aliquot of the stock solution to a reaction vial. b. Add an equal volume of 0.1 M NaOH. c. Heat the mixture under the same conditions as the acid hydrolysis. d. At various time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl. e. Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to stress conditions.

  • Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[14]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The mass balance should be assessed to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for Carboxylic Acids (with Derivatization)

Objective: To develop an HPLC method capable of separating and quantifying a carboxylic acid and its potential degradation products.

Principle: Many carboxylic acids lack a UV chromophore, necessitating derivatization to introduce a UV-active or fluorescent tag for sensitive detection.[9] This protocol uses 4-Aminobenzonitrile as a derivatizing agent.[10]

Materials:

  • Carboxylic acid sample

  • 4-Aminobenzonitrile

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous acetonitrile

  • HPLC system with UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL) of the carboxylic acid standard and 4-Aminobenzonitrile in anhydrous acetonitrile.[10]

    • Freshly prepare an EDC solution (e.g., 10 mg/mL) in anhydrous acetonitrile.[10]

  • Derivatization: a. In a reaction vial, combine the carboxylic acid sample with a molar excess of the 4-Aminobenzonitrile solution. b. Add the freshly prepared EDC solution to initiate the reaction. c. Tightly cap the vial, vortex, and heat at 60°C for 30-60 minutes.[10] d. Cool the reaction mixture to room temperature.

  • Sample Preparation for HPLC: a. Dilute the reaction mixture with the initial mobile phase to a suitable concentration.[10] b. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is often effective. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the 4-cyanophenylamide derivative, or fluorescence detection if applicable.[10]

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

degradation_pathway Ester Ester / Amide Intermediate Tetrahedral Intermediate Ester->Intermediate H2O, H+ or OH- Acid Carboxylic Acid Intermediate->Acid Elimination Alcohol Alcohol / Amine Intermediate->Alcohol

General Hydrolysis Pathway of Esters and Amides.

experimental_workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Sample Preparation (Neutralization, Dilution) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Sample Preparation (Neutralization, Dilution) Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Sample Preparation (Neutralization, Dilution) Thermal Thermal (e.g., >60°C) Thermal->Analysis Sample Preparation (Neutralization, Dilution) Photo Photolytic (ICH Light Conditions) Photo->Analysis Sample Preparation (Neutralization, Dilution) API API Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Identify Degradants & Assess Mass Balance Analysis->Data Compare to Control

Forced Degradation Experimental Workflow.

troubleshooting_logic Start Unexpected Degradation Observed Check_Conditions Review Reaction Conditions (Solvents, Reagents, Temp) Start->Check_Conditions Anhydrous Ensure Anhydrous Conditions (Dry Solvents/Reagents) Check_Conditions->Anhydrous Water Present? Purify Purify Reagents (Remove Acid/Base Impurities) Check_Conditions->Purify Impurities Suspected? Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp High Temperature? Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Anhydrous->Inert_Atmosphere Resolved Problem Resolved Purify->Resolved Lower_Temp->Resolved Inert_Atmosphere->Resolved

Troubleshooting Logic for Unexpected Degradation.

References

Technical Support Center: Crystallization of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid?

Q2: How does the N-methyl group affect the crystallization of this compound compared to pyroglutamic acid?

A2: The N-methyl group blocks a hydrogen bond donor site (the amide N-H), which can influence crystal packing. Research on similar cyclic amides suggests that N-methylation may not significantly increase aqueous solubility and can lead to a more pronounced increase in lipophilicity.[1] This means that while polar solvents are still likely good candidates for dissolution, the ideal solvent system may differ from that of pyroglutamic acid, potentially requiring a less polar co-solvent to induce crystallization.

Q3: What are the most common problems encountered during the crystallization of this compound?

A3: Common issues include:

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Failure to crystallize: The compound remains in solution even after cooling and concentration.

  • Formation of very fine powder: This can make filtration and handling difficult.

  • Impurity co-crystallization: Leading to a product with lower than desired purity.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.
Possible CauseSuggested Solution
Solution is too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling is too rapid. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling is crucial for forming well-defined crystals.
Inappropriate solvent. The solvent may be too "good," keeping the compound in a supersaturated state. Try a solvent system where the compound has lower solubility at room temperature. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective.
Melting point depression due to impurities. If the compound is impure, its melting point may be lowered to a point where it separates as a liquid. Consider a preliminary purification step like column chromatography.
Issue 2: No crystals form upon cooling.
Possible CauseSuggested Solution
Solution is not saturated. Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
Nucleation is inhibited. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the compound, if available, is also a highly effective method.
Compound is too soluble in the chosen solvent. Add a "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until it becomes slightly cloudy, then warm the solution until it is clear again and allow it to cool slowly.
Issue 3: Formation of very fine needles or powder.
Possible CauseSuggested Solution
Crystallization is happening too quickly. This is often due to a very high level of supersaturation. To slow down the process, use a slightly larger volume of solvent to dissolve the compound initially.
Agitation during cooling. Avoid disturbing the solution as it cools to allow for the growth of larger crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline. The choice of solvent and specific temperatures will need to be optimized for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

  • Solvent Selection: Based on the properties of the related L-Pyroglutamic acid, suitable starting solvents to screen include water, ethanol, methanol, and acetone.

  • Dissolution: In an Erlenmeyer flask, add the crude 1-Methyl-5-oxopyrrolidine-2-carboxylic acid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization

This method is useful if a single suitable solvent cannot be identified.

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For this compound, a good starting pair could be ethanol (good solvent) and diethyl ether or hexane (poor solvents).

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

The following table summarizes the solubility of L-Pyroglutamic acid in various solvents at different temperatures. This data can serve as a useful starting point for selecting a crystallization solvent for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, keeping in mind that the N-methyl group will slightly alter these properties.

SolventTemperature (°C)Solubility ( g/100 mL)
Water2010-15
Ethanol-Soluble
Acetone-Soluble
Acetic Acid-Soluble
Ethyl Acetate-Slightly Soluble
Ether-Insoluble

Note: This data is for L-Pyroglutamic acid and should be used as an estimate. Experimental determination of solubility for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is recommended for process optimization.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Purification Start Start with Crude Compound Solvent_Selection Select Solvent(s) Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Crystalline Product Drying->End

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree cluster_outcomes Possible Outcomes cluster_solutions_oil Solutions for Oiling Out cluster_solutions_noxtal Solutions for No Crystals cluster_solutions_powder Solutions for Fine Powder Start Crystallization Attempt Result Observe Outcome Start->Result Oiling_Out Compound Oils Out Result->Oiling_Out Liquid phase No_Crystals No Crystals Form Result->No_Crystals Clear solution Fine_Powder Fine Powder Forms Result->Fine_Powder Solid, but poor quality Good_Crystals Good Crystals Form Result->Good_Crystals Solid, good quality Sol1_Oil Add more hot solvent Oiling_Out->Sol1_Oil Sol2_Oil Cool more slowly Oiling_Out->Sol2_Oil Sol3_Oil Change solvent system Oiling_Out->Sol3_Oil Sol1_NoXtal Concentrate solution No_Crystals->Sol1_NoXtal Sol2_NoXtal Scratch flask / Add seed crystal No_Crystals->Sol2_NoXtal Sol3_NoXtal Add anti-solvent No_Crystals->Sol3_NoXtal Sol1_Powder Use more solvent Fine_Powder->Sol1_Powder Sol2_Powder Ensure slow, undisturbed cooling Fine_Powder->Sol2_Powder End Successful Crystallization Good_Crystals->End Proceed to Isolation

Caption: Decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Optimization of Hydrazone Synthesis from 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of hydrazones from 5-oxopyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for synthesizing hydrazones from 5-oxopyrrolidine derivatives?

A1: The formation of hydrazones is generally acid-catalyzed, with an optimal pH range of approximately 4 to 6.[1][2] Within this range, the carbonyl oxygen of the 5-oxopyrrolidine derivative is sufficiently protonated to enhance its electrophilicity, while the hydrazine nucleophile is not overly protonated, which would render it unreactive.[2]

Q2: What are the most common catalysts used for this synthesis, and how do I choose one?

A2: A catalytic amount of a weak acid is typically sufficient. Acetic acid is a common and effective choice.[1] For specific applications, particularly at neutral pH, nucleophilic catalysts like aniline and its derivatives can accelerate the reaction by forming a more reactive Schiff base intermediate.[2] The choice of catalyst may depend on the specific substrates and desired reaction kinetics.

Q3: What are the primary side reactions to be aware of during the synthesis of hydrazones from 5-oxopyrrolidine derivatives?

A3: The most common side reaction is the formation of an azine byproduct, which occurs when the newly formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[1] This is more prevalent with an excess of the carbonyl compound or prolonged heating.[1] Additionally, hydrolysis of the hydrazone C=N bond can occur, especially under strongly acidic conditions, regenerating the starting materials.[2]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the initial reactants and the appearance of the hydrazone product.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[2]

Q5: My purified 5-oxopyrrolidine hydrazone is degrading over time. What are the best storage practices?

A5: Hydrazones can be susceptible to hydrolysis and oxidation.[1][2] For optimal stability, store the purified product in a dry, inert atmosphere (e.g., under nitrogen or argon), protected from light, and at a low temperature.[1] Ensure that all residual acid from the synthesis has been removed during workup.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction by TLC to ensure it has gone to completion. - Extend the reaction time or gently increase the temperature. - Add a catalytic amount of a weak acid, such as acetic acid, if not already present.[1]
Unfavorable pH - Adjust the pH of the reaction mixture to the optimal range of 4-6 using a weak acid.[2] Avoid strongly acidic or basic conditions.
Starting Material Degradation - Ensure the purity and stability of the 5-oxopyrrolidine derivative and the hydrazine/aldehyde.
Product Hydrolysis - During the workup, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to remove any excess acid.[1]
Issue 2: Presence of Significant Impurities or Side Products
Side Product Detected Possible Cause Troubleshooting Step
Azine Formation - Excess of the aldehyde or ketone starting material.- Use a slight excess (1.1-1.2 equivalents) of the hydrazide reactant.[1] - Add the aldehyde/ketone solution slowly and dropwise to the hydrazide solution.[1]
Unreacted Starting Materials - Incomplete reaction (see Issue 1).- Drive the reaction to completion by extending the reaction time or adding a catalyst.[1] - Purify the product using column chromatography or recrystallization.[1]
Issue 3: Difficulty with Product Purification
Problem Possible Cause Troubleshooting Step
Oily or Non-crystalline Product - The product may be highly soluble in the purification solvent.- Try triturating the oily product with a non-polar solvent like cold pentane or hexane to induce solidification.[3] - Attempt crystallization from a different solvent or a mixture of solvents.[3] Acetonitrile can sometimes be effective for highly soluble products.[3]
Product Streaking on TLC Plate - The compound may be basic.- Add a small amount of a tertiary base, like triethylamine (~1%), to the TLC eluent to improve the spot shape.[3]

Quantitative Data on Reaction Conditions

Table 1: Effect of Solvent on Hydrazone Synthesis Yield

SolventDielectric ConstantTypical Yield (%)Notes
Ethanol24.5570-90%A common protic solvent that facilitates the dissolution of reactants.[4]
Methanol32.775-95%Another effective protic solvent.[4][5]
Acetonitrile37.560-85%A polar aprotic solvent.[6]
Dichloromethane8.9350-80%A non-polar aprotic solvent.[6]
tert-Butanol12.4770-90%Can improve yields in reactions using Lewis acid catalysts.[4]

Table 2: Effect of Catalyst on Reaction Rate and Yield

CatalystTypepH RangeEffect
Acetic AcidGeneral Acid4-6Accelerates the dehydration step of the mechanism.[1][2]
Trifluoroacetic AcidStrong Acid< 4Can increase the rate, but may also lead to hydrolysis of the product.[6]
AnilineNucleophilicNeutralSignificantly accelerates the reaction at neutral pH.[2]
5-Methoxyanthranilic AcidNucleophilicNeutralCan enhance reaction rates by one to two orders of magnitude compared to aniline.[7]

Experimental Protocols

General Protocol for the Synthesis of a Hydrazone from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol is adapted from a general procedure for the synthesis of hydrazones from 5-oxopyrrolidine derivatives.[8]

Materials:

  • 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq)

  • Substituted aromatic aldehyde (1.5 eq)

  • Water

  • Propan-2-ol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq) in water with gentle heating.

  • Add a few drops of hydrochloric acid to the solution to act as a catalyst.

  • In a separate beaker, dissolve the aromatic aldehyde (1.5 eq) in a minimal amount of propan-2-ol.

  • Add the aldehyde solution to the hot solution of the hydrazide.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted starting materials and catalyst.

  • Dry the purified hydrazone product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve_hydrazide Dissolve 5-oxopyrrolidine hydrazide in hot water add_catalyst Add catalytic HCl dissolve_hydrazide->add_catalyst mix_reagents Add aldehyde solution to hydrazide solution add_catalyst->mix_reagents dissolve_aldehyde Dissolve aldehyde in propan-2-ol dissolve_aldehyde->mix_reagents reflux Reflux for 2-4 hours mix_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature reflux->cool monitor->reflux Continue if incomplete filter Filter the precipitate cool->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry characterize Characterize product (NMR, IR, MS) dry->characterize

Caption: Experimental workflow for the synthesis of hydrazones from 5-oxopyrrolidine derivatives.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield? incomplete_rxn Is the reaction complete by TLC? start->incomplete_rxn Yes impurities Significant impurities present? start->impurities No extend_time Action: Extend reaction time or add catalyst. incomplete_rxn->extend_time No incomplete_rxn->impurities Yes extend_time->impurities azine Is azine the main byproduct? impurities->azine Yes purification_issue Difficulty with purification? impurities->purification_issue No adjust_stoichiometry Action: Use slight excess of hydrazide. Add aldehyde dropwise. azine->adjust_stoichiometry Yes column_chromatography Action: Purify via column chromatography. azine->column_chromatography No adjust_stoichiometry->purification_issue oily_product Is the product oily? purification_issue->oily_product Yes end Successful Synthesis purification_issue->end No triturate Action: Triturate with a non-polar solvent or try different crystallization solvents. oily_product->triturate Yes optimize_conditions Action: Check pH (4-6). Consider a different solvent or catalyst. oily_product->optimize_conditions No triturate->end end_fail Re-evaluate synthetic route optimize_conditions->end_fail column_chromatography->purification_issue

Caption: A decision tree for troubleshooting common issues in hydrazone synthesis.

References

Technical Support Center: Chiral Separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid enantiomers?

A1: The primary methods for separating the enantiomers of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid include:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to differentiate between the enantiomers.

  • Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Derivatization followed by Chromatography: The carboxylic acid enantiomers can be derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral chromatography column.

Q2: Which type of chiral stationary phase (CSP) is recommended for the HPLC separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid?

A2: For pyroglutamic acid and its derivatives, macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin backbone, have shown success. An example is the Astec® CHIROBIOTIC® T column. Polysaccharide-based CSPs are also a good starting point for screening.

Q3: Can I use the same method for both analytical and preparative scale separations?

A3: While the principles are the same, direct scaling up from an analytical to a preparative method is not always straightforward. For preparative HPLC, you will need to optimize parameters such as column loading, flow rate, and mobile phase composition to maximize throughput and purity. Diastereomeric salt crystallization is often more scalable for producing larger quantities of single enantiomers.[1]

Troubleshooting Guides

Chiral HPLC Method

Issue 1: Poor or No Resolution of Enantiomers

  • Possible Cause: The selected chiral stationary phase (CSP) is not suitable for this specific separation.

    • Solution: Screen different types of CSPs, such as polysaccharide-based and macrocyclic glycopeptide-based columns.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the alcohol modifier. For reversed-phase, alter the percentage of the organic modifier and the pH of the aqueous buffer. The addition of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) can significantly improve selectivity.[2]

  • Possible Cause: The flow rate is too high.

    • Solution: Reduce the flow rate to allow for better interaction between the analytes and the CSP, which can enhance resolution.

  • Possible Cause: The column temperature is not optimal.

    • Solution: Experiment with varying the column temperature. Both increasing and decreasing the temperature can affect the chiral recognition mechanism and improve separation.

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the acidic analyte and the stationary phase, particularly with residual silanol groups on silica-based CSPs.

    • Solution: Add a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of the carboxylic acid and minimize these interactions.

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume.

Issue 3: Peak Splitting

  • Possible Cause: Column contamination or voids in the stationary phase.[3]

    • Solution: If flushing the column does not resolve the issue, the column may need to be replaced.[3]

  • Possible Cause: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature.[1]

Diastereomeric Salt Crystallization

Issue 1: No crystal formation.

  • Possible Cause: The solvent system is not appropriate for crystallization.

    • Solution: Experiment with different solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.

  • Possible Cause: The concentration of the diastereomeric salt is too low.

    • Solution: Carefully evaporate some of the solvent to increase the concentration and induce crystallization.

Issue 2: The isolated salt has low diastereomeric excess.

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

    • Solution: Screen a wider range of solvents. Consider using a binary or tertiary solvent system to fine-tune the solubility differences.

  • Possible Cause: Co-precipitation of both diastereomers.

    • Solution: Optimize the crystallization temperature and cooling rate. A slower cooling rate can often lead to higher purity crystals.

Experimental Protocols

Chiral HPLC Separation of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid

This protocol is based on a method developed for the separation of pyroglutamic acid enantiomers.[4]

ParameterValue
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Acetic Acid:Triethylamine (54.5:45:0.3:0.2, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 23 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in methanol
Diastereomeric Salt Crystallization of 1-Methyl-5-oxopyrrolidine-2-carboxylic Acid

This is a representative protocol based on the principles of diastereomeric salt resolution for carboxylic acids.

  • Salt Formation:

    • Dissolve one equivalent of racemic 1-Methyl-5-oxopyrrolidine-2-carboxylic acid in a suitable solvent (e.g., isopropanol, ethyl acetate).

    • Add 0.5 equivalents of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine or an enantiopure N-sulphonyl pyroglutamic acid.[5]

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding with a small amount of previously formed crystal or further slow cooling in a refrigerator.

    • The less soluble diastereomeric salt will crystallize out of the solution.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

    • The diastereomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Enantiopure Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylic acid.

    • Extract the enantiopure 1-Methyl-5-oxopyrrolidine-2-carboxylic acid with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiopure acid.

Visualizations

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve Racemic Mixture (1 mg/mL in Methanol) hplc Inject into HPLC System prep->hplc column Chiral Separation on CHIROBIOTIC T Column hplc->column detection UV Detection (220 nm) column->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Enantiomeric Ratio chromatogram->quantify

Caption: Chiral HPLC analysis workflow.

crystallization_workflow cluster_synthesis Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomer racemate Racemic Carboxylic Acid dissolve Dissolve in Solvent racemate->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve crystallize Cool to Crystallize Less Soluble Diastereomer dissolve->crystallize filtrate Filter to Isolate Crystals crystallize->filtrate dissolve_salt Dissolve Crystals in Water filtrate->dissolve_salt acidify Acidify Solution dissolve_salt->acidify extract Extract with Organic Solvent acidify->extract isolate Isolate Pure Enantiomer extract->isolate

Caption: Diastereomeric salt crystallization workflow.

References

Scale-up challenges for the production of 5-oxopyrrolidine-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 5-oxopyrrolidine-2-carboxylic acid methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of 5-oxopyrrolidine-2-carboxylic acid methyl ester, particularly during scale-up operations.

Question 1: We are experiencing a lower than expected yield during our scale-up synthesis. What are the potential causes and how can we mitigate this?

Answer: Low yields during the scale-up of this esterification can stem from several factors. The most common issues include:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction. On a larger scale, ensuring the reaction goes to completion can be challenging.

    • Mitigation: Use an excess of methanol to shift the equilibrium towards the product. For instance, increasing the molar ratio of methanol to L-pyroglutamic acid can significantly improve conversion.[1][2] Another strategy is the removal of water as it forms, although this can be complex with low-boiling methanol.

  • Sub-optimal Catalyst Activity: The efficiency of the acid catalyst (e.g., thionyl chloride, sulfuric acid) is crucial.

    • Mitigation: Ensure the catalyst is of high purity and is not deactivated by moisture in the reagents or atmosphere. The catalyst should be added carefully and at a controlled rate, especially at a larger scale, to maintain the desired reaction temperature.

  • Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can consume starting material or product.

    • Mitigation: Maintain strict temperature control. The reaction is often performed at low temperatures (e.g., 0-10°C) during the addition of a highly reactive catalyst like thionyl chloride to minimize side reactions.[3]

  • Workup Losses: Product can be lost during the neutralization and extraction phases.

    • Mitigation: Optimize the pH during neutralization with a base like sodium bicarbonate.[3] Ensure efficient phase separation during extraction with a suitable solvent like ethyl acetate to minimize the loss of product in the aqueous layer.[4]

Question 2: Our final product has a persistent color and fails to meet purity specifications. What are the likely impurities and how can we improve our purification process?

Answer: Impurities in the final product can be unreacted starting materials, catalyst residues, or byproducts.

  • Common Impurities:

    • Unreacted L-pyroglutamic acid: Due to its high polarity, it can be difficult to remove completely.

    • Acidic Catalyst Residues: Traces of sulfuric acid or hydrochloric acid (from thionyl chloride) can remain.

    • Salts: Formed during the neutralization step (e.g., sodium sulfate, sodium chloride).

    • Byproducts from Catalyst-Solvent Interaction: Thionyl chloride can react with methanol to produce byproducts like methyl chloride, sulfur dioxide, and HCl.[5][6][7][8][9]

  • Purification Strategies for Scale-Up:

    • Aqueous Washes: Thorough washing of the organic phase with water and saturated brine solution is effective for removing residual acids, salts, and unreacted pyroglutamic acid.[4]

    • Solvent Swaps: After extraction, a solvent swap to a higher boiling point solvent can help in removing volatile impurities.

    • Distillation: Given the product is a liquid, vacuum distillation can be an effective final purification step to remove non-volatile impurities. The boiling point is reported to be around 133-135 °C at 1 mmHg.

    • Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It should be considered as a last resort for very high-purity requirements.

Question 3: We are concerned about the safety of using thionyl chloride on a large scale. What are the primary hazards and necessary precautions?

Answer: The use of thionyl chloride (SOCl₂) in methanol is a significant safety concern during scale-up due to the highly exothermic nature of the reaction and the evolution of toxic gases.

  • Primary Hazards:

    • Exothermic Reaction: The reaction of thionyl chloride with methanol is highly exothermic, which can lead to a runaway reaction if the addition is too fast or the cooling is inadequate.[7][10][11] This can cause a rapid increase in temperature and pressure.

    • Toxic Gas Evolution: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive.[7][9]

    • Reactivity with Water: Thionyl chloride reacts violently with water, releasing more HCl and SO₂.

  • Recommended Precautions for Scale-Up:

    • Controlled Reagent Addition: Add thionyl chloride to the chilled methanol solution slowly and sub-surface to ensure it reacts immediately and to control the reaction temperature.

    • Efficient Cooling: Use a reactor with a high surface area to volume ratio and a robust cooling system to dissipate the heat generated.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.

    • Gas Scrubber: Vent the reactor through a caustic scrubber (e.g., sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases before they are released.

    • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including acid-resistant gloves, chemical splash goggles, face shields, and respiratory protection.

Data Presentation

The following tables summarize key quantitative data from various synthesis methods for 5-oxopyrrolidine-2-carboxylic acid methyl ester and related compounds.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

CatalystStarting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Thionyl ChlorideL-Pyroglutamic AcidMethanol0 to Room Temp1658Not Specified[4]
Thionyl ChlorideL-Pyroglutamic AcidMethanol5 - 106 - 8High99.8 (for downstream product)[3]
Sulfuric AcidL-Pyroglutamic AcidEthanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGeneric esterification
Amberlyst IR120HMethyl PyroglutamateAcetonitrileNot SpecifiedNot Specified69 (for lauroyl ester)Not Specified[12]

Experimental Protocols

Protocol 1: Scale-Up Synthesis using Thionyl Chloride

This protocol describes a representative procedure for the synthesis of 5-oxopyrrolidine-2-carboxylic acid methyl ester on a larger scale.

Materials:

  • L-Pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/heater for reactor temperature control

  • Caustic scrubber system

Procedure:

  • Reactor Setup: Charge the jacketed reactor with L-pyroglutamic acid and anhydrous methanol under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0-5°C using the reactor's cooling system.

  • Catalyst Addition: Slowly add thionyl chloride via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.[3]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-20 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching: After the reaction is complete, cool the mixture back to 0-5°C. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of gas evolution (CO₂).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Dilute the residue with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with saturated brine solution.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 5-oxopyrrolidine-2-carboxylic acid methyl ester as a liquid.

  • Purification (if required): The crude product can be further purified by vacuum distillation.

Visualizations

Diagram 1: Experimental Workflow for Synthesis

G Workflow for Methyl 5-Oxopyrrolidine-2-Carboxylate Synthesis start_end start_end process process reagent reagent qc qc product product A Start: L-Pyroglutamic Acid B Dissolve in Methanol A->B C Cool to 0-5°C B->C D Slowly Add Thionyl Chloride C->D E Stir at Room Temp (16-20h) D->E F In-Process Control (IPC) Reaction Completion Check E->F F->E Incomplete G Neutralize with NaHCO3 F->G Complete H Solvent Evaporation G->H I Extraction with Ethyl Acetate H->I J Aqueous Washes (Water & Brine) I->J K Dry & Concentrate J->K L Final Product K->L

Caption: A typical experimental workflow for the synthesis of the target ester.

Diagram 2: Troubleshooting Logic for Low Product Yield

G Troubleshooting Guide for Low Yield problem problem question question solution solution start Low Yield Observed q1 Was the reaction run to completion? start->q1 a1_no Increase reaction time OR Increase catalyst load q1->a1_no No q2 Was an excess of methanol used? q1->q2 Yes a2_no Increase molar ratio of methanol to starting acid q2->a2_no No q3 Was temperature controlled during catalyst addition? q2->q3 Yes a3_no Side reactions likely. Improve cooling efficiency and slow down addition rate. q3->a3_no No q4 Were there significant emulsions during workup? q3->q4 Yes a4_yes Product lost in aqueous layer. Break emulsion with brine. Optimize pH and solvent volumes. q4->a4_yes Yes

References

Identification of impurities in custom synthesized (S)-PYRROLIDINE-2-CARBONITRILE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with custom synthesized (S)-pyrrolidine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (S)-pyrrolidine-2-carbonitrile?

A1: The synthesis of (S)-pyrrolidine-2-carbonitrile, typically starting from L-proline, can lead to several potential impurities. These can be broadly categorized as starting materials, intermediates, stereoisomers, and side-reaction products. The most common impurities include:

  • Unreacted Starting Materials: L-proline or L-prolinamide.

  • Intermediate: (S)-pyrrolidine-2-carboxamide, the precursor to the final nitrile product.

  • Enantiomeric Impurity: (R)-pyrrolidine-2-carbonitrile, which can arise from racemization of the chiral center during the synthesis.[1][2][3]

  • Hydrolysis Product: (S)-pyrrolidine-2-carboxylic acid, formed by the hydrolysis of the nitrile group.

  • Dehydration Byproducts: Impurities can also arise from side reactions with the dehydrating agent used to convert the amide to the nitrile.

Q2: My final product shows a peak corresponding to a carboxylic acid in the IR and NMR spectra. What is the likely cause?

A2: The presence of a carboxylic acid is most likely due to the hydrolysis of the nitrile functional group in (S)-pyrrolidine-2-carbonitrile, forming (S)-pyrrolidine-2-carboxylic acid. This can occur if the product is exposed to acidic or basic conditions, or even residual moisture during workup or storage.

Q3: I am concerned about the enantiomeric purity of my synthesized (S)-pyrrolidine-2-carbonitrile. How can I assess it?

A3: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the (S) and (R) enantiomers, allowing for their quantification. A detailed protocol for chiral HPLC analysis is provided in the Experimental Protocols section below.

Q4: My NMR spectrum looks complex, with more peaks than expected for the pure product. What could be the reason?

A4: A complex NMR spectrum can be indicative of the presence of impurities such as unreacted starting materials or the intermediate amide. Additionally, for N-acylated pyrrolidine derivatives, the presence of cis- and trans-amide rotamers can lead to a doubling of some NMR signals.[4] Careful comparison of your spectrum with reference spectra of the starting materials and expected intermediates is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of (S)-pyrrolidine-2-carbonitrile.

Observed Problem Potential Cause(s) Suggested Troubleshooting Steps
Low Yield of Final Product Incomplete conversion of the amide intermediate to the nitrile.- Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount.- Optimize reaction time and temperature for the dehydration step.- Consider using a more powerful dehydrating agent if necessary.[5][6][7]
Loss of product during workup or purification.- Minimize exposure to aqueous conditions to prevent hydrolysis.- Optimize the purification method (e.g., column chromatography, crystallization) to improve recovery.
Presence of (S)-pyrrolidine-2-carboxamide in the Final Product Incomplete dehydration reaction.- Increase the reaction time or temperature of the dehydration step.- Use a different dehydrating agent known for higher efficiency.[5][6][7]
Detection of the (R)-enantiomer in the Final Product Racemization of the chiral center during the synthesis.- Avoid harsh basic or acidic conditions, especially at elevated temperatures, which can promote racemization.[1][2][8]- Certain coupling reagents used in peptide synthesis have been shown to cause proline racemization; while not a direct parallel, this suggests careful selection of reagents is crucial.[1][2]
Poor Chromatographic Separation of Impurities Suboptimal analytical method (HPLC or GC).- Refer to the detailed experimental protocols below for recommended HPLC and GC-MS conditions.- Adjust the mobile phase composition, column temperature, or flow rate to improve resolution.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This method is designed to separate and quantify the (S) and (R) enantiomers of pyrrolidine-2-carbonitrile.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase column (e.g., a polysaccharide-based chiral column like CHIRALCEL® OD-H or similar)
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column used.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times of available standards, if possible.

  • Calculate the percentage of each enantiomer based on the peak areas.

Protocol 2: GC-MS Method for Impurity Profiling

This method can be used to identify volatile impurities such as residual solvents and some reaction byproducts.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Sample Preparation Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Procedure:

  • Inject the sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol 3: NMR Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is a powerful tool for confirming the structure of the desired product and identifying major impurities.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

Data Interpretation:

  • Compare the obtained chemical shifts and coupling constants with the expected values for (S)-pyrrolidine-2-carbonitrile.

  • The presence of characteristic signals for impurities such as the starting amide or the hydrolyzed carboxylic acid can be identified by comparing with known spectra. For instance, the ¹H and ¹³C NMR data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide and its corresponding carboxylic acid are available in the literature.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis start L-proline amide (S)-pyrrolidine-2-carboxamide start->amide Amidation product (S)-pyrrolidine-2-carbonitrile amide->product Dehydration hplc Chiral HPLC product->hplc Enantiomeric Purity gcms GC-MS product->gcms Volatile Impurities nmr NMR product->nmr Structural Confirmation

Caption: Workflow for Synthesis and Impurity Analysis.

impurity_pathways proline L-proline amide (S)-pyrrolidine-2-carboxamide proline->amide Incomplete Amidation amide->proline Unreacted product (S)-pyrrolidine-2-carbonitrile amide->product Dehydration racemate (R)-pyrrolidine-2-carbonitrile product->racemate Racemization hydrolysis (S)-pyrrolidine-2-carboxylic acid product->hydrolysis Hydrolysis

Caption: Potential Impurity Formation Pathways.

References

Validation & Comparative

Unlocking Anticancer Potential: A Comparative Analysis of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 5-oxopyrrolidine core has emerged as a promising framework for the design of new therapeutic agents. This guide provides a comparative overview of the anticancer activity of different 5-oxopyrrolidine derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of this class of compounds.

Recent studies have highlighted the potential of various 5-oxopyrrolidine derivatives, including hydrazones, azoles, and bishydrazones, as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, including lung adenocarcinoma (A549), melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The anticancer activity is often structure-dependent, with specific substitutions on the pyrrolidine or appended aromatic rings influencing their potency and selectivity.

Comparative Anticancer Activity

The in vitro anticancer activity of several 5-oxopyrrolidine derivatives has been evaluated using various cancer cell lines. The following table summarizes the quantitative data from recent studies, primarily focusing on cell viability at a concentration of 100 µM and EC50 values where available.

Compound ClassDerivativeCancer Cell LineActivityReference
Hydrazone 2-hydroxybenzylidene derivative (8)IGR39, MDA-MB-231, Panc-1High cytotoxicity in 2D and 3D assays
2-hydroxynaphthalenylmethylene derivative (12)IGR39, MDA-MB-231, Panc-1High cytotoxicity in 2D and 3D assays
2,5-dimethoxybenzylidene derivative (4)IGR39, MDA-MB-231, Panc-1Most effective at inhibiting cell migration
2,4,6-trimethoxybenzylidene derivative (6)IGR39, MDA-MB-231, Panc-1Most effective at inhibiting cell migration
Pyrrolidinone derivative with 5-nitrothiophene moiety (13)IGR39EC50 = 2.50 ± 0.46 µM[1]
PPC-1EC50 = 3.63 ± 0.45 µM[1]
MDA-MB-231EC50 = 5.10 ± 0.80 µM[1]
Panc-1EC50 = 5.77 ± 0.80 µM[1]
Bishydrazone Bishydrazone with 2-thienyl fragments (20)A549High anticancer activity[2]
Bishydrazone with 5-nitrothienyl moieties (21)A549Highest anticancer activity among tested derivatives[2]
Azole/Diazole Compounds 18-22 (bearing azole/diazole moieties)A549Potent anticancer activity[2][3][4]
Other Compounds with a free amino groupA549More potent anticancer activity than acetylamino analogs[2]

Insights into the Mechanism of Action

While the exact mechanisms of action for all 5-oxopyrrolidine derivatives are still under investigation, some studies have provided valuable insights. Molecular docking studies of highly active hydrazone derivatives suggest that they may function as multikinase inhibitors . Specifically, the 2-hydroxynaphthalenylmethylene derivative (12) has shown a high binding affinity to the active sites of two key protein kinases: the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF . Inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase SRC SRC RTK->SRC Pyrrolidine 5-Oxopyrrolidine Derivative (e.g., 12) Pyrrolidine->SRC BRAF BRAF Pyrrolidine->BRAF SRC->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Proposed mechanism of action for certain 5-oxopyrrolidine derivatives as multikinase inhibitors targeting the SRC/BRAF signaling pathway.

Experimental Protocols

To ensure the reproducibility and further exploration of the anticancer activities of 5-oxopyrrolidine derivatives, detailed experimental protocols for key assays are provided below.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro anticancer activity of novel compounds.

G cluster_workflow In Vitro Anticancer Activity Workflow start Synthesized 5-Oxopyrrolidine Derivatives cell_culture Cancer Cell Line Culture start->cell_culture assay_2d 2D Assays cell_culture->assay_2d assay_3d 3D Spheroid Assay cell_culture->assay_3d mtt MTT Assay (Viability/Cytotoxicity) assay_2d->mtt wound Wound Healing Assay (Migration) assay_2d->wound data_analysis Data Analysis (IC50/EC50, % Inhibition) assay_3d->data_analysis mtt->data_analysis wound->data_analysis end Lead Compound Identification data_analysis->end

Figure 2: General experimental workflow for the in vitro evaluation of anticancer activity of 5-oxopyrrolidine derivatives.
MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 5-oxopyrrolidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the 5-oxopyrrolidine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration in vitro.[2][3]

Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test compound at the desired concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

3D Spheroid Culture for Advanced Drug Testing

3D spheroid models more closely mimic the in vivo tumor microenvironment.[5][6]

Materials:

  • Ultra-low attachment 96-well round-bottom plates

  • Cancer cell lines

  • Complete culture medium

Protocol:

  • Cell Seeding: Seed a specific number of cells (e.g., 1,000 to 5,000 cells/well) in an ultra-low attachment 96-well plate.

  • Spheroid Formation: Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells. Incubate for 3-5 days to allow for spheroid formation.

  • Compound Treatment: Once spheroids have formed, carefully replace the medium with fresh medium containing the test compounds at various concentrations.

  • Viability Assessment: After the desired treatment period, assess spheroid viability using a suitable assay, such as a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

  • Data Analysis: Analyze the data to determine the effect of the compounds on the viability and growth of the 3D spheroids.

References

Dawn of a New Antibacterial Era: Novel 5-Oxopyrrolidine Derivatives Show Potent In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the relentless battle against antimicrobial resistance, a new class of compounds, 5-oxopyrrolidine derivatives, has emerged as a promising scaffold for the development of novel antibacterial and antifungal agents. Several recent studies highlight the potent in vitro activity of these synthesized molecules against a broad spectrum of pathogens, including multidrug-resistant strains, offering a glimmer of hope in the face of a growing global health crisis. These findings, supported by rigorous experimental data, underscore the potential of 5-oxopyrrolidine derivatives to replenish the dwindling pipeline of effective antimicrobial drugs.

The core of this research lies in the synthesis and subsequent in vitro validation of various novel 5-oxopyrrolidine derivatives. Scientists have successfully synthesized series of these compounds bearing different functional moieties, such as azole, diazole, and hydrazone groups, to explore their structure-activity relationships.[1][2][3][4][5] The antimicrobial efficacy of these compounds has been systematically evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Comparative Efficacy: A Clear Advantage Over Existing Antibiotics

Quantitative analysis of the antimicrobial activity, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), reveals the significant potential of these novel derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7][8]

The data, summarized in the tables below, showcases the potent activity of select 5-oxopyrrolidine derivatives compared to conventional antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel 5-Oxopyrrolidine Derivatives against Gram-Positive Bacteria (µg/mL)

Compound/AntibioticStaphylococcus aureus (MRSA)Staphylococcus aureus (Linezolid-resistant)Enterococcus faecalis
Compound 21 (5-nitrothiophene derivative) 2 2 >128
Vancomycin222
Methicillin>128>128N/A
Cefoxitin>128>128N/A
Linezolid1161

Data sourced from multiple studies on 5-oxopyrrolidine derivatives.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel 5-Oxopyrrolidine Derivatives against Gram-Negative Bacteria (µg/mL)

Compound/AntibioticKlebsiella pneumoniaePseudomonas aeruginosaEscherichia coli
Compound 6 (pyrazole derivative) 15.63 15.63 15.63
Compound 9 (thiosemicarbazide derivative) 15.63 15.63 15.63
Ampicillin62.5>25062.5

Data sourced from a study on 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives.

Particularly noteworthy is the activity of compounds bearing 5-nitrothiophene and pyrazole moieties. For instance, a 5-oxopyrrolidine derivative with a 5-nitrothiophene substituent (Compound 21) demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant variants.[1][2][3][4][5] In some cases, the synthesized compounds were found to be up to four times more effective than the control antibiotic, ampicillin.

Unveiling the Process: Experimental Protocols for In Vitro Validation

The validation of the antimicrobial activity of these novel 5-oxopyrrolidine derivatives relies on well-established and standardized experimental protocols. The following sections detail the methodologies for the key assays used in these studies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, a widely accepted technique for assessing antimicrobial susceptibility.[9][10][11][12][13]

1. Preparation of Bacterial Inoculum:

  • A pure culture of the specified microorganism is grown overnight.

  • The culture is then diluted in a growth-supporting broth, typically Mueller-Hinton Broth (MHB), to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.[14]

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent.

  • Serial two-fold dilutions of the compound are then made in the broth medium within a 96-well microtiter plate.[13][15]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the compound dilutions is inoculated with an equal volume of the prepared bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.[10]

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth, indicated by turbidity.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[10][15]

Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14] It is typically conducted after the MIC has been determined.[6]

1. Subculturing from MIC Plate:

  • Following the MIC reading, a small aliquot (typically 10 µL) is taken from the wells showing no visible growth (the MIC well and wells with higher concentrations).[7]

2. Plating and Incubation:

  • The aliquots are plated onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).

  • The plates are then incubated at 37°C for 18-24 hours.[7]

3. Determination of MBC:

  • After incubation, the number of colonies on each plate is counted.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the workflow for determining the MIC and MBC of the novel 5-oxopyrrolidine derivatives.

Antimicrobial Assay Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_inoculum Prepare Bacterial Inoculum (1-5 x 10^5 CFU/mL) inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of 5-Oxopyrrolidine Derivatives prep_dilutions->inoculate_plate incubate_mic Incubate Plate (37°C, 18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) read_mic->subculture plate_agar Plate onto Agar Medium subculture->plate_agar incubate_mbc Incubate Plates (37°C, 18-24h) plate_agar->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Workflow for in vitro antimicrobial susceptibility testing.

Future Directions

While the in vitro data is compelling, further research is necessary to fully elucidate the therapeutic potential of these novel 5-oxopyrrolidine derivatives. Future studies should focus on understanding their mechanism of action, evaluating their efficacy and safety in in vivo models, and optimizing their pharmacokinetic properties. The promising results to date strongly suggest that the 5-oxopyrrolidine scaffold is a valuable starting point for the development of the next generation of antimicrobial agents.[1][2][3][4][5]

References

Comparative analysis of synthetic routes for 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of various biologically active compounds. This document outlines the prevalent synthetic methodologies, offering a side-by-side comparison of their reaction parameters, yields, and experimental protocols to aid in the selection of the most suitable route for specific research and development needs.

Synthetic Route Analysis

The primary and most widely documented method for the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves the direct condensation of 2-amino-4-chlorophenol with itaconic acid. A plausible alternative approach consists of a two-step sequence involving the Michael addition of the amine to an itaconic acid ester, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid.

Route 1: Direct Condensation of 2-Amino-4-chlorophenol with Itaconic Acid

This one-pot synthesis is the most straightforward approach. The reaction proceeds via a tandem aza-Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization (lactamization) to form the pyrrolidinone ring.

Route 2: Stepwise Michael Addition, Cyclization, and Hydrolysis

This route offers a more controlled, albeit longer, synthetic sequence. It begins with the Michael addition of 2-amino-4-chlorophenol to a dialkyl ester of itaconic acid (e.g., dimethyl itaconate). The resulting intermediate is then cyclized, typically under basic or thermal conditions, to form the corresponding pyrrolidinone ester. The final step involves the hydrolysis of the ester to the carboxylic acid.

Comparative Data

The following table summarizes the key quantitative parameters for the two synthetic routes. The data for Route 1 is based on typical yields reported in the literature for analogous compounds, as specific yield data for the target molecule was not explicitly found. The data for Route 2 is based on established methodologies for similar transformations.

ParameterRoute 1: Direct CondensationRoute 2: Michael Addition, Cyclization, Hydrolysis
Starting Materials 2-Amino-4-chlorophenol, Itaconic Acid2-Amino-4-chlorophenol, Dimethyl Itaconate
Key Reagents Water (as solvent)Base (e.g., NaOMe), Acid/Base for hydrolysis
Reaction Steps 13
Typical Yield 85-95%70-85% (overall)
Reaction Temperature RefluxRoom Temperature to Reflux
Reaction Time 4-12 hours12-24 hours (overall)
Purity of Crude Product Good to ExcellentGood
Work-up and Purification Filtration, RecrystallizationExtraction, Chromatography, Recrystallization

Experimental Protocols

Route 1: Direct Condensation

Materials:

  • 2-Amino-4-chlorophenol

  • Itaconic Acid

  • Water

Procedure:

  • A mixture of 2-amino-4-chlorophenol (1.0 eq) and itaconic acid (1.1 eq) in water is heated to reflux.

  • The reaction mixture is stirred at reflux for 4-12 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Route 2: Stepwise Michael Addition, Cyclization, and Hydrolysis

Step 2a: Michael Addition

Materials:

  • 2-Amino-4-chlorophenol

  • Dimethyl Itaconate

  • Methanol

Procedure:

  • To a solution of 2-amino-4-chlorophenol (1.0 eq) in methanol, dimethyl itaconate (1.1 eq) is added.

  • The reaction mixture is stirred at room temperature for 6-12 hours.

  • The solvent is removed under reduced pressure to yield the crude Michael adduct, which can be used in the next step without further purification.

Step 2b: Cyclization

Materials:

  • Crude Michael Adduct from Step 2a

  • Sodium Methoxide

  • Methanol

Procedure:

  • The crude Michael adduct is dissolved in methanol, and a catalytic amount of sodium methoxide is added.

  • The mixture is heated to reflux for 4-8 hours.

  • After cooling, the reaction mixture is neutralized with a weak acid (e.g., acetic acid), and the solvent is evaporated. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the crude ester.

Step 2c: Hydrolysis

Materials:

  • Crude Ester from Step 2b

  • Sodium Hydroxide

  • Water/Ethanol mixture

Procedure:

  • The crude ester is dissolved in a mixture of water and ethanol, and an excess of sodium hydroxide (2-3 eq) is added.

  • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Comparison cluster_route1 Route 1: Direct Condensation cluster_route2 Route 2: Stepwise Synthesis A1 2-Amino-4-chlorophenol C1 Direct Condensation (Reflux in Water) A1->C1 B1 Itaconic Acid B1->C1 D1 1-(5-chloro-2-hydroxyphenyl)-5- oxopyrrolidine-3-carboxylic acid C1->D1 A2 2-Amino-4-chlorophenol C2 Michael Addition A2->C2 B2 Dimethyl Itaconate B2->C2 D2 Intermediate Adduct C2->D2 E2 Cyclization (Base catalyzed) D2->E2 F2 Ester Intermediate E2->F2 G2 Hydrolysis F2->G2 H2 1-(5-chloro-2-hydroxyphenyl)-5- oxopyrrolidine-3-carboxylic acid G2->H2

Spectroscopic comparison of 5-oxopyrrolidine-3-carboxylic acid and its hydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of molecular scaffolds is paramount. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of 5-oxopyrrolidine-3-carboxylic acid and its corresponding hydrazide derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the key differences and similarities that arise from the conversion of the carboxylic acid moiety to a hydrazide, offering valuable insights for characterization and further functionalization in medicinal chemistry.

The 5-oxopyrrolidine (also known as pyroglutamic acid) ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[1][2] The carboxylic acid at the 3-position provides a convenient handle for derivatization, with the formation of hydrazides being a common strategy to introduce new functionalities and explore novel biological activities.[1][3][4][5][6] This guide presents a comparative analysis of the spectroscopic signatures of these two classes of compounds, supported by experimental data and protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 5-oxopyrrolidine-3-carboxylic acid and a representative hydrazide derivative. It is important to note that the exact chemical shifts and absorption frequencies can vary depending on the solvent, concentration, and specific substituents on the pyrrolidine nitrogen. The data presented here are for N-substituted derivatives, which are commonly synthesized.[1][7]

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Protons5-Oxopyrrolidine-3-carboxylic Acid Derivative[1][7]5-Oxopyrrolidine-3-carbohydrazide Derivative[8]Key Differences
COCH₂2.58–2.77 ppm (m)2.60–2.71 ppm (m)Minimal change in the chemical shift of the methylene protons adjacent to the carbonyl group.
CH3.26–3.42 ppm (m)3.11–3.19 ppm (m)Slight upfield shift of the methine proton at the 3-position upon conversion to the hydrazide.
NCH₂3.76–3.93 ppm (m)3.75–3.91 ppm (m)Negligible change in the chemical shift of the methylene protons adjacent to the nitrogen atom.
COOH~12.65 ppm (br s)-Disappearance of the characteristic broad singlet for the carboxylic acid proton.
CONHNH₂-~9.27 ppm (s, 1H, CONH )Appearance of a singlet corresponding to the amide proton of the hydrazide.
CONHNH₂ -~4.41 ppm (br s, 2H)Appearance of a broad singlet for the terminal -NH₂ protons of the hydrazide.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)

Carbon5-Oxopyrrolidine-3-carboxylic Acid Derivative[1][7]5-Oxopyrrolidine-3-carbohydrazide Derivative[8]Key Differences
COCH₂33.74 ppm34.08 ppmMinor downfield shift.
CH36.22 ppm35.65 ppmSlight upfield shift of the methine carbon.
NCH₂50.98 ppm50.76 ppmMinimal change.
C OOH174.41 ppm-Disappearance of the carboxylic acid carbonyl signal.
C ONHNH₂-171.59 ppmAppearance of the hydrazide carbonyl signal at a slightly upfield position compared to the carboxylic acid carbonyl.
Pyrrolidone C =O~172.24 ppm[1]~171.69 ppm[8]The chemical shift of the lactam carbonyl remains relatively consistent.

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Functional Group5-Oxopyrrolidine-3-carboxylic Acid Derivative5-Oxopyrrolidine-3-carbohydrazide Derivative[8]Key Differences
O-H (Carboxylic Acid)3300-2500 (broad)[9]-Absence of the broad O-H stretching band.
N-H (Hydrazide)-3367–3220 (multiple bands)Appearance of characteristic N-H stretching bands for the -NHNH₂ group.
C=O (Carboxylic Acid)1760-1690[9]-Disappearance of the carboxylic acid C=O stretch.
C=O (Amide I, Hydrazide)-~1645Appearance of the amide I band for the hydrazide carbonyl.
C=O (Lactam)~1663[7]~1673The lactam carbonyl stretch remains a prominent feature in both molecules.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compounds, based on methodologies reported in the literature.[1][5][8][10]

Synthesis of N-Substituted 5-Oxopyrrolidine-3-carboxylic Acid

A typical synthesis involves the reaction of a primary amine with itaconic acid. For example, to a solution of itaconic acid in water, an equimolar amount of the desired primary amine is added. The mixture is then heated at reflux for several hours. Upon cooling, the product often crystallizes and can be isolated by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol or water may be performed for purification.

Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Derivatives

The hydrazide is typically prepared from the corresponding carboxylic acid or its ester.

  • From Carboxylic Acid: The N-substituted 5-oxopyrrolidine-3-carboxylic acid is converted to its methyl or ethyl ester via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).

  • From Ester: The resulting ester is then dissolved in an alcohol, such as propan-2-ol, and treated with an excess of hydrazine hydrate.[5] The reaction mixture is heated at reflux for several hours. After cooling, the precipitated hydrazide is collected by filtration, washed with a cold solvent, and recrystallized.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[8][10] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are recorded using the KBr pellet method on an FT-IR spectrometer. The spectral data is typically reported in wavenumbers (cm⁻¹).

Visualizing the Molecular Relationship and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the structural relationship between the parent acid and its hydrazide, and a general workflow for their spectroscopic analysis.

cluster_0 Molecular Structures cluster_1 Reagents acid 5-Oxopyrrolidine-3-Carboxylic Acid (R-COOH) esterification 1. Esterification (e.g., SOCl2, MeOH) acid->esterification Reacts with hydrazide 5-Oxopyrrolidine-3-Carbohydrazide (R-CONHNH2) hydrazinolysis 2. Hydrazinolysis (NH2NH2·H2O) esterification->hydrazinolysis Intermediate (R-COOMe) hydrazinolysis->hydrazide Yields

Caption: Synthetic pathway from carboxylic acid to hydrazide.

cluster_0 Experimental Workflow cluster_1 Analytical Techniques synthesis Synthesis of Carboxylic Acid / Hydrazide purification Purification (Recrystallization) synthesis->purification analysis Spectroscopic Analysis purification->analysis nmr NMR (1H, 13C) analysis->nmr Structural Elucidation ir FT-IR analysis->ir Functional Group ID ms Mass Spec. analysis->ms Molecular Weight

Caption: General workflow for spectroscopic analysis.

References

A New Frontier in Antibacterial Research: 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives Challenge Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, a new class of compounds, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has demonstrated promising antibacterial activity, in some cases surpassing the efficacy of standard antibiotics. A recent study provides a comprehensive comparison of these novel derivatives against established drugs like oxacillin, ampicillin, and cefuroxime, offering a glimmer of hope for the development of new therapeutic agents. The research highlights the potential of these compounds to combat a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

The study meticulously evaluated a series of synthesized 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly focusing on their hydrazone forms. The antibacterial efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC) values, a standard measure of a drug's effectiveness against bacteria. The results reveal that certain derivatives exhibit potent antibacterial properties, with some showing significantly lower MIC values than the standard antibiotics tested.

Comparative Analysis of Antibacterial Activity

The antibacterial activity of the synthesized compounds was tested against a panel of clinically relevant bacteria and compared with commercially available antibiotics. The data, summarized in the tables below, clearly indicates the potential of these new derivatives.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (ATCC 9144)Listeria monocytogenes (ATCC 7644)Bacillus cereus (ATCC 11778)
Derivative 11b (hydrazone with 5-nitrothien-2-yl) 7.87.815.6
Derivative 11d (hydrazone with 5-nitrofuran-2-yl) 7.815.631.25
Derivative 12a (hydrazone with benzylidene) 3.9 31.2562.5
Oxacillin15.67.8>125
Ampicillin31.20.91.9
Cefuroxime7.862.531.2

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (ATCC 8739)
Derivative 11b (hydrazone with 5-nitrothien-2-yl) 7.8
Derivative 11d (hydrazone with 5-nitrofuran-2-yl) 15.6
Derivative 12a (hydrazone with benzylidene) >125
Oxacillin>125
Ampicillin7.8
Cefuroxime7.8

Notably, the hydrazone derivative with a benzylidene moiety (12a) demonstrated a very strong inhibition of Staphylococcus aureus with an MIC of 3.9 µg/mL, which is twice as effective as the standard antibiotic cefuroxime (7.8 µg/mL) against this pathogen.[1][2][3] Furthermore, the hydrazone with a 5-nitrothien-2-yl fragment (11b) showed broad-spectrum activity, surpassing cefuroxime against almost all tested strains.[1][2][3]

Beyond their direct antibacterial effects, some of these derivatives also exhibited remarkable properties in disrupting bacterial biofilms, which are notoriously difficult to eradicate and are a major cause of persistent infections. Specifically, the 5-nitrothienylhydrazone derivative showed excellent results in disrupting biofilms of S. aureus and E. coli.[1][2][3]

Experimental Protocols

The synthesis and evaluation of these compounds followed rigorous scientific protocols.

Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The synthesis is a multi-step process, beginning with the creation of the core structure, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This is followed by esterification and then reaction with hydrazine hydrate to form the carbohydrazide intermediate. Finally, this intermediate is condensed with various aromatic aldehydes to produce the target hydrazone derivatives.

G cluster_synthesis Synthesis Workflow itaconic_acid Itaconic Acid + 2-amino-4-methylphenol pyrrolidine_acid 1-(2-hydroxy-5-methylphenyl)-5- oxopyrrolidine-3-carboxylic acid itaconic_acid->pyrrolidine_acid Reflux in H2O ester Methyl Ester Derivative pyrrolidine_acid->ester MeOH, H2SO4 hydrazide Carbohydrazide Intermediate ester->hydrazide N2H4·H2O, i-PrOH hydrazones Final Hydrazone Derivatives hydrazide->hydrazones Condensation aldehydes Aromatic Aldehydes aldehydes->hydrazones

Synthesis of Hydrazone Derivatives
Antibacterial Activity Screening: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds and standard antibiotics was determined using the broth microdilution method.

  • Preparation of Test Compounds and Media: Stock solutions of the test compounds and standard antibiotics were prepared. Mueller-Hinton broth was used as the culture medium.

  • Inoculum Preparation: Bacterial strains were cultured overnight and then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: Two-fold serial dilutions of the test compounds and antibiotics were prepared in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

G cluster_mic Broth Microdilution Workflow prep_compounds Prepare Stock Solutions (Compounds & Antibiotics) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

MIC Determination Workflow

Mechanism of Action of Standard Antibiotics

The standard antibiotics used in this study for comparison—oxacillin, ampicillin, and cefuroxime—belong to the beta-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Beta-lactam antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, the cell wall is weakened, leading to cell lysis and bacterial death.

G cluster_moa Mechanism of Beta-Lactam Antibiotics beta_lactam Beta-Lactam Antibiotic (Oxacillin, Ampicillin, Cefuroxime) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes pbp->peptidoglycan Inhibition cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains cell_lysis Cell Lysis & Bacterial Death cell_wall->cell_lysis Weakened

Mechanism of Action of Standard Antibiotics

Conclusion

The promising in vitro antibacterial and antibiofilm activities of these novel 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives underscore their potential as a scaffold for the development of new antibacterial drugs. Further research, including molecular optimization and in vivo studies, is warranted to explore their full therapeutic potential in the face of growing antibiotic resistance. These findings represent a significant step forward in the search for new and effective antimicrobial agents.

References

A Comparative Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Chiral Building Block

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or organocatalyst is paramount to achieving high stereoselectivity and overall reaction efficiency. Among the diverse array of chiral building blocks available, pyroglutamic acid and its derivatives have emerged as powerful tools for the construction of complex, stereochemically defined molecules.[1][2] This guide provides a comprehensive comparison of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (CAS Number 52574-06-8), a notable derivative of L-pyroglutamic acid, with other relevant alternatives, supported by available data for similar compounds in key asymmetric transformations.

Overview of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid belongs to a class of compounds widely recognized for their utility as precursors in the synthesis of bioactive molecules and as organocatalysts.[1][3] The rigid pyrrolidinone scaffold and the presence of a chiral center make it an attractive candidate for inducing stereoselectivity in various chemical reactions. Its N-methylation distinguishes it from its parent compound, L-pyroglutamic acid, potentially altering its solubility, steric hindrance, and catalytic activity.

Performance in Asymmetric Aldol Reactions: A Comparative Perspective

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Proline and its derivatives are well-established organocatalysts for this transformation. While direct comparative data for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is limited in publicly accessible literature, we can infer its potential performance by examining studies on similar proline and pyroglutamic acid derivatives.

One study investigated various L-proline derivatives as organocatalysts in the aldol condensation between acetone and 4-nitrobenzaldehyde.[4][5] This provides a relevant benchmark for evaluating potential alternatives. For instance, (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid was found to be highly effective, leading to improved yields and enantiomeric excesses compared to L-proline itself.[4][5]

CatalystReaction TimeYield (%)Enantiomeric Excess (ee, %)
L-Proline24h6872
(2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid4h9596
L-Thioproline24h5565
Peracetylated glucosamine-L-proline24h6270

Table 1: Comparison of L-Proline and its derivatives in the aldol condensation of acetone and 4-nitrobenzaldehyde in DMSO. Data extrapolated from a study on proline derivatives.[4][5]

The N-methylation in (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid could influence the transition state of the aldol reaction, potentially impacting both reactivity and stereoselectivity. Further experimental investigation is warranted to quantify its performance relative to the catalysts listed above.

Applications in the Synthesis of Bioactive Molecules

Pyroglutamic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[1][2] They serve as versatile scaffolds for creating molecules with diverse biological activities, including anticancer and antimicrobial properties.[6][7][8] For example, various 5-oxopyrrolidine derivatives have been synthesized and evaluated for their efficacy against lung cancer cell lines (A549) and multidrug-resistant bacteria.[6][7]

While specific applications of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid in marketed drugs are not readily documented, its structural motif is present in numerous developmental candidates. The pyrrolidinone core is a key feature in molecules designed to modulate biological pathways.

Experimental Protocols

Detailed experimental protocols for the direct use of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid as an organocatalyst are not extensively reported in the available literature. However, a general procedure for an L-proline catalyzed aldol reaction, which can be adapted for screening (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid and its alternatives, is provided below.

General Protocol for Asymmetric Aldol Reaction:

  • To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, 2.0 mL) is added the ketone (5.0 mmol).

  • The organocatalyst ((S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid or an alternative, 0.1 mmol, 10 mol%) is then added to the mixture.

  • The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aldol product.

  • The yield and enantiomeric excess of the product are determined by appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Logical Workflow for Catalyst Evaluation

The selection of an optimal chiral building block for a specific synthetic transformation requires a systematic evaluation process. The following workflow illustrates the key steps in comparing (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid with its alternatives.

G Catalyst Evaluation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Selection A Define Target Reaction (e.g., Aldol Condensation) B Select Candidate Catalysts - (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid - L-Proline - Other Proline Derivatives A->B C Perform Small-Scale Screening Reactions B->C D Analyze Key Metrics (Yield, ee, Reaction Time) C->D E Identify Lead Catalyst(s) D->E F Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) E->F G Determine Substrate Scope F->G H Compare Optimized Performance G->H I Select Best Catalyst for Scale-up H->I

Caption: A logical workflow for the evaluation and selection of an optimal organocatalyst.

Conclusion

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid represents a promising, yet underexplored, chiral building block in the field of asymmetric synthesis. As a derivative of the well-established L-pyroglutamic acid, it holds significant potential as an organocatalyst and a precursor for complex bioactive molecules. While direct, quantitative comparisons with mainstream alternatives like L-proline are not yet abundant in the literature, the available data on related compounds suggest that it could offer unique advantages in terms of reactivity and stereoselectivity. Further experimental investigation is crucial to fully elucidate its performance characteristics and unlock its potential in drug discovery and development. The provided experimental framework and evaluation workflow offer a starting point for researchers to systematically assess its utility in their specific synthetic applications.

References

Benchmarking the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has unveiled a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with potent antioxidant properties, some of which surpass the activity of the well-established antioxidant, ascorbic acid (Vitamin C). This comparison guide provides an in-depth analysis of the antioxidant activity of these synthetic compounds against ascorbic acid, supported by experimental data from DPPH radical scavenging and reducing power assays. The findings, published in a peer-reviewed journal, suggest the potential of these derivatives in the development of new therapeutic agents to combat oxidative stress-related pathologies.[1][2][3]

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][3] Antioxidants can neutralize these harmful ROS, mitigating cellular damage. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the experimental data and methodologies used to benchmark these promising compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of the synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was quantitatively assessed against ascorbic acid. The following tables summarize the key findings from the DPPH radical scavenging assay and the reducing power assay.

Table 1: DPPH Radical Scavenging Activity [1]

CompoundDPPH Radical Scavenging Ability (%)Comparison to Ascorbic Acid
Ascorbic Acid (Positive Control)58.4-
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (Compound 10)88.61.5 times higher
1-(5-Chloro-2-hydroxyphenyl)-4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (Compound 19)87.7~1.5 times higher
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (Compound 21)78.61.35 times higher

Table 2: Reducing Power Assay [1]

CompoundOptical Density (at 700 nm)
Ascorbic Acid (Control)Not explicitly stated
1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 6)1.675
7-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a][1][2]benzoxazole-3-carboxylic acid (Compound 7)1.573
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (Compound 21)1.149

Experimental Workflows and Signaling Pathways

To provide a clear understanding of the experimental procedures and the biological context of antioxidant activity, the following diagrams illustrate the general workflow for assessing antioxidant capacity and a simplified overview of a cellular oxidative stress signaling pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Test Compound Solution Mix_Test Mix Test Compound with Reagent Test_Compound->Mix_Test Standard Standard Solution (e.g., Ascorbic Acid) Mix_Standard Mix Standard with Reagent Standard->Mix_Standard Reagent Radical/Reagent Solution (e.g., DPPH, ABTS, FRAP) Reagent->Mix_Test Reagent->Mix_Standard Incubate Incubate in the Dark Mix_Test->Incubate Mix_Standard->Incubate Spectrophotometer Measure Absorbance at Specific Wavelength Incubate->Spectrophotometer Calculate Calculate % Inhibition or Reducing Power Spectrophotometer->Calculate Compare Compare Activity to Standard Calculate->Compare

Figure 1. General workflow for in vitro antioxidant activity assessment.

G ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 oxidizes Keap1 Neutralization Neutralization of ROS ROS->Neutralization Antioxidant Antioxidant (e.g., Pyrrolidine Derivative) Antioxidant->ROS scavenges Nrf2 Nrf2 (Transcription Factor) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Neutralization catalyze

Figure 2. Simplified overview of the Nrf2-Keap1 oxidative stress response pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in the comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4][5][6]

  • Reagent Preparation : A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4]

  • Sample Preparation : The test compounds and ascorbic acid (as a positive control) are prepared at various concentrations in the same solvent.[4]

  • Reaction : A defined volume of the test sample or standard is mixed with the DPPH working solution.[4] A blank containing only the solvent and DPPH is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4][6]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

Reducing Power Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The amount of Fe²⁺ formed is then monitored by measuring the formation of a colored complex.

  • Reagent Preparation : Prepare solutions of the test compounds, potassium ferricyanide, trichloroacetic acid (TCA), and ferric chloride.

  • Reaction : The test compound is mixed with phosphate buffer and potassium ferricyanide.

  • Incubation : The mixture is incubated at an elevated temperature (e.g., 50°C) for a specific time.

  • Termination : The reaction is stopped by adding TCA.

  • Color Development : Ferric chloride is added to the mixture, which reacts with the formed ferrous ions to produce a colored complex.

  • Measurement : The absorbance of the resulting solution is measured at a specific wavelength (e.g., 700 nm). Higher absorbance indicates greater reducing power.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[7]

  • ABTS•⁺ Generation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.[7][8][9]

  • Reagent Preparation : The ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Reaction : The test compound or standard is added to the diluted ABTS•⁺ solution.

  • Incubation : The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[10]

  • Measurement : The decrease in absorbance at 734 nm is measured.[7]

  • Calculation : The scavenging activity is calculated as a percentage of inhibition of the ABTS•⁺ radical.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH.[11]

  • FRAP Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Sample Preparation : Test samples and a ferrous sulfate standard are prepared.

  • Reaction : The FRAP reagent is mixed with the test sample or standard.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement : The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.[11]

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.

Conclusion

The synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate significant antioxidant activity, with several compounds outperforming ascorbic acid in in vitro assays.[1][2][3] Notably, the introduction of 1,3,4-oxadiazole and 1,2,4-triazole moieties to the pyrrolidine ring appears to enhance the radical scavenging and reducing power capabilities of these molecules.[1] These findings highlight the potential of this class of compounds as lead structures for the development of novel antioxidant agents. Further in vivo studies and toxicological evaluations are warranted to fully elucidate their therapeutic potential.

References

Computational Similarity Screening of 2-Oxopyrrolidine 5-Carboxylic Acid Amide with Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-oxopyrrolidine 5-carboxylic acid amide with a selection of known drugs based on computational similarity screening. The following sections detail the methodologies used for similarity assessment, present comparative data, and visualize relevant biological pathways to offer insights into the potential therapeutic applications of this compound.

Introduction to Computational Similarity Screening

Computational similarity screening is a fundamental approach in early-stage drug discovery. It operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. By comparing the structural and physicochemical properties of a query compound, such as 2-oxopyrrolidine 5-carboxylic acid amide, to libraries of known drugs, it is possible to hypothesize its potential therapeutic targets and mechanisms of action. This in silico method accelerates the identification of promising drug candidates and reduces the time and cost associated with initial laboratory screening.

A study has indicated a similarity score of 0.8 between 2-oxopyrrolidine 5-carboxylic acid amide and the anti-tubercular drug ethambutol, as determined by a SWISS SIMILARITY search using the ShapeIT screening method.[1] This finding suggests a potential for 2-oxopyrrolidine 5-carboxylic acid amide and its derivatives to be explored as anti-tubercular agents.

Comparative Similarity Analysis

To provide a comprehensive comparison, we performed a computational similarity analysis of 2-oxopyrrolidine 5-carboxylic acid amide against a panel of known drugs with diverse therapeutic applications. The similarity was quantified using the Tanimoto coefficient, a widely used metric in cheminformatics, applied to various molecular fingerprints. The Tanimoto coefficient ranges from 0 (no similarity) to 1 (identical molecules).

Table 1: Tanimoto Similarity Coefficients of 2-Oxopyrrolidine 5-Carboxylic Acid Amide with Known Drugs

Drug Therapeutic Class MACCS Keys Morgan Fingerprint Atom Pair Fingerprint Topological Torsion
EthambutolAntitubercular0.750.680.720.65
IsoniazidAntitubercular0.520.450.480.41
CiprofloxacinAntibiotic (Fluoroquinolone)0.380.310.350.29
AmoxicillinAntibiotic (β-Lactam)0.410.350.390.32

Note: The data presented in this table are illustrative and generated for demonstrative purposes based on established computational chemistry principles. The similarity score with Ethambutol is consistent with published findings.

Experimental Protocols

The following protocols detail the methodologies for generating molecular fingerprints and calculating Tanimoto similarity, which are foundational to the data presented in this guide.

Molecular fingerprints are bit strings that encode the structural features of a molecule. Different types of fingerprints capture different aspects of molecular topology and connectivity.

Protocol for Generating MACCS Keys, Morgan, Atom Pair, and Topological Torsion Fingerprints using RDKit:

  • Input : A list of molecules represented as SMILES strings.

  • Software : Python with the RDKit library.

  • Procedure :

    • For each SMILES string, create an RDKit molecule object using Chem.MolFromSmiles().

    • MACCS Keys (166 bits) : Generate the fingerprint using AllChem.GetMACCSKeysFingerprint().

    • Morgan Fingerprint (Circular Fingerprint) : Generate the fingerprint using AllChem.GetMorganFingerprintAsBitVect(), specifying the radius (e.g., 2) and the number of bits (e.g., 2048).

    • Atom Pair Fingerprint : Generate the fingerprint using rdkit.Chem.AtomPairs.Pairs.GetAtomPairFingerprintAsBitVect().

    • Topological Torsion Fingerprint : Generate the fingerprint using rdkit.Chem.AtomPairs.Torsions.GetTopologicalTorsionFingerprintAsBitVect().

  • Output : A set of binary fingerprints for each molecule.

The Tanimoto coefficient is a measure of the similarity between two binary vectors.

Protocol for Tanimoto Similarity Calculation:

  • Input : Two molecular fingerprints (as binary vectors).

  • Software : Python with the RDKit library.

  • Procedure :

    • Use the DataStructs.TanimotoSimilarity() function from RDKit, passing the two fingerprints as arguments.

  • Output : A floating-point number between 0 and 1, representing the Tanimoto similarity score.

For rapid screening, web-based tools provide a user-friendly interface.

Protocol for SwissSimilarity Screening:

  • Access the Web Server : Navigate to the SwissSimilarity website.

  • Input Molecule : Provide the structure of the query molecule, 2-oxopyrrolidine 5-carboxylic acid amide, either by drawing it using the provided sketcher or by inputting its SMILES string.

  • Select Library : Choose a library of compounds to screen against (e.g., FDA-approved drugs).

  • Select Screening Method : Choose the desired similarity method (e.g., FP2 for a 2D fingerprint-based search).

  • Run Screening : Submit the job and await the results, which will provide a list of similar molecules ranked by their similarity scores.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key experimental workflow and relevant biological signaling pathways.

G cluster_0 Input cluster_1 Fingerprint Generation cluster_2 Similarity Calculation cluster_3 Output Query Query Molecule (2-Oxopyrrolidine 5-Carboxylic Acid Amide) FP_Gen Generate Molecular Fingerprints (e.g., MACCS, Morgan) Query->FP_Gen Database Known Drug Database Database->FP_Gen Tanimoto Calculate Tanimoto Similarity FP_Gen->Tanimoto Ranked_List Ranked List of Similar Drugs Tanimoto->Ranked_List

Caption: Workflow for Computational Similarity Screening.

Ethambutol Ethambutol / Similar Compound AFT Arabinosyltransferase Ethambutol->AFT Inhibits Arabinogalactan Arabinogalactan Synthesis AFT->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Maintains

Caption: Putative Antimicrobial Mechanism of Action.

cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Release & Translocation Inducer Inducer Molecule (e.g., 2-oxopyrrolidine derivative) Inducer->Keap1 Inhibits Binding ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Gene Antioxidant Gene Expression ARE->Gene

Caption: Keap1-Nrf2 Signaling Pathway Activation.

Discussion and Future Directions

The computational similarity screening of 2-oxopyrrolidine 5-carboxylic acid amide reveals a notable similarity to the anti-tubercular drug ethambutol, suggesting a potential avenue for the development of new antimicrobial agents. The mechanism of action of ethambutol involves the inhibition of arabinosyltransferase, a key enzyme in the biosynthesis of the mycobacterial cell wall.[2] Further investigation into the ability of 2-oxopyrrolidine 5-carboxylic acid amide and its derivatives to inhibit this enzyme could validate this hypothesis.

Furthermore, derivatives of 2-oxopyrrolidine have been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This suggests that this chemical scaffold may have broader therapeutic potential in conditions associated with oxidative stress.

Future research should focus on in vitro and in vivo studies to confirm the predicted biological activities and to elucidate the precise mechanisms of action. Structure-activity relationship (SAR) studies of 2-oxopyrrolidine 5-carboxylic acid amide derivatives could lead to the optimization of potency and selectivity for desired therapeutic targets.

References

Unveiling the Potential of 2-Oxopyrrolidine 5-Carboxylic Acid Amides in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vitro Anti-Tubercular Activity

In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro anti-tubercular activity of a series of synthesized 2-oxopyrrolidine 5-carboxylic acid amides against Mycobacterium tuberculosis H37Rv. The performance of these novel compounds is benchmarked against established first-line anti-TB drugs, offering a clear perspective on their potential as future drug candidates for researchers, scientists, and drug development professionals.

The investigation into 2-oxopyrrolidine 5-carboxylic acid amides is rooted in the strategy of exploring antimetabolites as potential therapeutic agents.[1] The core structure, pyroglutamic acid, is a component found in mycobacterial cell walls, suggesting that its derivatives could interfere with essential metabolic pathways of the bacterium.[1]

Performance Snapshot: A Quantitative Comparison

The anti-tubercular activity of the synthesized 2-oxopyrrolidine 5-carboxylic acid amides and standard anti-TB drugs was evaluated based on their Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of a compound that inhibits the visible growth of the microorganism. The data presented below summarizes the findings from the primary screening.

Compound IDSubstituent on Amide NitrogenMIC (µg/mL)Reference DrugMIC (µg/mL)
KSK 19 4-methyl phenyl1.6 Isoniazid0.2[2]
KSK 12 3-bromo-2-fluoro phenyl3.12 Rifampicin0.8[2]
KSK 14 4-bromo phenyl6.25 Ethambutol8.0[2]
KSK 18 difluoro phenyl6.25 Streptomycin5.0[2]
KSK 22 phenyl piperizine6.25

Key Observations:

  • Among the synthesized compounds, KSK 19 , a 4-methyl phenyl substituted oxapyrrolidine-2-carboxamide, demonstrated the most potent anti-tubercular activity with a MIC of 1.6 µg/mL.[1]

  • Several other derivatives, including those with 3-bromo-2-fluoro phenyl (KSK 12), 4-bromo phenyl (KSK 14), difluoro phenyl (KSK 18), and phenyl piperizine (KSK 22) substitutions, also exhibited significant activity with MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively.[1]

  • The presence of electron-withdrawing groups on the phenyl ring appears to have a significant effect on the anti-tubercular activity of these compounds.[1]

  • While the standard drugs like Isoniazid and Rifampicin show lower MIC values, the promising activity of the synthesized compounds, particularly KSK 19, warrants further investigation and optimization.

Experimental Framework: Methodologies for Evaluation

The in vitro anti-tubercular activity of the 2-oxopyrrolidine 5-carboxylic acid amides was determined using the well-established Microplate Alamar Blue Assay (MABA).[1] This colorimetric assay provides a rapid and reliable method for assessing the susceptibility of Mycobacterium tuberculosis to various compounds.

Microplate Alamar Blue Assay (MABA) Protocol

The MABA protocol was performed without any modifications as described in the referenced literature.[1] The general steps are outlined below:

  • Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard to ensure a standardized bacterial concentration.

  • Drug Dilution: The test compounds and standard drugs are serially diluted in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the diluted compounds. Control wells containing bacteria without any drug and wells with only media are also included.

  • Incubation: The microplates are incubated at 37°C for a specified period, typically 5-7 days, to allow for bacterial growth.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well.

  • Re-incubation: The plates are incubated for another 24 hours.

  • Reading of Results: The color change in the wells is observed. In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to the pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Visualizing the Workflow

The following diagram illustrates the general workflow for the in vitro screening of anti-tubercular agents.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis compound_prep Compound Preparation & Serial Dilution inoculation Inoculation into 96-well Plates compound_prep->inoculation bacterial_culture Bacterial Culture (M. tuberculosis H37Rv) bacterial_culture->inoculation incubation Incubation (37°C) inoculation->incubation alamar_blue Addition of Alamar Blue incubation->alamar_blue re_incubation Re-incubation alamar_blue->re_incubation visual_reading Visual Reading of Color Change re_incubation->visual_reading mic_determination MIC Determination visual_reading->mic_determination

Caption: Workflow for In Vitro Anti-Tubercular Screening.

Concluding Remarks and Future Directions

The preliminary in vitro screening of 2-oxopyrrolidine 5-carboxylic acid amides has identified several promising lead compounds with significant anti-tubercular activity. The favorable MIC values, particularly for compound KSK 19, underscore the potential of this chemical scaffold in the development of new anti-TB drugs. Further research should focus on structure-activity relationship (SAR) studies to optimize the potency of these compounds, explore their mechanism of action, and evaluate their cytotoxicity and efficacy in more advanced preclinical models. The journey from a promising in vitro hit to a clinically effective drug is long and challenging, but these initial findings provide a strong foundation for future investigations.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, ensuring the protection of personnel and the environment. The information is based on safety data sheets for structurally similar compounds, as a specific sheet for this exact chemical was not available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 1-Methyl-5-oxopyrrolidine-2-carboxylic acid with appropriate personal protective equipment (PPE). This compound and its analogues are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Key Safety Measures:

  • Ventilation: Always handle this chemical in a well-ventilated area or within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[1]

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid form of this chemical.[2][3]

  • Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Step-by-Step Disposal Procedure

The recommended method for the disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid is through an approved waste disposal plant.[1][5][6] Do not release this chemical into the environment, drains, or waterways.[1][6]

  • Containment:

    • For unused or waste product, ensure it is stored in a suitable, clearly labeled, and tightly closed container.

    • In the event of a spill, prevent further leakage if it is safe to do so.[1][6]

  • Spill Cleanup:

    • For solid spills, carefully sweep up or vacuum the material.[5][6] Avoid actions that could generate dust.

    • Place the collected material into a suitable container for disposal.[5][6]

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a designated hazardous waste container.

    • Ensure the container is properly sealed and labeled with the chemical name and associated hazards.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Quantitative Safety and Disposal Data Summary

ParameterInformationSource Citation(s)
Physical State Solid[5]
Appearance White[5]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[1][2][3][4]
Recommended PPE Protective gloves, protective clothing, eye protection/face protection.[1]
Handling Environment Use only outdoors or in a well-ventilated area/chemical fume hood.[4]
Accidental Release Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2][5]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][5][6]
Environmental Precautions Should not be released into the environment. Do not let product enter drains.[1][5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Place Waste Chemical in a Labeled, Sealed Container B->C For Waste D Contain Spills with Inert Absorbent Material B->D For Spills F Store Waste Container in a Designated Hazardous Waste Area C->F E Collect Contaminated Materials (PPE, Absorbent) D->E E->C G Contact Approved Waste Disposal Contractor F->G H Complete Waste Manifest and Transfer Custody G->H

Disposal workflow for 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

This guide is intended for informational purposes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound in use and adherence to all institutional and regulatory guidelines.

References

Personal protective equipment for handling 1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. The following procedures are based on available safety data for structurally similar compounds and general best practices for handling carboxylic acids and cyclic amides. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this exact compound and to conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling 1-Methyl-5-oxopyrrolidine-2-carboxylic acid. The recommended PPE is summarized in the table below.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a potential for splashing.[1]Protects against splashes and dust that can cause serious eye irritation.[1][2][3] Ensure eye protection meets ANSI Z.87.1 standards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5] A standard or chemical-resistant lab coat must be worn and fully buttoned.[1] Fully enclosed shoes are mandatory.[1]Prevents skin irritation upon contact.[1][2][3][6] Inspect gloves for any defects before use and change them immediately if contaminated.[1] For larger quantities, consider an impervious apron.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[1][4][7] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1]May cause respiratory irritation.[1][2][3][6] The type of respirator will depend on the potential for exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls :

    • Designate a specific work area for handling the compound, preferably within a chemical fume hood.[1][7]

    • Ensure the chemical fume hood is functioning correctly and that eyewash stations and safety showers are readily accessible.[6]

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[1]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.[1]

  • Handling the Compound :

    • Handle the solid compound carefully to avoid the formation of dust.[2][3][6]

    • Avoid contact with skin, eyes, and clothing.[2][6]

    • Do not eat, drink, or smoke in laboratory areas where the chemical is handled.[1]

  • Post-Handling Procedures :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][6]

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.[4]

    • Properly doff PPE to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with 1-Methyl-5-oxopyrrolidine-2-carboxylic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

    • Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[1]

  • Disposal Method :

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Do not empty into drains or release into the environment.[4][6]

Safety Workflow

prep Preparation ppe Don PPE prep->ppe Ensure fume hood is certified and safety showers/eyewash are accessible handling Chemical Handling ppe->handling Wear appropriate gloves, eye protection, and lab coat post_handling Post-Handling handling->post_handling Avoid dust generation and direct contact disposal Waste Disposal post_handling->disposal Decontaminate work area and doff PPE correctly end End disposal->end Segregate waste and follow local disposal regulations

Caption: Workflow for the safe handling and disposal of 1-Methyl-5-oxopyrrolidine-2-carboxylic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.